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  • Product: 3-O-Methylsulfonyl-D-glucopyranose
  • CAS: 40631-95-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Derivatization of Sulfonylated Glucose: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist in carbohydrate chemistry, I approach the derivatization of glucose not merely as a synthetic exercise, but as the precise tuning of its physicochemical properties. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in carbohydrate chemistry, I approach the derivatization of glucose not merely as a synthetic exercise, but as the precise tuning of its physicochemical properties. The installation of a sulfonyl group—whether tosyl, mesyl, or triflyl—onto a glucose scaffold fundamentally alters its electronic landscape, steric profile, and solvation dynamics. This whitepaper provides an in-depth analysis of the physicochemical properties of sulfonylated glucose, detailing the mechanistic causality behind experimental choices, and outlining self-validating protocols for their synthesis and characterization in drug development.

The Physicochemical Paradigm of Sulfonylation

Unmodified D-glucose is highly polar, extensively hydrogen-bonded, and essentially insoluble in non-polar organic solvents. By functionalizing specific hydroxyl groups with sulfonyl esters, we achieve three critical physicochemical transformations:

  • Lipophilicity Enhancement: The introduction of bulky aromatic or alkyl sulfonyl groups disrupts the native hydrogen-bond network, significantly increasing the molecule's partition coefficient (LogP). This enables the intermediate to be processed in standard organic solvents (e.g., dichloromethane, ethyl acetate) and purified via silica gel chromatography.

  • Electrophilic Activation: Hydroxyl groups are poor leaving groups. Sulfonylation converts them into excellent leaving groups (sulfonates) by delocalizing the developing negative charge across the highly electronegative oxygen atoms of the SO2​ moiety. This is a foundational step in generating exocyclic modifications and complex nucleoside analogs 1.

  • Regioselective Steric Shielding: The steric bulk of specific sulfonylating agents (like p-toluenesulfonyl chloride) allows for the kinetic differentiation of the primary C-6 hydroxyl from the sterically hindered secondary hydroxyls at C-2, C-3, and C-4.

Comparative Physicochemical Data

To rationally design a synthetic workflow, one must select the appropriate sulfonyl group based on the desired balance of stability, steric hindrance, and leaving group ability. The quantitative physicochemical impacts of the three most common sulfonyl groups are summarized below.

Table 1: Physicochemical Profiles of Sulfonylated Glucose Derivatives
PropertyO-Mesyl GlucoseO-Tosyl GlucoseO-Triflyl Glucose
Sulfonyl Group Methanesulfonyl (-Ms)p-Toluenesulfonyl (-Ts)Trifluoromethanesulfonyl (-Tf)
Molecular Wt. Addition +78.1 Da+154.2 Da+132.1 Da
Steric Hindrance LowHighModerate
Leaving Group Ability Baseline ( )Enhanced ( ∼3× )Extreme ( ∼104× )
Lipophilicity ( Δ LogP) Hydrophilic (-0.5)Lipophilic (+2.0)Highly Lipophilic (+2.5)
Primary Application General substitutionRegioselective C-6 modificationDifficult inversions (e.g., C-4)

Mechanistic Causality in Regioselective Synthesis

The synthesis of sulfonylated glucose is dictated by the interplay between the electrophilicity of the reagent and the nucleophilicity of the carbohydrate's hydroxyl groups.

G cluster_reagents Sulfonylating Agents Glucose D-Glucose (Highly Polar, Multiple OH) Tosyl TsCl / Pyridine (Sterically Bulky) Glucose->Tosyl Mesyl MsCl / Et3N (Low Steric Bulk) Glucose->Mesyl Triflyl Tf2O / Pyridine (Highly Electrophilic) Glucose->Triflyl TosylGlu 6-O-Tosyl Glucose (Regioselective, Lipophilic) Tosyl->TosylGlu 0°C, 12h MesylGlu Poly-O-Mesyl Glucose (Non-selective, Mod. Lipophilic) Mesyl->MesylGlu RT, 4h TriflylGlu O-Triflyl Glucose (Kinetically Unstable, Extreme LG) Triflyl->TriflylGlu -20°C, 1h NuSub Nucleophilic Substitution (SN2 Inversion or Displacement) TosylGlu->NuSub Controlled MesylGlu->NuSub General TriflylGlu->NuSub Rapid

Fig 1. Synthesis pathways and reactivity profiles of sulfonylated glucose derivatives.

Self-Validating Experimental Protocol: 6-O-Tosylation

A robust experimental protocol must be self-validating; each step must contain an observable metric that confirms success before proceeding. The following protocol details the regioselective synthesis of 6-O-Tosyl-D-glucopyranoside.

Phase 1: Reaction Assembly & Solvation

  • Action: Suspend 1.0 eq of anhydrous D-glucose in anhydrous pyridine (0.5 M) and cool to 0°C under an inert argon atmosphere.

  • Causality: Pyridine serves a dual purpose: it acts as a polar aprotic solvent capable of dissolving the carbohydrate, and it acts as an acid scavenger to neutralize the HCl byproduct. The 0°C temperature is critical; it lowers the thermal energy of the system, allowing the steric bulk of the tosyl group to kinetically favor reaction exclusively at the unhindered primary C-6 hydroxyl.

  • Validation Check: The solution must become completely clear. Any residual turbidity indicates either moisture contamination or incomplete dissolution, which will lead to heterogeneous reaction kinetics.

Phase 2: Electrophilic Activation

  • Action: Add 1.05 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise over 30 minutes. Stir at 0°C for 12 hours.

  • Causality: Portion-wise addition prevents localized exothermic spikes. An uncontrolled exotherm would provide the activation energy required to overcome the steric hindrance of the secondary hydroxyls, leading to unwanted poly-tosylation.

  • Validation Check: Perform TLC monitoring (DCM:MeOH 9:1). The disappearance of the baseline glucose spot and the appearance of a distinct, UV-active spot at Rf​≈0.4 confirms the conversion to the lipophilic tosyl derivative.

Phase 3: Quenching and Isolation

  • Action: Pour the reaction mixture slowly into vigorously stirred ice water (3x volume).

  • Causality: The addition of the bulky, lipophilic tosyl group drastically alters the physicochemical properties of the glucose, reducing its aqueous solubility. Ice water forces the selective precipitation of 6-O-tosyl glucose, while the highly polar pyridinium hydrochloride salts and unreacted pyridine remain dissolved in the aqueous phase.

  • Validation Check: The formation of a distinct white precipitate confirms successful physicochemical alteration. If an oil forms, it indicates incomplete regioselectivity or residual pyridine.

Analytical Validation and Glycobiology Applications

Once isolated, the structural integrity of the sulfonylated glucose must be verified. Advanced 2D NMR techniques, including HOHAHA and ROESY, are critical for confirming the exact position of the sulfonyl group on the glucose ring . Furthermore, in complex cyclic systems like cyclodextrins, the conversion of a 6-O-sulfonylated glucose unit into a 3,6-anhydro-glucose unit induces significant conformational changes (e.g., an unusual 4C1​ conformation), which are easily detectable via marked downfield shifts in 1H NMR 2.

G Step1 1. Reaction (TLC Check) Step2 2. Precipitation (Phase Check) Step1->Step2 Step3 3. HPLC-MS (Mass Check) Step2->Step3 Step4 4. 2D NMR (Regio-Check) Step3->Step4

Fig 2. Self-validating analytical workflow for sulfonylated glucose characterization.

Beyond synthetic intermediates, sulfonylated carbohydrates also occur in nature and require rigorous analytical profiling. For instance, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) has been successfully utilized to profile naturally occurring resveratrol-3-O-(sulfonyl)-glucosides in botanical extracts, relying on characteristic neutral losses of the sulfonyl glucose moiety during MS/MS fragmentation 3.

Conclusion

The sulfonylation of glucose is a masterclass in applied physical organic chemistry. By understanding the causality between the steric/electronic properties of the chosen sulfonylating agent and the resulting physicochemical profile of the carbohydrate, scientists can design highly efficient, self-validating workflows. Whether generating lipophilic intermediates for nucleoside analog synthesis or profiling complex natural products, mastering these properties is essential for modern drug development.

References

  • SO2-Extrusion Reactions of Sulfonylated Nucleosides: A Novel Strategy for the Synthesis of Exocyclic Olefinic Thymidines. Thieme Connect.1

  • Mechanism of 2-O->3-O silyl migration in cyclomaltohexaose (a-cyclodextrin). ElectronicsAndBooks.

  • Polysulfonylated cyclodextrins. Part 11.1 Preparation and structural validation of three isomeric pentakis(6-O-mesityl-sulfonyl). NII. 2

  • Profiling of components of rhizoma et radix polygoni cuspidati by high-performance liquid chromatography with ultraviolet diode-array detector and ion trap/time-of-flight mass spectrometric detection. NIH / PMC.3

Sources

Exploratory

The Chemical Biology and Therapeutic Potential of 3-O-Methylsulfonyl-D-Glucopyranose Derivatives

Executive Summary In carbohydrate chemistry and drug development, the targeted modification of sugar scaffolds is essential for generating bioactive molecules. 3-O-Methylsulfonyl-D-glucopyranose (CAS 40631-95-6) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In carbohydrate chemistry and drug development, the targeted modification of sugar scaffolds is essential for generating bioactive molecules. 3-O-Methylsulfonyl-D-glucopyranose (CAS 40631-95-6) is a highly specialized intermediate. While the unmodified mesylate is rarely deployed as a direct therapeutic due to its inherent electrophilic reactivity, it serves as a critical linchpin in the synthesis of potent antimicrobial agents, essential DNA precursors, and anticancer glucosinolate analogs. This guide dissects the mechanistic utility of the methylsulfonyl (mesyl) group, details self-validating protocols for its structural manipulation, and evaluates the biological activity of its downstream derivatives.

The Strategic Role of the Mesyl Group in Carbohydrate Scaffolding

In my experience engineering carbohydrate-based therapeutics, the C3 position of the glucopyranose ring is notoriously difficult to selectively modify due to the steric hindrance and competing reactivity of adjacent hydroxyl groups. The introduction of a methylsulfonyl (mesyl, -OMs) group at this position solves this challenge.

The mesylate acts as an exceptional leaving group because the resulting sulfonate anion is highly stabilized by resonance. This enables precise nucleophilic displacement (SN2) reactions, which invert the stereocenter at C3 to yield rare allopyranose derivatives, or facilitate targeted deoxygenation to produce biologically critical deoxy-sugars 1.

G A D-Glucopyranose (Starting Material) B 3-O-Methylsulfonyl- D-glucopyranose A->B Mesyl Chloride Pyridine C 2-Deoxy-D-ribose (DNA Precursor) B->C Alkaline Degradation pH 8.0-8.5 D Acylated Derivatives (Antimicrobial Agents) B->D Direct Acylation

Fig 1: Synthetic utility of 3-O-methylsulfonyl-D-glucopyranose in generating bioactive compounds.

Direct Biological Activity: Antimicrobial Profiling

While the mesylate intermediate is primarily a stepping stone, specific acylated derivatives of 3-O-methylsulfonyl-D-glucopyranose exhibit direct, potent biological activity. A landmark study by Matin et al. (2013) evaluated the in vitro antibacterial and antifungal properties of various acylated D-glucofuranose and D-glucopyranose derivatives 2.

Causality in Drug Design: The addition of lipophilic acyl chains to the highly polar sugar scaffold drastically increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is an absolute requirement for the compound to penetrate the hydrophobic lipid bilayers of bacterial and fungal cell membranes. The study conclusively revealed that D-glucopyranose derivatives are significantly more prone to antimicrobial functionality than their D-glucofuranose counterparts 3. The rigid chair conformation of the pyranose ring likely presents the acyl chains in a more favorable spatial orientation for membrane disruption compared to the flexible furanose envelope.

Precursor Utility: Biomanufacturing of 2-Deoxy-D-Ribose

Beyond direct antimicrobial applications, 3-O-mesyl-D-glucose is a vital precursor for synthesizing 2-deoxy-D-ribose, the foundational carbohydrate backbone of DNA 1. This transformation relies on a highly controlled alkaline degradation process.

Self-Validating Protocol: Alkaline Fragmentation

Objective: To cleanly eliminate the mesylate group and induce fragmentation without causing uncontrolled polysaccharide peeling [[4]]().

  • Substrate Solubilization & pH Control: Dissolve 3-O-mesyl-D-glucose in a buffered aqueous solution. Carefully titrate with 0.1 M NaOH to reach a strict pH of 8.0–8.5 1.

    • Expert Insight: Maintaining this specific pH window is critical. Exceeding pH 9.0 triggers non-specific alkaline degradation (the "peeling" reaction) of the carbohydrate backbone, destroying the yield 4.

  • Thermal Activation: Heat the reaction vessel to 60°C under continuous stirring for 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 7:3). The reaction is deemed complete when the UV-active spot corresponding to the mesylated precursor is entirely consumed.

  • Non-Destructive Quenching: Introduce Amberlite IR-120 (H+ form) resin to the mixture until the pH neutralizes to 7.0.

    • Expert Insight: Using a solid-state cation-exchange resin rather than a liquid acid prevents the introduction of inorganic salts, which drastically complicates the downstream isolation of highly polar sugar derivatives.

  • Isolation: Filter the resin, concentrate the filtrate under reduced pressure, and purify the resulting 2-deoxy-D-ribose via silica gel chromatography.

Broader Biological Context: Methylsulfonyl-Glucosinolates

To fully appreciate the biological potential of methylsulfonyl-sugars, we must look at natural analogs. Glucosinolates (GSLs) are secondary plant metabolites possessing a sulfur-linked β-D-glucopyranose moiety 5. Specific derivatives, such as cheirolin (1-isothiocyanato-3-(methylsulfonyl)propane), contain a methylsulfonyl group on their aglycone side chain and exhibit potent anticancer and antibacterial properties 5.

Crucially, intact GSLs are biologically inert. They require enzymatic hydrolysis by myrosinase (following plant cell disruption) to form the chemically reactive, biologically active isothiocyanates 6.

G A Methylsulfonyl Glucosinolate (Biologically Inert) B Myrosinase Cleavage (Enzymatic Hydrolysis) A->B Tissue Disruption C Thiohydroximate-O-sulfate (Unstable Aglycone) B->C - D-Glucose D Methylsulfonyl Isothiocyanate (Bioactive Effector) C->D Lossen Rearrangement - Sulfate

Fig 2: Enzymatic conversion of methylsulfonyl glucosinolates into bioactive isothiocyanates.

Recent advancements in the synthetic production of these ω-methylsulfonylalkyl glucosinolates have optimized the coupling of thio-β-D-glucopyranose with sulfone precursors. The quantitative yields of this multi-step synthesis are summarized below to provide a benchmark for biomanufacturing scale-up 7.

Table 1: Quantitative Yields for the Synthesis of ω-Methylsulfonylalkyl Glucosinolates 7

Reaction StepTarget Intermediate / ProductYield Range (%)Causality / Reaction Condition
Thiofunctionalization ω-methylsulfonyl thiohydroximates16 – 39%Nitronate chlorination & coupling with 1-thio-β-D-glucopyranose.
O-Sulfation Per-O-acetylated GSLs56 – 85%Mediated by sulfur trioxide pyridine complex (PyrSO3) to stabilize the aglycone.
Deprotection ω-methylsulfonyl GSLs80 – 95%Base-catalyzed methanolysis cleanly removes acetyl groups without cleaving the sulfate.

Conclusion

The biological activity of 3-O-Methylsulfonyl-D-glucopyranose derivatives is a testament to the power of rational chemical design. By leveraging the mesyl group as either a transient leaving group for structural inversion or as a stable moiety in acylated and glucosinolate analogs, researchers can unlock a vast library of antimicrobial, antiviral, and anticancer agents. Mastery over the reaction conditions—specifically pH control and lipophilic tuning—remains the defining factor in successfully translating these carbohydrate intermediates into viable clinical candidates.

References

  • Sigma-Aldrich. "3-O-Methylsulfonyl-D-glucopyranose | 40631-95-6". sigmaaldrich.com.

  • 5 Barba, F. J., et al. "A Critical Review of the Bioavailability of Glucosinolates and Related Compounds". ResearchGate.

  • 6 Rollin, P., & Tatibouët, A. (2020). "Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities". PMC - National Institutes of Health.

  • 1 Stütz, A. E. (ed). "Topics in Current Chemistry: Iminosugars as glycosidase inhibitors". Springer-Verlag.

  • 7 Blažević, I., et al. (2020). "Synthesis of ω-Methylsulfinyl- and ω-Methylsulfonylalkyl Glucosinolates". MDPI.

  • 4 Kenne, L., et al. "Base-catalyzed Degradations of Carbohydrates. VII. Alkaline Degradation of 3,6-Di-O-substituted Hexoses". ResearchGate.

  • 2 Matin, M.M., et al. (2013). "Synthesis and comparative antimicrobial studies of some acylated D-glucofuranose and D-glucopyranose derivatives". International Journal of Biosciences.

  • 3 Matin, M.M., et al. (2013). "Synthesis and comparative antimicrobial studies of some acylated d-glucofuranose and d-glucopyranose derivatives". INNSpub.

Sources

Foundational

Historical Development of Sulfonyl Protecting Groups in Synthesis: A Technical Guide

Foreword: As a Senior Application Scientist, I often observe that the strategic selection of protecting groups is the difference between an elegant, high-yielding total synthesis and a failed campaign. The amine function...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As a Senior Application Scientist, I often observe that the strategic selection of protecting groups is the difference between an elegant, high-yielding total synthesis and a failed campaign. The amine functional group, due to its inherent nucleophilicity and basicity, requires robust masking during complex synthetic sequences[1]. Sulfonyl protecting groups have evolved from rigid, intractable shields into highly tunable, orthogonal tools. This whitepaper dissects the historical development, mechanistic causality, and practical applications of sulfonyl protecting groups, providing a self-validating framework for modern synthetic chemists.

The Dawn of Sulfonyl Protection: The Tosyl (Ts) Paradigm

Historically, the p-toluenesulfonyl (tosyl, Ts) group was the foundational workhorse for amine protection. The reaction of an amine with tosyl chloride yields a highly crystalline, stable sulfonamide. The primary utility of the tosyl group lies in its ability to drastically reduce the nucleophilicity of the amine nitrogen through strong resonance delocalization into the SO₂ moiety, rendering the nitrogen inert to a broad array of oxidizing and reducing agents[2].

However, the tosyl group's greatest strength—its extreme stability—is also its fatal flaw. Deprotection historically required exceedingly harsh conditions, such as dissolving metal reduction (sodium in liquid ammonia or magnesium in methanol) or refluxing in strong acids[2]. These drastic conditions are rarely compatible with highly functionalized, sensitive late-stage intermediates. While modern microwave-assisted protocols utilizing in situ generated tetraethylammonium superoxide have provided milder alternatives for tosyl ester deprotection[3], the cleavage of tosyl amides remains a significant synthetic bottleneck.

Evolution of Reactivity: The Nosyl (Ns) Group and Fukuyama Synthesis

To circumvent the harsh deprotection requirements of the tosyl group, Tohru Fukuyama pioneered the use of the 2-nitrobenzenesulfonyl (nosyl, Ns) group. This innovation represented a paradigm shift in protective group logic: designing a group that is stable to standard conditions but hypersensitive to a specific, mild trigger[1].

The genius of the nosyl group lies in the strong electron-withdrawing nature of the ortho-nitro substituent. This structural feature serves two critical mechanistic functions:

  • Acidification: It significantly acidifies the sulfonamide N-H proton, allowing for facile N-alkylation via weak bases or standard Mitsunobu conditions (the Fukuyama Amine Synthesis)[1][4].

  • Activation for SNAr: It activates the aromatic ring toward nucleophilic aromatic substitution.

Upon treatment with a soft nucleophile like thiophenol (PhSH) in the presence of a mild base, the thiolate preferentially attacks the electron-deficient aromatic ring rather than the sulfur atom. This forms a Meisenheimer complex, which subsequently collapses to expel sulfur dioxide and release the free secondary amine under remarkably mild conditions[4].

Fukuyama Start Primary Amine (Nucleophilic) Nosylation Nosylation (Ns-Cl) Attenuates Basicity Start->Nosylation Alkylation Alkylation (R'-X) via Mitsunobu/Base Nosylation->Alkylation Acidifies N-H Deprotection Deprotection (PhSH) Meisenheimer Complex Alkylation->Deprotection N-alkylated intermediate End Secondary Amine (Target Product) Deprotection->End Mild SNAr cleavage

Caption: Workflow and logic of the Fukuyama amine synthesis using the nosyl group.

Silicon-Assisted Cleavage: The SES Protecting Group

For substrates sensitive to thiols or where orthogonal deprotection is required, Steven Weinreb developed the 2-(trimethylsilyl)ethanesulfonyl (SES) group[5][6]. The SES group provides the robust stability of a standard sulfonamide but introduces a completely orthogonal cleavage mechanism based on silicon chemistry.

The causality behind SES deprotection relies on the extreme oxophilicity and fluorophilicity of silicon. When exposed to a fluoride source (such as TBAF or CsF), the fluoride anion attacks the trimethylsilyl group. The formation of the exceptionally strong Si-F bond (approx. 582 kJ/mol) provides the thermodynamic driving force for a cascade β-elimination. This fragmentation releases volatile byproducts—fluorotrimethylsilane, ethylene gas, and sulfur dioxide—leaving the deprotected amine[5][6].

Orthogonality Amine Protected Amines Ts Tosyl (Ts) High Stability Amine->Ts Ns Nosyl (Ns) Electron-Withdrawing Amine->Ns SES SES Silicon-Assisted Amine->SES Ts_Dep Na/NH3 or Acid (Reductive/Harsh) Ts->Ts_Dep Ns_Dep PhSH / K2CO3 (Mild Thiolysis) Ns->Ns_Dep SES_Dep TBAF or CsF (Fluoride Cleavage) SES->SES_Dep

Caption: Orthogonal deprotection strategies for common sulfonyl protecting groups.

Next-Generation Sulfonyls: SuFEx and Photolabile Groups

The evolution of sulfonyl protecting groups continues today, heavily influenced by Sulfur Fluoride Exchange (SuFEx) click chemistry. Recent literature highlights the development of novel photolabile sulfinate protecting groups (SPGs), such as ortho-nitrobenzyl Rongalite (oNB-R). These groups can be carried through complex synthetic transformations and subsequently converted directly to sulfonyl fluorides using light and Selectfluor, enabling late-stage functionalization without the need for harsh acidic or basic reagents[7].

Quantitative Comparison of Sulfonyl Protecting Groups

To facilitate optimal experimental design, the quantitative data and operational parameters for these protecting groups are summarized below.

Protecting GroupReagentDeprotection TriggerDeprotection MechanismTypical YieldsOrthogonality Advantage
Tosyl (Ts) TsCl, PyridineNa/NH₃(l) or Mg/MeOHReductive cleavage70-90%Highly stable to harsh acids/bases[2].
Nosyl (Ns) NsCl, Et₃NPhSH, K₂CO₃SNAr (Meisenheimer)85-98%Cleaved in the presence of Boc, Fmoc, and Cbz[4].
SES SES-Cl, NaHTBAF or CsFFluoride-induced β-elimination80-95%Cleaved without thiols or reducing agents[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality is understood at every step to prevent synthetic failure.

Protocol 1: Fukuyama Amine Synthesis (Nosylation and Deprotection)

Step 1: Nosylation

  • Procedure: Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ under nitrogen at 0 °C. Add pyridine (2.0 eq), followed by portion-wise addition of 2-nitrobenzenesulfonyl chloride (1.1 eq) over 10 minutes[1].

  • Causality & Validation: The 0 °C temperature controls the exotherm and prevents di-sulfonylation. Pyridine acts as an acid scavenger. Validation: TLC monitoring (UV active) will show the rapid consumption of the amine. Step 2: N-Alkylation

  • Procedure: React the nosyl amide with an alkyl halide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at room temperature[4].

  • Causality: The ortho-nitro group acidifies the N-H bond, allowing a weak base like K₂CO₃ to generate the nucleophilic sulfonamide anion. Step 3: Deprotection

  • Procedure: To the N-alkylated intermediate in acetonitrile, add thiophenol (2.5 eq) and aqueous KOH (2.5 eq). Heat to 50 °C for 40 minutes[4].

  • Causality & Validation: Thiolate attacks the aromatic ring, forming the Meisenheimer complex. Validation: The evolution of SO₂ gas is a physical indicator of successful cleavage. An acidic aqueous workup removes the water-soluble thioether byproducts, leaving the pure secondary amine in the organic layer.

Protocol 2: SES Protection and Fluoride-Mediated Deprotection

Step 1: SES Protection

  • Procedure: For sterically hindered or heterocyclic amines, dissolve the amine in DMF at 0 °C. Add NaH (1.2 eq) to deprotonate, followed by SES-Cl (1.1 eq)[5].

  • Causality & Validation: SES-Cl is less electrophilic than TsCl. Pre-forming the amide anion with NaH ensures complete conversion[5]. Validation: Quenching a small aliquot in water and extracting with ethyl acetate will confirm product formation via MS/NMR. Step 2: Deprotection

  • Procedure: Dissolve the SES-protected amine in THF. Add TBAF (2.0 eq, 1M in THF) and stir at room temperature[5][6].

  • Causality & Validation: The high affinity of fluoride for silicon drives the β-elimination. Validation: The reaction is highly clean; the release of ethylene gas can often be observed. The volatile fluorotrimethylsilane byproduct is easily removed under reduced pressure during concentration, streamlining purification[5].

References

  • Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols - Benchchem. Benchchem.
  • Fukuyama Amine Synthesis | Chem-Station Int. Ed. Chem-Station.
  • An Easy Deprotection of Tosyl Esters with Superoxide Under Microwave Irradiation. Bentham Direct.
  • 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation | Chemical Reviews. ACS Publications.
  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Benchchem.

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Protocols & Analytical Methods

Method

Synthesis of 3-O-Methylsulfonyl-D-glucopyranose: Strategic Protection and Regioselective Functionalization

An in-depth application note and protocol for the synthesis of 3-O-Methylsulfonyl-D-glucopyranose (commonly known as 3-O-mesyl-D-glucose). Introduction & Strategic Overview 3-O-Methylsulfonyl-D-glucopyranose is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol for the synthesis of 3-O-Methylsulfonyl-D-glucopyranose (commonly known as 3-O-mesyl-D-glucose).

Introduction & Strategic Overview

3-O-Methylsulfonyl-D-glucopyranose is a highly valued intermediate in advanced carbohydrate chemistry. It serves as a critical precursor for the synthesis of rare sugars, allose derivatives, and acts as a substrate for alkaline fragmentation to yield 2-deoxy-D-ribose.

Because D-glucose possesses five hydroxyl groups of similar reactivity, achieving regioselective functionalization at the C-3 position is impossible without a robust protection-deprotection strategy. This protocol leverages the differential thermodynamic stability of cyclic acetals to temporarily mask the 1,2 and 5,6 positions, isolating the C-3 hydroxyl for targeted mesylation, followed by a mild global deprotection that preserves the sensitive sulfonate ester[1].

Mechanistic Rationale & Causality

The synthesis relies on a self-validating, three-step sequence governed by thermodynamic control and selective catalysis:

  • Tautomerization and Acetalization: When D-glucose is exposed to acetone under acidic conditions, it tautomerizes from its native pyranose form to a furanose form. This structural shift is thermodynamically driven by the formation of highly stable five-membered 1,3-dioxolane rings (isopropylidene acetals) at the 1,2-cis-diol and 5,6-diol positions. The C-3 hydroxyl remains unprotected due to steric constraints[2].

  • Nucleophilic Catalysis: The isolated C-3 hydroxyl is reacted with methanesulfonyl chloride (MsCl) in pyridine. Pyridine is not merely a solvent; it acts as an acid scavenger to neutralize the HCl byproduct and functions as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.

  • Chemoselective Hydrolysis: The final step requires cleaving the isopropylidene groups without hydrolyzing the newly formed mesylate ester. By using 50% aqueous acetic acid, the reaction provides just enough hydronium ion concentration to hydrolyze the labile acetals while leaving the mesylate intact. Upon deprotection, the furanose ring opens and thermodynamically equilibrates back to the more stable pyranose tautomer[1].

MechanisticLogic Step1 1. Pyranose to Furanose Tautomerization (Thermodynamic sink in acetone) Step2 2. Selective Acetalization (1,2-cis and 5,6-diols protected) Step1->Step2 Step3 3. C-3 Hydroxyl Isolation (Sterically hindered but nucleophilic) Step2->Step3 Step4 4. Regioselective Mesylation (Pyridine acts as base & catalyst) Step3->Step4 Step5 5. Mild Acidic Hydrolysis (Cleaves acetals, preserves mesylate ester) Step4->Step5

Figure 1: Mechanistic rationale for the regioselective C-3 protection and functionalization.

Quantitative Reagent Data

Table 1: Step 1 - Synthesis of Diacetone Glucose

Reagent MW ( g/mol ) Equivalents Amount Role
D-Glucose 180.16 1.0 50.0 g Starting Material
Anhydrous Acetone 58.08 Excess 1000 mL Solvent / Reactant

| Sulfuric Acid (98%) | 98.08 | 0.27 | 4.0 mL | Acid Catalyst |

Table 2: Step 2 - Regioselective Mesylation

Reagent MW ( g/mol ) Equivalents Amount Role
Diacetone Glucose 260.28 1.0 25.0 g Intermediate 1
Methanesulfonyl Chloride 114.55 1.5 11.2 mL Electrophile

| Anhydrous Pyridine | 79.10 | Excess | 150 mL | Solvent / Base / Catalyst |

Table 3: Step 3 - Chemoselective Deprotection

Reagent MW ( g/mol ) Equivalents Amount Role
Mesylated Intermediate 338.37 1.0 20.0 g Intermediate 2
Acetic Acid (Glacial) 60.05 Excess 100 mL Acidic Hydrolysis Agent

| Deionized Water | 18.02 | Excess | 100 mL | Co-solvent / Reactant |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Objective: Mask the 1,2 and 5,6 hydroxyl groups to isolate the C-3 position.

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, suspend 50.0 g of powdered anhydrous D-glucose in 1000 mL of anhydrous acetone[2].

  • Catalysis: Slowly add 4.0 mL of concentrated H₂SO₄ dropwise. Caution: Highly exothermic.

  • Incubation: Stir the mixture vigorously at room temperature for 16–24 hours.

    • In-Process Quality Control (IPQC): The reaction is self-validating visually. The opaque suspension of D-glucose will gradually clear into a pale yellow, transparent solution as the soluble diacetone glucose forms[2].

  • Neutralization: Cool the mixture to 0 °C. Neutralize the acid by carefully adding solid Na₂CO₃ (or bubbling gaseous ammonia) until the pH of the solution reaches ~7.

  • Workup: Filter the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 500 mL of dichloromethane (DCM) and wash with deionized water (2 x 200 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield a white crystalline solid.

Step 2: Synthesis of 1,2:5,6-di-O-isopropylidene-3-O-mesyl-α-D-glucofuranose

Objective: Functionalize the sterically hindered C-3 hydroxyl group.

  • Reaction Setup: Dissolve 25.0 g of diacetone glucose in 150 mL of anhydrous pyridine in a 500 mL flask under an inert nitrogen atmosphere.

  • Electrophilic Addition: Cool the solution to 0 °C using an ice bath. Add methanesulfonyl chloride (11.2 mL, 1.5 eq) dropwise over 30 minutes via an addition funnel to control the exothermic formation of the sulfonylpyridinium intermediate.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • IPQC (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material ( Rf​ ~0.3) must be completely consumed, replaced by a higher-running product spot ( Rf​ ~0.6).

  • Quenching & Extraction: Pour the mixture into 500 mL of crushed ice water to quench unreacted MsCl. Extract with EtOAc (3 x 200 mL).

  • Critical Wash Step: Wash the combined organic layers with cold 1M HCl (3 x 150 mL).

    • Causality: Pyridine must be completely protonated and partitioned into the aqueous layer. Residual pyridine will severely inhibit the acidic hydrolysis in Step 3 and cause product degradation.

  • Isolation: Wash with saturated NaHCO₃ (100 mL) and brine (100 mL). Dry over MgSO₄, filter, and concentrate to yield the mesylated intermediate.

Step 3: Global Deprotection to 3-O-Methylsulfonyl-D-glucopyranose

Objective: Cleave the isopropylidene acetals while preserving the mesylate ester.

  • Hydrolysis: Dissolve 20.0 g of the mesylated intermediate in 200 mL of 50% aqueous acetic acid in a 500 mL round-bottom flask.

  • Thermal Cleavage: Heat the solution to 80 °C with continuous stirring for 4–6 hours.

    • IPQC (TLC): Monitor via TLC (DCM:MeOH 9:1). The non-polar starting material ( Rf​ ~0.9) will disappear, and a highly polar spot ( Rf​ ~0.2) corresponding to the fully deprotected sugar will emerge.

  • Azeotropic Concentration: Cool the reaction to room temperature and concentrate under reduced pressure.

    • Causality: Direct evaporation of acetic acid requires high heat, which can degrade the sugar. To safely remove residual acetic acid, co-evaporate the residue with toluene (3 x 50 mL). Toluene forms an azeotrope with acetic acid, allowing for its complete removal under mild vacuum conditions.

  • Final Purification: The resulting crude 3-O-Methylsulfonyl-D-glucopyranose[3] can be purified by silica gel flash chromatography or recrystallized from ethanol/ether to yield a white powder.

SyntheticWorkflow SM D-Glucose (C6H12O6) Int1 Diacetone Glucose (C12H20O6) SM->Int1 Acetone, H2SO4 25°C, 16h Int2 3-O-Mesyl-Diacetone Glucose (C13H22O8S) Int1->Int2 MsCl, Pyridine 0°C to 25°C, 4h Prod 3-O-Mesyl-D-glucose (C7H14O8S) Int2->Prod 50% aq. AcOH 80°C, 5h

Figure 2: Three-step synthetic workflow for 3-O-Methylsulfonyl-D-glucopyranose.

Analytical Characterization

To validate the structural integrity of the final product:

  • ¹H NMR (D₂O): The most diagnostic signal is the sharp, highly integrated singlet corresponding to the methyl group of the mesylate ester, typically appearing between 3.10–3.25 ppm. The anomeric protons will appear as a mixture of α and β doublets (~5.2 ppm and ~4.6 ppm) due to mutarotation in solution.

  • Mass Spectrometry (ESI-MS): Look for the sodium adduct [M+Na]+ at m/z 281.0, confirming the molecular weight of the deprotected product (MW: 258.25 g/mol ).

References

  • Kenner, G. W., & Richards, G. N. (1975). Base-catalyzed Degradations of Carbohydrates. VIII. Disaccharide Syntheses. Canadian Journal of Chemistry. URL: [Link]

  • PrepChem Database. Synthesis of 1,2:5,6-di-O-isopropylidene-a-D-glucofuranose. URL: [Link]

  • Werschkun, B., & Thiem, J. (2001). Claisen Rearrangements in Carbohydrate Chemistry. Topics in Current Chemistry, Vol 215. Springer. URL: [Link]

Sources

Application

Application Notes and Protocols for Stereoselective Glycosylation using 3-O-Methylsulfonyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Complex Terrain of Stereoselective Glycosylation The precise assembly of oligosaccharides and glycoconjugates is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Terrain of Stereoselective Glycosylation

The precise assembly of oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. The stereochemical outcome of the glycosidic bond formation is paramount, as the anomeric configuration (α or β) dictates the three-dimensional structure and, consequently, the biological activity of the resulting molecule. Stereoselective glycosylation, however, remains a formidable challenge in synthetic organic chemistry, influenced by a subtle interplay of factors including the nature of the glycosyl donor, acceptor, protecting groups, and reaction conditions.[1][2]

This guide focuses on the strategic use of 3-O-Methylsulfonyl-D-glucopyranose and its derivatives in stereoselective glycosylation. The introduction of a methylsulfonyl (mesyl) group at the C-3 position of the glucosyl donor offers a unique tool to influence the stereochemical course of the glycosylation reaction. The strong electron-withdrawing nature of the sulfonyl group significantly modulates the electronic properties of the donor, impacting the stability of key reaction intermediates.[3] Understanding and harnessing these effects can provide a pathway to achieving desired stereoselectivity in the synthesis of complex carbohydrates.

These application notes will provide a detailed exploration of the mechanistic principles behind the use of 3-O-methylsulfonylated glucose donors, followed by a comprehensive, step-by-step protocol for their application in a typical glycosylation reaction.

Mechanistic Insights: The Role of the 3-O-Methylsulfonyl Group in Stereocontrol

The stereochemical outcome of a glycosylation reaction is largely determined by the reaction pathway, which can range from a bimolecular nucleophilic substitution (SN2) to a dissociative, stepwise mechanism (SN1) involving an oxocarbenium ion intermediate. The protecting groups on the glycosyl donor play a crucial role in steering the reaction towards one of these pathways.[4]

The methylsulfonyl group at the C-3 position primarily exerts its influence through a potent inductive electron-withdrawing effect. Unlike acyl groups (e.g., acetyl or benzoyl) at the C-2 position, which can directly participate in the reaction to form a stable dioxolenium ion and reliably yield 1,2-trans-glycosides, a substituent at the C-3 position engages in what is known as remote participation .[1][5] The efficacy and nature of this remote participation are highly debated and depend on the conformational flexibility of the pyranose ring and the nature of other protecting groups.[1][6]

In the case of a 3-O-methylsulfonylated glucose donor with a non-participating group at C-2 (e.g., a benzyl ether), the strongly deactivating nature of the mesyl group is expected to destabilize the formation of an oxocarbenium ion intermediate. This destabilization can favor an SN2-like mechanism, where the glycosyl acceptor attacks the anomeric center from the backside, leading to an inversion of configuration. For an α-configured donor, this would result in a β-glycoside.

However, studies on mannopyranosyl donors with a 3-O-sulfonyl group have shown that these donors can be β-directing, suggesting the formation of an α-mannosyl triflate intermediate.[7] The electron-withdrawing sulfonyl group can make the α-glycosyl triflate more stable relative to the oxocarbenium ion.[3] The subsequent nucleophilic attack on this covalent intermediate would then proceed with inversion to give the β-product.

Conversely, some studies suggest that electron-withdrawing groups at the C-3 position can, under certain conditions, favor the formation of 1,2-cis-glycosides (α-glucosides).[8] This outcome might be influenced by factors that favor an SN1-like pathway where the anomeric effect dictates the stereochemical outcome.

The following diagram illustrates the potential mechanistic pathways influenced by the 3-O-methylsulfonyl group.

Glycosylation Mechanism cluster_0 Glycosyl Donor cluster_1 Reaction Pathways cluster_2 Products Donor 3-O-Ms-Glucosyl Donor (α-anomer) SN2 SN2-like Pathway (Destabilized Oxocarbenium) Donor->SN2 Favored by strong electron withdrawal SN1 SN1-like Pathway (Oxocarbenium Ion) Donor->SN1 Possible under certain conditions Beta_Product β-Glycoside (1,2-trans) SN2->Beta_Product Inversion of stereochemistry SN1->Beta_Product Face-selective attack Alpha_Product α-Glycoside (1,2-cis) SN1->Alpha_Product Anomeric effect control

Sources

Method

Application Note: 3-O-Methylsulfonyl-D-glucopyranose as a Strategic Leaving Group in Carbohydrate Synthesis

Executive Summary In advanced carbohydrate chemistry, the native hydroxyl groups of sugars are poor leaving groups, rendering direct nucleophilic substitution impossible. The site-selective conversion of the C-3 hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced carbohydrate chemistry, the native hydroxyl groups of sugars are poor leaving groups, rendering direct nucleophilic substitution impossible. The site-selective conversion of the C-3 hydroxyl of D-glucopyranose into a methylsulfonyl (mesyl, Ms) ester transforms it into a highly reactive electrophilic center. This application note details the mechanistic rationale, experimental protocols, and self-validating analytical steps for utilizing 3-O-methylsulfonyl-D-glucopyranose derivatives as leaving groups to achieve stereochemical inversion, deoxygenation, and heteroatom functionalization.

Mechanistic Rationale & The 1,3-Diaxial Dilemma

The mesylate group ( −OSO2​CH3​ ) is an exceptional leaving group due to the high resonance stabilization of the departing sulfonate anion. However, the application of 3-O-mesyl groups in rigid 4C1​ pyranose rings presents a unique stereochemical challenge.

The Causality of Reactivity: In a standard D-glucopyranose 4C1​ chair, the 3-O-mesylate is positioned equatorially. For a successful intermolecular SN​2 displacement (e.g., by an azide ion), the nucleophile must approach from the opposite (axial) face. This trajectory forces the incoming nucleophile into a high-energy transition state characterized by severe 1,3-diaxial steric and dipole clashes with the axial substituents at C-1 and C-5[1]. Consequently, direct intermolecular SN​2 on 3-O-mesyl-glucopyranosides is notoriously slow and often outcompeted by unwanted elimination (E2) reactions[2].

To circumvent this barrier, carbohydrate chemists employ intramolecular displacement (epoxidation) . By unmasking a neighboring trans-axial or trans-equatorial hydroxyl group under basic conditions, an internal alkoxide is generated. This alkoxide rapidly executes a backside attack on the C-3 mesylate, forming a 2,3-anhydro or 3,4-anhydro sugar (oxirane) with complete inversion of configuration at C-3[1].

Mechanism N1 Equatorial 3-O-Ms (Good Leaving Group) N2 Axial Nucleophilic Approach (N3-) N1->N2 N3 High Energy TS (1,3-Diaxial Clash) N2->N3 N4 Inverted Product (Axial Substituent) N3->N4

Mechanistic pathway and steric barriers of direct SN2 displacement on 3-O-mesyl-D-glucopyranose.

Strategic Workflows & Experimental Protocols

The following protocols represent self-validating systems designed to ensure high fidelity in the functionalization of 3-O-mesyl-D-glucose derivatives[3].

Workflow A Protected D-Glucopyranose B 3-O-Mesylation (MsCl, Pyridine) A->B C Intermolecular SN2 (NaN3, DMF, Heat) B->C Direct Attack D Intramolecular SN2 (NaOMe, MeOH, RT) B->D Base Catalysis E 3-Azido-3-deoxy-D-allopyranoside (Direct Inversion) C->E F 2,3-Anhydro-D-allopyranoside (Epoxide Formation) D->F

Workflow for 3-O-mesyl-D-glucopyranose functionalization via inter- and intramolecular pathways.

Protocol A: Synthesis of the 3-O-Methylsulfonyl Leaving Group

Objective: Site-selective activation of the C-3 hydroxyl on a protected glucopyranoside (e.g., Benzyl 2-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside).

  • Preparation: Dissolve the protected glucopyranoside (1.0 eq) in anhydrous pyridine (0.2 M) under an argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.5 eq). Causality: Pyridine acts as both the solvent and the acid scavenger. The 0 °C temperature suppresses unwanted chlorination side-reactions.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice water. Extract with CH2​Cl2​ . Wash the organic phase sequentially with cold 1M HCl (to remove residual pyridine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

  • Self-Validation: Analyze via 1H NMR. The success of the reaction is confirmed by the appearance of a sharp 3-proton singlet at δ 3.0–3.2 ppm (the mesyl methyl group) and a significant downfield shift of the H-3 proton signal due to the deshielding effect of the sulfonate ester.

Protocol B: Intramolecular Epoxidation (In Situ Displacement)

Objective: Bypass the 1,3-diaxial clash by using a neighboring group to displace the 3-O-mesylate, forming a reactive epoxide synthon[1].

  • Preparation: Dissolve the 2-O-acetyl-3-O-mesyl derivative from Protocol A in anhydrous methanol (0.1 M).

  • Transesterification & Displacement: Add a catalytic amount of sodium methoxide (NaOMe, 0.2 eq). Causality: The methoxide selectively cleaves the C-2 acetate. The resulting C-2 alkoxide is perfectly aligned for an immediate intramolecular backside attack on the C-3 mesylate, driving the reaction forward entropically.

  • Propagation: Stir at room temperature for 2 hours.

  • Workup: Neutralize the basic solution with Amberlite IR-120 ( H+ form) resin, filter, and concentrate under reduced pressure.

  • Self-Validation: In 1H NMR, the mesyl singlet will completely disappear. The H-2 and H-3 protons will shift upfield ( δ 3.3–3.6 ppm) and appear as doublets with a characteristically small coupling constant ( J2,3​≈3−4 Hz), confirming the rigid oxirane ring.

Protocol C: Intermolecular Azidation

Objective: Direct displacement of the 3-O-mesylate with an azide nucleophile to yield click-chemistry precursors[2].

  • Preparation: Dissolve the 3-O-mesyl sugar in anhydrous DMF (0.1 M).

  • Nucleophilic Attack: Add Sodium Azide ( NaN3​ , 5.0 eq). Causality: A massive excess of the nucleophile and a highly polar aprotic solvent (DMF) are strictly required to overcome the high activation energy of the hindered SN​2 transition state.

  • Propagation: Heat the mixture to 95 °C for 36 hours.

  • Workup: Cool to room temperature, dilute with cold water, and extract with Ethyl Acetate. Wash thoroughly with brine to remove DMF.

  • Self-Validation: FT-IR spectroscopy will reveal a strong, sharp absorption band at ∼2100 cm−1 , which is the unmistakable signature of the azide functional group.

Quantitative Data & Stereochemical Outcomes

The choice of reaction pathway drastically impacts the yield and stereochemical outcome. The table below summarizes the expected metrics when utilizing 3-O-mesyl-D-glucopyranose derivatives.

Starting MaterialNucleophile / ReagentReaction PathwayProduct StereochemistryTypical Yield
3-O-Ms-Glucopyranoside NaN3​ / DMF (100 °C)Intermolecular SN​2 3-Azido-3-deoxy-allopyranoside (Inversion)45–60%
2-O-Ac-3-O-Ms-Glucopyranoside NaOMe / MeOH (25 °C)Intramolecular SN​2 2,3-Anhydro-allopyranoside (Inversion)>90%
3-O-Ms-Glucofuranose NaN3​ / DMF (80 °C)Intermolecular SN​2 3-Azido-3-deoxy-allofuranose (Inversion)85–95%

Note: Furanose derivatives exhibit higher yields in intermolecular SN​2 reactions because the 5-membered ring lacks the severe 1,3-diaxial clashes present in the pyranose chair.

References

  • Base-catalyzed Degradations of Carbohydrates. VIII.
  • An efficient and scalable synthesis of 2,4-di-N-acetyl-l-altrose (l-2,4-Alt-diNAc)
  • Aminosugars. XXV.

Sources

Application

Application Note: Advanced Methodologies for the Regioselective Sulfonylation of D-Glucopyranose

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative method comparison, and self-validating experimental protocols for carbohydrate funct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative method comparison, and self-validating experimental protocols for carbohydrate functionalization.

Introduction and Strategic Context

The regioselective functionalization of carbohydrates is a cornerstone of modern drug development, essential for synthesizing glycomimetics, SGLT2 inhibitors, and complex oligosaccharides. D-glucopyranose presents a distinct synthetic challenge: it possesses multiple secondary hydroxyl groups with nearly identical pKa values and steric environments, alongside a more accessible primary hydroxyl at the C6 position.

Historically, achieving regioselective sulfonylation (e.g., tosylation, mesylation) required exhaustive, multi-step protection and deprotection sequences. Today, advanced catalytic systems exploit subtle electronic, steric, and chelating differences to direct sulfonyl electrophiles to specific oxygen atoms on the pyranose ring. This application note synthesizes field-proven methodologies, detailing the causality behind catalyst selection and providing robust, self-validating protocols for both primary and secondary hydroxyl targeting.

Mechanistic Paradigms: The Causality of Selectivity

To design a successful sulfonylation workflow, one must understand the thermodynamic and kinetic drivers governing the regioselectivity of D-glucopyranose.

Primary Hydroxyl (C6) Differentiation via Steric and Coordination Control

The C6 hydroxyl is sterically the least hindered, making it the default target for bulky sulfonyl chlorides (e.g., p -toluenesulfonyl chloride, TsCl) in the presence of pyridine. However, traditional methods frequently suffer from over-sulfonylation (polytosylation). The modern solution introduces catalytic Cobalt(II) chloride ( CoCl2​ ). The addition of Co(II) salts to the reaction mixture limits polytosylation by coordinating with the intermediate, restricting the electrophile's access to secondary positions and affording the regioselectively tosylated product at the primary position with high yields[1].

Secondary Hydroxyl (C2/C3) Targeting via Stannylene Acetals

Differentiating the equatorial secondary hydroxyls (C2, C3) requires temporary covalent templating. Dibutyltin oxide ( Bu2​SnO ) is the classical reagent for this, reacting with vicinal diols to form a cyclic stannylene acetal. The regioselectivity arises from a halide-induced opening of this acetal. When a halide source like tetrabutylammonium bromide (TBAB) is introduced, it forms an anionic complex that preferentially drives the selective functionalization of the more accessible equatorial oxygen[2].

Emerging Transition-Metal Catalysis (Iron & Boron)

To circumvent the toxicity of organotin reagents, transition-metal and main-group catalysis have emerged as powerful alternatives:

  • Iron Catalysis: The combination of FeCl3​ and benzoyltrifluoroacetone (Hbtfa) selectively sulfonylates carbohydrates by forming five-membered ring chelates between the diols and the iron catalyst. This intermediate structurally distinguishes equatorial hydroxyls, allowing for highly specific functionalization[3].

  • Borinic Acid Catalysis: Diarylborinic acids act as highly efficient catalysts for the monotosylation of pyranoside derivatives. They operate via a tetracoordinate borinate complex that reacts with the electrophilic species in the turnover-limiting step, showing exceptional selectivity for equatorial hydroxyls in cis-vicinal diol motifs[4].

Methodological Workflow

Workflow Start D-Glucopyranose (Unprotected / Partially Protected) C6 Target: C6 Primary OH (Steric Control) Start->C6 C2C3 Target: C2/C3 Secondary OH (Chelation Control) Start->C2C3 CoCl2 CoCl2 / TsCl / Pyridine Limits Polytosylation C6->CoCl2 Bu2SnO Bu2SnO / TBAB (Solvent-Free) Stannylene Acetal Intermediate C2C3->Bu2SnO Halide-induced opening FeCl3 FeCl3 / Hbtfa / K2CO3 Iron-Diol Chelate C2C3->FeCl3 5-membered ring chelate Prod1 6-O-Tosyl-D-glucopyranose CoCl2->Prod1 Prod2 2-O- / 3-O-Tosyl-D-glucopyranose Bu2SnO->Prod2 FeCl3->Prod2

Decision workflow for the regioselective sulfonylation of D-glucopyranose.

Quantitative Data Summary

The following table summarizes the operational metrics of the primary catalytic systems used for D-glucopyranose sulfonylation.

Target PositionCatalytic SystemKey ReagentsReaction TimeTypical YieldStrategic Advantage
C6 (Primary) CoCl2​ TsCl, Pyridine, CoCl2​ 2–4 h85–95%Suppresses polytosylation[1]
C2/C3 (Secondary) Bu2​SnO (Organotin)TsCl, DIPEA, TBAB1–3 h75–85%Solvent-free, rapid kinetics[2]
C2/C3 (Secondary) FeCl3​ / HbtfaTsCl, K2​CO3​ , MeCN1–12 h76–97%Avoids toxic tin reagents[3]
Equatorial OH Diarylborinic AcidTsCl, Base24–48 h80–90%High cis-diol selectivity[4]

Experimental Protocols

The following protocols are designed as self-validating systems . They include observable milestones that allow the operator to confirm mechanistic progression in real-time.

Protocol A: Solvent-Free Organotin-Catalyzed Secondary Sulfonylation

Adapted from Traboni et al. for the rapid, green functionalization of secondary equatorial hydroxyls[2].

Reagents:

  • Saccharide substrate (e.g., Methyl α -D-glucopyranoside): 0.5 mmol

  • Dibutyltin oxide ( Bu2​SnO ): 12 mg (0.05 mmol, 10 mol%)

  • Tetrabutylammonium bromide (TBAB): 48 mg (0.15 mmol)

  • N,N -Diisopropylethylamine (DIPEA): 1.5–2.0 mmol (3–4 equiv.)

  • p -Toluenesulfonyl chloride (TsCl): 143 mg (0.75 mmol, 1.5 equiv.)

Step-by-Step Methodology:

  • Milling: Weigh the saccharide substrate, Bu2​SnO , and TBAB. Transfer them into a 5–10 mL heavy-walled glass reaction vessel and gently grind them to ensure intimate physical contact.

  • Activation: Add the liquid DIPEA and solid TsCl to the vessel.

  • Thermal Initiation: Heat the mixture to exactly 75 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction via TLC (typically Hexane/EtOAc gradients). The reaction is usually complete within 1 to 3 hours.

  • Quenching & Purification: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and wash with saturated aqueous NaHCO3​ . Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography.

Self-Validating Checkpoint: The reaction begins as a heterogeneous solid mixture. As the catalytic stannylene acetal forms and reacts, the mixture will visually transition into a homogeneous slurry. If the mixture remains strictly solid after 30 minutes at 75 °C, it indicates a failure in acetal formation, prompting the operator to verify the quality/activity of the Bu2​SnO catalyst.

Protocol B: Iron(III)-Catalyzed Regioselective Sulfonylation

Adapted from Dong et al. for a tin-free, highly selective secondary functionalization[3].

Reagents:

  • Saccharide substrate: 0.1 mmol

  • FeCl3​ : 0.01–0.1 equiv.

  • Benzoyltrifluoroacetone (Hbtfa): 0.02–0.2 equiv. (Maintained at a 1:2 ratio with FeCl3​ )

  • K2​CO3​ : 26.3 mg (1.9 equiv.)

  • TsCl: 28.6 mg (1.5 equiv.)

  • Dry Acetonitrile (MeCN): 0.5 mL

Step-by-Step Methodology:

  • Catalyst Pre-assembly: In an oven-dried reaction vial, dissolve the saccharide substrate in 0.5 mL of dry MeCN. Add FeCl3​ and Hbtfa. Stir for 10 minutes at room temperature to allow the active iron-ligand complex to form in situ.

  • Electrophile Addition: Add the inorganic base ( K2​CO3​ ) followed by TsCl in one portion.

  • Reaction: Stir the mixture at room temperature for 1 to 12 hours. Track the conversion of the starting material via TLC or LC-MS.

  • Isolation: Once complete, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to afford the pure sulfonylated product.

Self-Validating Checkpoint: The strict use of inorganic K2​CO3​ over organic bases (like pyridine or TEA) is a deliberate mechanistic choice to prevent background non-selective acylation. If TLC shows a rapid smear of poly-sulfonylated products within the first 30 minutes, it indicates that the base-mediated background reaction is overriding the iron chelation control, likely due to moisture contamination in the MeCN or base.

References

  • Taylor, M. S., et al. "Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies." American Chemical Society.
  • Dong, et al. "Regioselective Sulfonylation/Acylation of Carbohydrates Catalyzed by FeCl3 Combined with Benzoyltrifluoroacetone and Its Mechanism Study." ACS Publications.
  • Traboni, S., et al. "Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions." MDPI.
  • "Effects of CoCl2 on the regioselective tosylation of oligosaccharides." ResearchGate.

Sources

Method

Application Note: Analytical Characterization of 3-O-Methylsulfonyl-D-glucopyranose

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Significance 3-O-Methylsulfonyl-D-glucopyranos...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Significance

3-O-Methylsulfonyl-D-glucopyranose (also known as 3-O-mesyl-D-glucose, CAS: 40631-95-6) is a highly valuable monosaccharide derivative utilized extensively in advanced carbohydrate chemistry and drug development [1][4]. By selectively introducing a methanesulfonyl (mesyl) group at the C-3 position, the native hydroxyl group is converted into an excellent leaving group. This structural modification primes the molecule for nucleophilic displacement reactions (typically proceeding via an SN2 mechanism with inversion of configuration), enabling the synthesis of rare 3-deoxy, 3-fluoro, or 3-azido sugars [2].

Because monosaccharides possess multiple secondary hydroxyl groups with similar steric and electronic environments, proving strict regioselectivity during synthesis is historically challenging. A robust, multi-modal analytical strategy is required to unambiguously confirm that the mesyl group is positioned exclusively at C-3 and to accurately assess the compound's purity profile.

Analytical Workflow & Causality

As a best practice in structural elucidation, no single analytical technique should be relied upon in isolation. We employ a self-validating orthogonal system combining Nuclear Magnetic Resonance (NMR), Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Regiochemical Validation (NMR): The strong electron-withdrawing nature of the sulfonate ester causes a pronounced paramagnetic (downfield) shift of the geminal proton. By utilizing 2D COSY NMR to "walk" the spin system from the anomeric proton (H-1) to H-3, we can definitively prove the exact site of mesylation [3].

  • Purity & Mass Confirmation (HILIC-ELSD-MS): Unprotected carbohydrates lack a conjugated π-system, rendering standard UV-Vis detectors effectively blind. We mandate the use of an Evaporative Light Scattering Detector (ELSD) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). Furthermore, highly polar sugars do not retain on standard C18 columns; thus, HILIC is strictly required to achieve proper chromatographic retention and peak shape.

  • Functional Group Verification (FTIR): The asymmetric and symmetric stretching vibrations of the S=O bonds provide an immediate, orthogonal confirmation of the mesyl modification.

AnalyticalWorkflow cluster_techniques Analytical Modalities Sample 3-O-Methylsulfonyl-D-glucopyranose (CAS: 40631-95-6) NMR NMR Spectroscopy (1D & 2D) Sample->NMR LCMS HILIC-ESI-MS / ELSD (Chromatography & Mass) Sample->LCMS FTIR ATR-FTIR (Vibrational Spectroscopy) Sample->FTIR Regio Confirm C-3 Regiochemistry (H-3 Downfield Shift ~4.8 ppm) NMR->Regio D₂O / DMSO-d₆ Mass Confirm Exact Mass & Purity ([M-H]⁻ m/z 257.03) LCMS->Mass MeCN/H₂O Gradient Bonds Identify S=O Stretches (~1350 & 1175 cm⁻¹) FTIR->Bonds Solid State Valid Comprehensive Structural Validation Regio->Valid Mass->Valid Bonds->Valid

Orthogonal analytical workflow for the structural validation of 3-O-mesyl-D-glucose.

Step-by-Step Methodologies

Protocol A: NMR Spectroscopy (1D and 2D)
  • Sample Preparation: Accurately weigh 10–15 mg of the lyophilized 3-O-Methylsulfonyl-D-glucopyranose into a clean, dry glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of Deuterium Oxide (D₂O). Note: D₂O is preferred to prevent hydroxyl proton exchange from complicating the spectrum, though the sample will exhibit mutarotation, presenting as an equilibrium mixture of α and β anomers.

  • 1H NMR Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire the ¹H spectrum at 400 MHz (or higher) using a 30° pulse angle, a 2-second relaxation delay (D1), and 16–32 scans.

  • 13C NMR Acquisition: Acquire the ¹³C spectrum using WALTZ-16 proton decoupling, a 2-second relaxation delay, and a minimum of 1,024 scans to ensure an adequate signal-to-noise ratio for the quaternary/mesyl carbons.

  • 2D Correlation (Critical Step): Execute gradient-selected COSY and HSQC experiments. Use the COSY spectrum to trace the coupling from the distinct anomeric doublet (H-1) through H-2 to H-3. Confirm that the downfield-shifted proton correlates to the C-3 carbon in the HSQC.

Protocol B: HILIC-ELSD-MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of Acetonitrile/Water (80:20, v/v).

  • Chromatographic Setup: Install a Waters XBridge BEH Amide column (2.1 x 100 mm, 2.5 µm) or equivalent. Maintain the column compartment at 35°C.

  • Mobile Phase Configuration:

    • Solvent A: 10 mM Ammonium Formate in LC-MS grade Water (pH ~4.5).

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run at a flow rate of 0.3 mL/min. Hold isocratically at 85% B for 2.0 minutes, followed by a linear gradient to 50% B over 8.0 minutes. Re-equilibrate at 85% B for 5 minutes.

  • Detection Parameters:

    • ELSD: Evaporator temperature set to 60°C, nebulizer at 40°C, gas flow 1.2 SLM.

    • ESI-MS: Operate in Negative Ionization Mode. Capillary voltage: 2.5 kV. Cone voltage: 25 V. Scan range: m/z 100–500.

Protocol C: ATR-FTIR Spectroscopy
  • Background Collection: Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sampling: Place approximately 2 mg of the solid powder directly onto the center of the ATR crystal. Apply consistent pressure using the anvil mechanism.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

Quantitative Data Interpretation

The tables below summarize the expected analytical benchmarks required to validate the identity and purity of 3-O-Methylsulfonyl-D-glucopyranose.

Table 1: Diagnostic NMR Chemical Shifts (in D₂O)

Note: Due to mutarotation in D₂O, peaks for both the α and β anomers will be present. The H-3 proton exhibits a profound downfield shift (~1.0-1.5 ppm) relative to unmesylated glucose.

Structural Feature¹H Chemical Shift (δ, ppm)Multiplicity & Coupling¹³C Chemical Shift (δ, ppm)
Mesyl Group (-CH₃) ~3.15 - 3.20Singlet (3H)~38.5 - 40.0
Anomeric H-1 (α) ~5.22Doublet (J ≈ 3.7 Hz)~92.5
Anomeric H-1 (β) ~4.65Doublet (J ≈ 7.9 Hz)~96.5
H-3 (Site of Mesylation) ~4.85 - 5.05Multiplet (1H)~82.0 - 84.5
Table 2: Mass Spectrometry and FTIR Benchmarks
Analytical MethodTarget ParameterExpected Value / Observation
ESI-MS (Negative) Exact Mass (C₇H₁₄O₈S)258.04 Da
ESI-MS (Negative) Deprotonated Molecular Ion[M-H]⁻ at m/z 257.03
ESI-MS (Negative) Formate Adduct (from buffer)[M+HCOO]⁻ at m/z 303.04
ATR-FTIR Asymmetric S=O StretchStrong, sharp band at ~1350 - 1360 cm⁻¹
ATR-FTIR Symmetric S=O StretchStrong, sharp band at ~1170 - 1180 cm⁻¹
ATR-FTIR O-H Stretch (Broad)Broad band at ~3200 - 3400 cm⁻¹

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 129654071, 3-O-mesyl-d-glucose." PubChem, [Link]

  • Aspinall, G. O., et al. "Base-catalyzed Degradations of Carbohydrates. VIII. Disaccharide Syntheses." Canadian Journal of Chemistry, vol. 53, no. 14, 1975, pp. 2178-2181. [Link]

  • Rollin, P., et al. "Synthesis of ω-Methylsulfinyl- and ω-Methylsulfonylalkyl Glucosinolates." Molecules, vol. 25, no. 3, 2020, p. 704. [Link]

Application

protecting group strategies for 3-O-Methylsulfonyl-D-glucopyranose

Application Note: Protecting Group Strategies for the Synthesis of 3-O-Methylsulfonyl-D-glucopyranose Introduction & Mechanistic Rationale In carbohydrate chemistry, the selective functionalization of specific hydroxyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for the Synthesis of 3-O-Methylsulfonyl-D-glucopyranose

Introduction & Mechanistic Rationale

In carbohydrate chemistry, the selective functionalization of specific hydroxyl groups is a fundamental challenge due to the polyhydroxylated nature of sugars. The synthesis of 3-O-Methylsulfonyl-D-glucopyranose (commonly known as 3-O-mesyl-D-glucose)[1] is a premier example of utilizing thermodynamic control and protecting group chemistry to isolate a single secondary hydroxyl group. This molecule serves as a critical electrophilic precursor for synthesizing 3-deoxy sugars, episulfides, and allose derivatives via nucleophilic inversion[2].

To specifically mesylate the C3 position of D-glucose, the C1, C2, C5, and C6 positions must be transiently masked. Attempting to protect the pyranose form directly often leads to complex mixtures. Instead, the standard strategy leverages the thermodynamic acetonation of D-glucose. When reacted with acetone under acidic conditions, the pyranose ring experiences severe steric strain if forced to form a 1,2-acetonide. Consequently, the sugar isomerizes to the furanose form, allowing the cis-1,2-diol and the 5,6-diol to form stable, stress-free 5-membered 1,3-dioxolane rings[3]. This perfectly isolates the C3-OH, allowing for selective mesylation. Subsequent global acidic deprotection removes the acetonides, unlocking the furanose ring, which then thermodynamically equilibrates back to the more stable pyranose configuration[4].

Retrosynthetic Strategy & Pathway

Pathway N1 D-Glucose (Pyranose) N2 Acetonation (Acetone, H+, rt) N1->N2 N3 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose N2->N3 Protects C1, C2, C5, C6 N4 Mesylation (MsCl, Pyridine, 0 °C) N3->N4 N5 1,2:5,6-Di-O-isopropylidene- 3-O-mesyl-α-D-glucofuranose N4->N5 Modifies C3-OH N6 Global Deprotection (Aq. TFA, rt) N5->N6 N7 3-O-Methylsulfonyl- D-glucopyranose N6->N7 Removes Acetonides & Ring Expands

Synthesis pathway of 3-O-mesyl-D-glucopyranose via furanose protection.

Step-by-Step Experimental Protocols

As a self-validating system, each protocol below includes built-in verification steps to ensure the integrity of the synthetic intermediates before proceeding to the next stage.

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

Causality: The reaction is driven forward by maintaining strictly anhydrous conditions (using excess acetone as both solvent and reagent) and utilizing a strong acid catalyst (H₂SO₄) to promote the thermodynamic shift from pyranose to furanose.

  • Initiation: Suspend anhydrous D-glucose (10.0 g, 55.5 mmol) in anhydrous acetone (200 mL) in a round-bottom flask equipped with a drying tube.

  • Catalysis: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated H₂SO₄ (8.0 mL) dropwise over 15 minutes to prevent localized overheating, which can cause charring.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 16–24 hours. The suspension will gradually clear into a pale yellow solution as the glucose is protected and dissolves.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully neutralize by adding solid Na₂CO₃ until the evolution of CO₂ ceases and the pH reaches ~7.5. Filter the inorganic salts through a Celite pad and concentrate the filtrate under reduced pressure.

  • Verification Check: Dissolve the crude residue in hot hexanes/ethyl acetate and allow it to crystallize. TLC (Hexane/EtOAc 1:1) should show a single major spot ( Rf​≈0.45 ).

Step 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-mesyl-α-D-glucofuranose

Causality: Methanesulfonyl chloride (MsCl) is highly reactive. Pyridine is selected as the solvent because it acts as an acid scavenger, neutralizing the HCl generated during mesylation. This is critical; if HCl accumulates, it will prematurely cleave the acid-labile acetonide groups[3].

  • Preparation: Dissolve the recrystallized diacetone glucose (10.0 g, 38.4 mmol) in anhydrous pyridine (50 mL) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Mesylation: Add methanesulfonyl chloride (MsCl) (4.5 mL, 58.0 mmol) dropwise over 20 minutes.

  • Incubation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by pouring it into 200 mL of crushed ice-water. Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL).

  • Purification (Crucial Step): Wash the combined organic layers with cold 1M aqueous CuSO₄ (3 × 50 mL). Insight: CuSO₄ forms a water-soluble, brilliant blue complex with pyridine, effectively removing it without utilizing strong aqueous acids that would degrade the protecting groups.

  • Verification Check: Dry over Na₂SO₄, concentrate, and analyze via TLC (Hexane/EtOAc 2:1). The product should appear as a less polar spot ( Rf​≈0.60 ) compared to the starting material.

Step 3: Global Deprotection to 3-O-Methylsulfonyl-D-glucopyranose

Causality: The 5,6-acetonide is kinetically more labile than the 1,2-acetonide. Using 50% aqueous trifluoroacetic acid (TFA) provides a sufficiently acidic environment to cleave both groups at room temperature without causing glycosidic bond degradation or mesyl group migration[2].

  • Hydrolysis: Dissolve the mesylated intermediate (5.0 g, 14.8 mmol) in a pre-mixed solution of 50% aqueous TFA (50 mL).

  • Monitoring: Stir at room temperature for 4–6 hours. Self-Validation: Monitor closely by TLC (DCM/MeOH 8:2). You will first observe the formation of a mono-acetonide intermediate (cleavage of the 5,6-position), followed by the emergence of the fully deprotected product at the baseline of a standard normal-phase silica plate.

  • Isolation: Once complete, concentrate the mixture under reduced pressure at a temperature not exceeding 35 °C to prevent thermal degradation.

  • Azeotropic Drying: Co-evaporate the resulting syrup with toluene (3 × 30 mL) to azeotropically remove residual water and TFA.

  • Final Equilibration: Dissolve the residue in a minimal amount of hot ethanol and allow it to crystallize. Upon removal of the 1,2-acetonide, the furanose ring opens and thermodynamically settles into the pyranose form, yielding pure 3-O-Methylsulfonyl-D-glucopyranose[4].

Quantitative Data & Troubleshooting

Table 1: Reaction Monitoring & Analytical Data | Intermediate / Product | TLC System | Rf​ Value | Key NMR Diagnostic Peaks ( 1 H NMR) | | :--- | :--- | :--- | :--- | | Diacetone glucose | Hexane/EtOAc (1:1) | ~0.45 | δ 1.3–1.5 ppm (12H, m, 4 × CH 3​ ) | | 3-O-Mesyl diacetone glucose | Hexane/EtOAc (2:1) | ~0.60 | δ 3.10 ppm (3H, s, OMs), δ 5.25 ppm (1H, d, H-3) | | 3-O-Methylsulfonyl-D-glucopyranose | DCM/MeOH (8:2) | ~0.30 | δ 3.15 ppm (3H, s, OMs), Absence of acetonide CH 3​ peaks |

Table 2: Troubleshooting Common Pitfalls

Issue Root Cause Solution / Prevention

| Incomplete Mesylation | Moisture in pyridine or degraded MsCl reagent. | Distill pyridine over CaH 2​ prior to use. Use freshly opened or distilled MsCl. | | Pyridine Contamination | Poor aqueous extraction during Step 2 workup. | Ensure thorough washing with cold 1M aq. CuSO₄ until the aqueous layer no longer turns deep blue. | | Partial Deprotection | Insufficient reaction time; 1,2-acetonide resists cleavage. | Do not quench until the mono-acetonide intermediate completely disappears on TLC. | | Product Degradation | Overheating during TFA evaporation. | Keep water bath strictly below 35 °C during rotary evaporation. Use toluene co-evaporation. |

References

  • Title: Glucose-Derived 3'-(Carboxymethyl)-3'-deoxyribonucleosides and 2',3'-Lactones as Synthetic Precursors for Amide-Linked Oligonucleotide Analogues Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Topics in Current Chemistry (Volume 215) Source: Springer / Ethernet.edu.et URL: [Link]

  • Title: Topics in Current Chemistry: Alkaline Degradation and Fragmentation Source: Springer / Ethernet.edu.et URL: [Link]

Sources

Method

Application Note: Chemo-Enzymatic Synthesis of 3-O-Methylsulfonyl-D-glucopyranose

Target Audience: Carbohydrate Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The compound 3-O-Methyls...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Carbohydrate Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 3-O-Methylsulfonyl-D-glucopyranose (3-O-mesyl-D-glucose, CAS: 40631-95-6) is a highly valued intermediate in the synthesis of rare sugars, kanosamine analogs, and specialized glycoconjugates[1]. However, isolating this compound via traditional chemical synthesis presents a severe mechanistic challenge.

Typically, the synthesis relies on the deprotection of a peracylated precursor, such as 1,2,4,6-tetra-O-acetyl-3-O-mesyl-D-glucopyranose. When subjected to standard chemical deacetylation (e.g., Zemplén transesterification using sodium methoxide), the strongly alkaline conditions ionize the newly liberated hydroxyl groups at C2 or C4. Because the 3-O-mesyl group is an excellent leaving group, the adjacent alkoxide rapidly executes an intramolecular SN​2 nucleophilic attack. This neighboring group participation inevitably ejects the mesylate, forming unwanted 2,3-anhydro or 3,4-anhydro-sugar (epoxide) byproducts rather than the target compound.

The Biocatalytic Solution: To bypass base-catalyzed oxirane formation, this protocol utilizes a highly regioselective enzymatic deprotection strategy . By employing immobilized Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) in a mild, pH-controlled aqueous/organic biphasic system, the ester bonds are hydrolyzed without ionizing the resulting hydroxyl groups[2]. This self-validating system ensures the absolute preservation of the sensitive 3-O-mesyl moiety, delivering the target molecule with exceptional purity and yield.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between traditional chemical deprotection and the optimized enzymatic pathway.

G Substrate 1,2,4,6-tetra-O-acetyl- 3-O-mesyl-D-glucopyranose ChemRoute Chemical Deprotection (NaOMe, pH > 10) Substrate->ChemRoute EnzRoute Enzymatic Deprotection (CAL-B Lipase, pH 7.0) Substrate->EnzRoute Epoxide 2,3-Anhydro-D-allose (Epoxide Byproduct) ChemRoute->Epoxide Intramolecular SN2 (Base-catalyzed) Target 3-O-Methylsulfonyl- D-glucopyranose EnzRoute->Target Mild Hydrolysis (Neutral pH)

Reaction pathways: Base-catalyzed epoxide formation vs. selective enzymatic deprotection.

Comparative Data Analysis

The superiority of the enzymatic approach is demonstrated by the quantitative suppression of epoxide byproducts. The table below summarizes the yield and purity profiles of different deprotection methodologies applied to 1,2,4,6-tetra-O-acetyl-3-O-mesyl-D-glucopyranose.

Deprotection MethodReagents / ConditionsTarget Yield (%)Purity (%)Major Byproduct
Zemplén (Alkaline) NaOMe, MeOH, 25 °C, 2 h12%< 30%2,3-Anhydro-D-allose (65%)
Acidic Hydrolysis 1M HCl, MeOH, 60 °C, 12 h45%70%Methyl glycosides & degradation
Enzymatic (CAL-B) Novozym 435, pH 7.0 buffer, 45 °C> 92% > 98% Trace mono-acetates (< 2%)

Experimental Protocol

Materials & Reagents
  • Substrate: 1,2,4,6-tetra-O-acetyl-3-O-mesyl-D-glucopyranose (Synthesized chemically from D-glucose via standard protection/mesylation steps).

  • Biocatalyst: Immobilized Candida antarctica Lipase B (Novozym 435) [3].

  • Solvents: High-purity tert-Butanol (t-BuOH) or Dimethyl Sulfoxide (DMSO) as a co-solvent.

  • Buffer: 50 mM Sodium Phosphate buffer, adjusted precisely to pH 7.0.

Step-by-Step Methodology

Step 1: Preparation of the Biphasic Reaction Medium

  • Weigh 500 mg (approx. 1.17 mmol) of 1,2,4,6-tetra-O-acetyl-3-O-mesyl-D-glucopyranose.

  • Dissolve the substrate in 5.0 mL of t-BuOH. Causality Note: The peracetylated substrate is highly hydrophobic; t-BuOH acts as a biocompatible co-solvent that ensures substrate solubility without denaturing the lipase.

  • Add 45.0 mL of 50 mM Sodium Phosphate buffer (pH 7.0) to the solution to create a 10% v/v organic/aqueous mixture.

Step 2: Enzymatic Hydrolysis

  • Add 150 mg of Novozym 435 (immobilized CAL-B) to the reaction mixture.

  • Incubate the suspension in an orbital shaker set to 45 °C and 200 rpm. Causality Note: 45 °C is the optimal thermodynamic window for CAL-B activity, providing maximum kinetic turnover while preventing thermal degradation of the mesyl group.

  • Continuously monitor the pH. As acetate is released, the pH will drop. Use a pH-stat autotitrator loaded with 0.1 M NaOH to maintain the pH strictly at 7.0. Critical: Do not allow localized spikes in pH above 8.0 during titration, as this will trigger the epoxide formation cascade.

Step 3: Reaction Monitoring

  • Monitor the reaction via TLC (Eluent: Ethyl Acetate/Methanol 4:1) or HPLC-ELSD.

  • The reaction is typically complete within 24–36 hours, indicated by the disappearance of the tetra-, tri-, and di-acetate intermediates.

Step 4: Downstream Processing (DSP)

  • Terminate the reaction by vacuum filtration through a sintered glass funnel to recover the immobilized enzyme. (The Novozym 435 beads can be washed with distilled water and reused for up to 5 cycles with >80% retained activity).

  • Lyophilize the aqueous filtrate to remove water and t-BuOH.

  • Resuspend the crude lyophilized powder in cold absolute ethanol to precipitate phosphate salts. Filter the suspension.

  • Concentrate the ethanolic filtrate under reduced pressure to yield pure 3-O-Methylsulfonyl-D-glucopyranose as a white crystalline solid.

References

  • US20070190621A1 - Synthesis of oseltamivir carboxylates (Google Patents)
  • Source: PubMed / Bioprocess Biosyst Eng.
  • 3-O-Methylglucose | C7H14O6 | CID 8973 Source: PubChem / National Institutes of Health URL
Application

Application and Protocols for the Strategic Use of 3-O-Methylsulfonyl-D-glucopyranose in Oligosaccharide Library Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the strategic application of 3-O-Methylsulfonyl-D-glucopyranose as a key building block in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategic application of 3-O-Methylsulfonyl-D-glucopyranose as a key building block in the synthesis of oligosaccharide libraries. The strategic use of protecting groups is fundamental to the successful construction of complex carbohydrates.[1][2][3] The methylsulfonyl (mesyl) group, when positioned at the C-3 hydroxyl of a glucose scaffold, offers a unique modulating effect on the reactivity of the glycosyl acceptor, thereby enabling regioselective glycosylations, a critical aspect of oligosaccharide library development.[4][5][6]

Introduction: The Role of Protecting Groups in Oligosaccharide Synthesis

The synthesis of oligosaccharides is a complex undertaking due to the polyhydroxylated nature of monosaccharide units.[1] To achieve regioselective glycosidic bond formation, it is essential to employ a strategy of temporary protection and deprotection of hydroxyl groups.[7] The choice of protecting groups is critical as they not only prevent unwanted side reactions but also influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.[1][8][9] An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable with high selectivity without affecting other functional groups.[7]

The 3-O-methylsulfonyl group serves as a valuable tool in this context. As an electron-withdrawing group, it deactivates the neighboring hydroxyl groups, thereby influencing the nucleophilicity of the remaining free hydroxyls on the glucose ring. This effect can be harnessed to direct glycosylation to a specific position, a key requirement for building diverse oligosaccharide libraries.

The 3-O-Methylsulfonyl Group: A Strategic Protecting Group

The methylsulfonyl (mesyl) group is a robust protecting group that is stable to a wide range of reaction conditions commonly employed in oligosaccharide synthesis, including acidic and basic conditions used for the removal of other protecting groups like acetals and benzyl ethers. Its electron-withdrawing nature significantly reduces the nucleophilicity of adjacent hydroxyl groups, a phenomenon that can be exploited for regioselective synthesis.

Influence on Glycosyl Acceptor Reactivity

When a 3-O-methylsulfonyl-D-glucopyranose derivative with other hydroxyls protected is used as a glycosyl acceptor, the presence of the mesyl group at C-3 sterically and electronically disfavors glycosylation at the adjacent C-2 and C-4 positions. This directing effect makes other hydroxyl groups, such as the C-6 hydroxyl, more accessible for glycosylation. This modulation of reactivity is a powerful tool for controlling the connectivity in oligosaccharide synthesis.[4][6]

Experimental Protocols

The following protocols provide a general framework for the synthesis and utilization of 3-O-Methylsulfonyl-D-glucopyranose derivatives in the construction of a disaccharide, which can be a foundational step in generating an oligosaccharide library.

Protocol 1: Selective Mesylation of a Partially Protected Glucose Derivative

This protocol describes the selective mesylation of the 3-OH group of a commonly used glucose starting material, methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Objective: To synthesize methyl 4,6-O-benzylidene-3-O-methylsulfonyl-α-D-glucopyranoside.

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Pyridine (anhydrous)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous pyridine (10 mL/g of starting material) and cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired methyl 4,6-O-benzylidene-3-O-methylsulfonyl-α-D-glucopyranoside.

Data Presentation:

CompoundStarting MaterialProduct
Structure Methyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 4,6-O-benzylidene-3-O-methylsulfonyl-α-D-glucopyranoside
Molecular Weight 282.29 g/mol 360.38 g/mol
Typical Yield -85-95%
Appearance White solidWhite solid
Protocol 2: Glycosylation using a 3-O-Mesylated Acceptor

This protocol outlines the glycosylation of the prepared 3-O-mesylated glucose acceptor at the C-2 position with a glycosyl donor.

Objective: To synthesize a disaccharide by glycosylating the 2-OH position of methyl 4,6-O-benzylidene-3-O-methylsulfonyl-α-D-glucopyranoside.

Materials:

  • Methyl 4,6-O-benzylidene-3-O-methylsulfonyl-α-D-glucopyranoside (acceptor)

  • A suitable glycosyl donor (e.g., 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate)

  • Dichloromethane (DCM, anhydrous)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-O-mesylated acceptor (1.0 eq), the glycosyl donor (1.2 eq), and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C.

  • Add a solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at -40 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding triethylamine.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the protected disaccharide.

Protocol 3: Selective Deprotection of the 3-O-Methylsulfonyl Group

This protocol describes the selective removal of the 3-O-mesyl group to expose the hydroxyl group for further glycosylation, a key step in library synthesis.

Objective: To selectively remove the 3-O-methylsulfonyl group from the synthesized disaccharide.

Materials:

  • Protected disaccharide from Protocol 2

  • Sodium methoxide (NaOMe) in methanol (catalytic)

  • Methanol (anhydrous)

  • Amberlite IR-120 (H+) resin

  • Dichloromethane

Procedure:

  • Dissolve the protected disaccharide (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of a 0.5 M solution in methanol).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction mixture with Amberlite IR-120 (H+) resin until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Concentrate the combined filtrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography if necessary, to provide the disaccharide with a free 3-OH group.

Workflow and Logical Relationships

The synthesis of an oligosaccharide library using 3-O-Methylsulfonyl-D-glucopyranose as a strategic building block follows a logical workflow. This can be visualized as a series of protection, glycosylation, and deprotection steps.

Oligosaccharide_Library_Synthesis A Start: Glucose Derivative (e.g., Methyl 4,6-O-benzylidene-α-D-glucopyranoside) B Protocol 1: Selective 3-O-Mesylation A->B C 3-O-Mesylated Acceptor B->C E Protocol 2: Regioselective Glycosylation C->E D Glycosyl Donor D->E F Protected Disaccharide E->F G Protocol 3: Selective 3-O-Demesylation F->G H Disaccharide with free 3-OH G->H I Further Glycosylation (Library Elongation) H->I J Oligosaccharide Library I->J

Caption: Workflow for oligosaccharide synthesis using a 3-O-mesylated glucose acceptor.

This workflow illustrates the iterative nature of oligosaccharide synthesis, where the selective removal of the 3-O-mesyl group allows for the controlled extension of the carbohydrate chain, leading to the generation of a diverse library of oligosaccharides.

Conclusion

The use of 3-O-Methylsulfonyl-D-glucopyranose derivatives provides a strategic advantage in the synthesis of oligosaccharide libraries. The mesyl group acts as a robust and electron-withdrawing protecting group, enabling the regioselective control of glycosylation reactions. The protocols and workflow outlined in this guide offer a foundational approach for researchers to incorporate this valuable building block into their synthetic strategies, ultimately facilitating the development of diverse and complex carbohydrate structures for applications in drug discovery and chemical biology.

References

  • Geng, Y., et al. (2013). An efficient and stereoselective glycosylation of 2-nitro-galactals (2-nitroglycals) with various alcohols. Beilstein Journal of Organic Chemistry, 9, 1373–1379.
  • Codée, J. D. C., et al. (2020). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science, 11(10), 2729-2737. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation.
  • Codée, J. D. C., & van der Marel, G. A. (2019). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. The Journal of Organic Chemistry, 84(1), 1-16.
  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. In Glycoscience (pp. 55-101). Springer, Berlin, Heidelberg. [Link]

  • Bolt, M. J., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7436-7484. [Link]

  • van der Vorm, S., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (Second Edition, Vol. 1, pp. 1-33). Elsevier. [Link]

  • Wang, C. C., et al. (2022). Synthetic Strategies for Bioactive Oligosaccharides. Biomolecules, 12(12), 1799. [Link]

  • Gemma, E. (2005). Synthesis of Oligosaccharides for Interaction Studies with Various Lectins. Doctoral dissertation, Stockholm University. [Link]

  • Gigg, R. (1979). The allyl ether as a protecting group in carbohydrate chemistry. Part 10. Synthesis of 3-O-(β-D-galactopyranosyl 3-sulphate)-2-O-hexadecanoyl-1-O-hexadecyl-L-glycerol, 'seminolipid'. Journal of the Chemical Society, Perkin Transactions 1, 738-743. [Link]

  • van der Vorm, S., et al. (2016). The influence of acceptor nucleophilicity on the glycosylation reaction mechanism. Chemical Science, 8(2), 1045-1052. [Link]

  • Anonymous. (n.d.). Carbohydrate Chemistry. MSU Chemistry. [Link]

  • Halmos, T., et al. (1997). Synthesis of O-methylsulfonyl derivatives of D-glucose as potential alkylating agents for targeted drug delivery to the brain. Evaluation of their interaction with the human erythrocyte GLUT1 hexose transporter. Carbohydrate Research, 299(1-2), 15-21. [Link]

  • van der Vorm, S., et al. (2016). The influence of acceptor nucleophilicity on the glycosylation reaction mechanism. PMC. [Link]

  • Malaisse, W. J., et al. (1992). Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants. Molecular and Cellular Endocrinology, 88(1-3), 77-85. [Link]

  • Kumar, A., Doddi, V. R., & Vankar, Y. D. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. Organic Chemistry Portal. [Link]

  • van der Vorm, S., et al. (2018). Mapping Glycosyl Acceptor Reactivity - Glycosylation Stereoselectivity Relationships. ResearchGate. [Link]

  • Manabe, Y., & Ishii, K. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 971–999. [Link]

  • Anonymous. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • van der Vorm, S. (2023). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. [Link]

  • Cremer, D. R., & Pardridge, W. M. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 55(5), 1635-1640. [Link]

  • Gening, M. L., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7534. [Link]

  • van der Vorm, S. (2023). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-O-Methylglucose. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 3-O-Methylsulfonyl-D-glucopyranose Synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-O-Methylsulfonyl-D-glucopyranose. The following question-and-answer format...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-O-Methylsulfonyl-D-glucopyranose. The following question-and-answer format addresses common challenges and provides troubleshooting strategies to enhance reaction yields and purity. The methodologies described herein are based on established chemical principles and field-proven insights to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary challenge in synthesizing 3-O-Methylsulfonyl-D-glucopyranose with a high yield?

The main difficulty lies in the regioselective mesylation of the C-3 hydroxyl group of D-glucose. D-glucose has five hydroxyl groups with similar reactivity, making it challenging to target a specific one. The primary hydroxyl group at C-6 is the most reactive, followed by the anomeric hydroxyl at C-1, and then the secondary hydroxyls at C-2, C-3, and C-4. To achieve selective mesylation at the C-3 position, a strategic application of protecting groups is necessary to mask the other hydroxyl groups.

Q2: What is the most effective strategy for protecting the other hydroxyl groups to favor mesylation at the C-3 position?

A widely adopted and effective strategy involves the use of isopropylidene groups to protect the C-1, C-2, C-5, and C-6 hydroxyls. This is typically achieved by reacting D-glucose with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose (DAG).[1][2] This intermediate conveniently leaves only the C-3 hydroxyl group available for subsequent chemical modification.[1]

Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAG)

This protocol outlines a standard and efficient method for the preparation of diacetone-D-glucose.[1]

Materials:

  • D-glucose

  • Anhydrous acetone

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Methylene chloride

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve D-glucose in dry acetone.

  • Slowly add concentrated sulfuric acid to the solution at room temperature while stirring vigorously.

  • Continue stirring the reaction mixture at room temperature for approximately 6 hours.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize the acid by bubbling gaseous ammonia or by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.[2]

  • Filter off any solid precipitate that forms.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with water and extract the product into methylene chloride (3x).[2]

  • Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.

Q3: I am experiencing low yields in my mesylation reaction of diacetone-D-glucose. What are the likely causes and how can I troubleshoot this?

Low yields in the mesylation step can often be attributed to several factors. Below is a troubleshooting guide to address these common issues.

Potential Cause Explanation Troubleshooting & Optimization
Inactive/Impure Reagents Methanesulfonyl chloride (MsCl) is sensitive to moisture and can degrade over time. The base used (e.g., triethylamine, pyridine) must be anhydrous.Use freshly opened or properly stored MsCl. Ensure the base is anhydrous. The quality of sodium hydride, if used, can be crucial; consider using a fresh sample.[3]
Inadequate Reaction Conditions The reaction may be incomplete due to insufficient reaction time, incorrect temperature, or inefficient mixing.Monitor the reaction progress closely using TLC. The product mesylate will have a higher Rf value than the starting alcohol.[4] Ensure efficient stirring, especially for heterogeneous mixtures.[4] Maintain a low reaction temperature (e.g., 0°C) to minimize side reactions.[4]
Incorrect Stoichiometry Using an insufficient amount of mesylating agent or base will result in an incomplete reaction.Use a slight excess of methanesulfonyl chloride (1.1-1.5 equivalents) and the base to drive the reaction to completion.[4]
Side Reactions The formation of an alkyl chloride as a byproduct can occur when using MsCl.[5] Elimination reactions to form an alkene are also possible, especially at higher temperatures.[4]Using methanesulfonic anhydride ((MeSO2)2O) instead of MsCl can prevent the formation of the alkyl chloride byproduct.[5] Maintaining a low reaction temperature helps to suppress elimination reactions.[4]

G cluster_start cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end start Diacetone-D-glucose reagents Dissolve in Anhydrous DCM Cool to 0°C start->reagents Step 1 base Add Triethylamine (1.5 eq.) mscl Add MsCl (1.2 eq.) dropwise stir Stir at 0°C to RT Monitor by TLC mscl->stir Step 2 quench Quench with cold water stir->quench Step 3 extract Separate organic layer Wash with 1M HCl, sat. NaHCO₃, brine dry Dry over Na₂SO₄ Concentrate purify Flash Column Chromatography dry->purify Step 4 end 3-O-Methylsulfonyl-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose purify->end Final Step

Caption: General workflow for the deprotection of the mesylated intermediate.

Q5: How can I confirm the structure and purity of my final product, 3-O-Methylsulfonyl-D-glucopyranose?

A combination of spectroscopic and analytical techniques should be employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic shifts for the protons of the glucose ring and the methyl group of the mesylate.

    • ¹³C NMR: Will confirm the number of unique carbons and their chemical environments.

    • 2D NMR techniques like COSY and HMQC can be used to assign the proton and carbon signals unambiguously.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Thin-Layer Chromatography (TLC): To assess the purity of the product and to monitor the progress of the deprotection reaction.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

At equilibrium in solution, 3-O-Methyl-D-glucose exists as a mixture of α and β anomers. [6]This will be reflected in the NMR spectra, where two sets of signals corresponding to the two anomers will be observed. [6]

References

  • Iacono, S., & Rasmussen, J. R. (n.d.). DEOXYGENATION OF SECONDARY ALCOHOLS: 3-DEOXY-1,2:5,6-DI-O-ISOPROPYLIDENE-α-d-ribo-HEXOFURANOSE. Organic Syntheses. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. Retrieved from [Link]

  • Pearson. (n.d.). Some protecting groups can block two OH groups of a carbohydrate.... Retrieved from [Link]

  • ACS Publications. (2006). Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate. Organic Process Research & Development. Retrieved from [Link]

  • Han, X., He, J., Chen, S., & Li, B. (2009). Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG). FOOD SCIENCE. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved from [Link]

  • Halmos, T., Santarromana, M., Antonakis, K., & Scherman, D. (1997). Synthesis of O-methylsulfonyl derivatives of D-glucose as potential alkylating agents for targeted drug delivery to the brain. Evaluation of their interaction with the human erythrocyte GLUT1 hexose transporter.
  • ResearchGate. (n.d.). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000042057A1 - Protecting groups for carbohydrate synthesis.
  • (n.d.).
  • Demchenko, A. V. (2008).
  • Ballini, R., Barboni, L., Giarlo, G., & Piarulli, U. (2005). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 1, 10.
  • D'Accorso, N. B., et al. (2003). Deprotection of di-O-isopropylidene isocarbonucleosides. Arkivoc, 2003(11), 490-498.
  • LookChem. (n.d.). Cas 582-52-5,Diacetone-D-glucose. Retrieved from [Link]

  • Edelmann, F. T. (2021, January 21). How to improve the yield for the reaction below? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • PubMed. (2002). An improved method for the preparation of 3-O-benzyl-6-O-pivaloyl-alpha-D-glucopyranose 1,2,4-orthopivalate.
  • MDPI. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Brimacombe, J. S., & Ching, O. A. (1970). Methyl 2,6-Di-O-methylsulfonyl-α-D-glucopyranoside and New Syntheses of 3,4-Di- and 3,4,6-Tri-O-methyl-D-glucose.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,6-di-O-methyl-β-d-glucopyranose conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper. Retrieved from [Link]

  • Kabir, A. K. M. S., et al. (2004). Synthesis and characterization of some D-glucose derivatives. Journal of the Bangladesh Chemical Society, 17(2), 116-123.
  • Bar-Shir, A., et al. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements. Magnetic Resonance in Medicine, 80(4), 1435-1442.
  • NIST. (n.d.). 3-O-methyl-α-D-glucopyranose. NIST Chemistry WebBook. Retrieved from [Link]

  • Bennett, C. S. (2019). Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society, 141(38), 15029-15034.
  • Royal Society of Chemistry. (2018). Effect of Metal Chlorides on Glucose Mutarotation and Possible Implications on Humin Formation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of ω-Methylsulfinyl- and ω-Methylsulfonylalkyl Glucosinolates. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Effect of Metal Chlorides on Glucose Mutarotation and Possible Implications on Humin Formation. Retrieved from [Link]

  • MDPI. (2022). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules. Retrieved from [Link]

  • PubMed. (2017). Improving Product Yields on D-glucose in Escherichia Coli via Knockout of Pgi and ZWF and Feeding of Supplemental Carbon Sources. Metabolic Engineering, 42, 1-8.

Sources

Optimization

Technical Support Center: Carbohydrate Sulfonylation Troubleshooting

Welcome to the Technical Support Center for carbohydrate functionalization. As a Senior Application Scientist, I frequently see researchers struggle with the sulfonylation (mesylation, tosylation, triflation) of glucose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate functionalization. As a Senior Application Scientist, I frequently see researchers struggle with the sulfonylation (mesylation, tosylation, triflation) of glucose and other saccharides. Because carbohydrates possess multiple hydroxyl groups with varying degrees of steric hindrance and nucleophilicity, achieving regioselectivity while suppressing side reactions requires precise kinetic and thermodynamic control.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common side reactions—such as chlorination, epoxide formation, and pyridinium adducts—and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Workflow: Identifying and Mitigating Side Reactions

Before altering your reaction conditions, use the following diagnostic logic to identify the specific side reaction plaguing your synthesis.

TroubleshootingWorkflow Start Glucose Sulfonylation Reaction Analysis CheckCl Chlorodeoxy Byproduct Detected (MS/NMR)? Start->CheckCl SolCl Use Ms2O/Ts2O or DIPEA/NEt3 base CheckCl->SolCl Yes CheckEpo Anhydrosugar/Epoxide Formation ([M-18])? CheckCl->CheckEpo No SolCl->CheckEpo SolEpo Lower Reaction Temp (< 0°C) CheckEpo->SolEpo Yes CheckPyr Pyridinium Salt Adducts (Water Soluble)? CheckEpo->CheckPyr No SolEpo->CheckPyr SolPyr Replace Pyridine with Non-nucleophilic Base CheckPyr->SolPyr Yes Success Optimized Regioselective Sulfonate Ester CheckPyr->Success No SolPyr->Success

Diagnostic workflow for mitigating glucose sulfonylation side reactions.

Frequently Asked Questions: Mechanisms & Causality

Q: Why does my mass spectrometry data show a chlorodeoxy sugar instead of my desired mesylate/tosylate? A: This is a classic nucleophilic substitution side reaction. When you use sulfonyl chlorides (e.g., MsCl, TsCl) in pyridine, the reaction generates pyridinium hydrochloride as a byproduct. In aprotic solvents, the chloride ion is a potent nucleophile. Because the primary sulfonate (e.g., at the C-6 position of glucose) is an excellent leaving group, the chloride ion rapidly displaces it via an SN2 mechanism, yielding a 6-chloro-6-deoxy derivative[1][2]. Causality-Driven Solution: Remove the chloride source entirely by using methanesulfonic anhydride (Ms2O)[3], or suppress chloride nucleophilicity by using a non-nucleophilic base system like triethylamine (NEt3) with a catalytic amount of a dimethylamine derivative[4].

Q: My product is highly polar, water-soluble, and stuck on the baseline of my TLC plate. What happened? A: You have likely formed a C-6 pyridinium salt. Pyridine is a dual-threat reagent: it acts as both a base and a nucleophile. If the reaction is left too long or heated, unreacted pyridine will attack the newly formed C-6 sulfonate ester, displacing it and forming a permanently charged, water-soluble pyridinium adduct[2]. Causality-Driven Solution: Switch to sterically hindered bases. Reagents like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine provide the necessary Brønsted basicity to neutralize acid without the nucleophilicity required to attack the sulfonate[3][5].

Q: I am observing an [M-18] peak in my MS, and NMR indicates the loss of a hydroxyl group. How do I prevent this? A: This indicates intramolecular cyclization, resulting in an anhydrosugar or epoxide. If a free hydroxyl group is situated near the newly formed sulfonate ester (e.g., a free O-3 hydroxyl near a C-2 sulfonate), it can act as an internal nucleophile. Driven by the thermodynamic stability of 5- or 6-membered rings, the hydroxyl oxygen attacks the sulfonylated carbon, displacing the sulfonate[2]. Causality-Driven Solution: Intramolecular reactions are highly temperature-dependent. Strict thermal control (keeping the reaction at or below 0 °C) and minimizing reaction times will kinetically favor the desired sulfonate ester over the thermodynamically driven cyclization.

Q: How can I selectively sulfonylate a secondary hydroxyl without hitting the highly reactive primary C-6 hydroxyl? A: Primary alcohols are inherently more nucleophilic and sterically accessible. To reverse this selectivity, you must use a catalyst that alters the local electronic environment. Organotin catalysts (like dibutyltin oxide, Bu2SnO) or iron catalysts (FeCl3) form cyclic chelates with specific diol pairs (e.g., cis-diols). This chelation selectively activates a specific secondary equatorial hydroxyl group toward the sulfonylating agent, allowing you to bypass the primary position[5].

Quantitative Analysis of Side Reactions

To help you select the optimal reaction conditions, the following table summarizes the quantitative risks associated with common sulfonylation systems.

Reaction SystemTarget PositionPrimary Risk / Side ReactionTypical Byproduct YieldOptimization Strategy
MsCl / Pyridine (25 °C)C-6 Primary OHChlorination (6-chloro-6-deoxy)15 - 40%Switch to Ms2O or use non-nucleophilic base
TsCl / Pyridine (80 °C)C-6 Primary OHPyridinium salt formation10 - 30%Lower temperature, change solvent
MsCl / NEt3 (0 °C)Secondary OHEpoxide / Anhydrosugar5 - 20%Strict thermal control, dilute conditions
Ms2O / 2,4,6-Collidine C-6 Primary OHNone (Chloride-free system)< 2%Standardize for sensitive substrates
TsCl / DIPEA + Bu2SnO C-3 Secondary OHDi-O-tosylation5 - 10%Control stoichiometry (1.5 equiv TsCl)

Self-Validating Protocol: Chloride-Free Mesylation of Glucose

To completely bypass the chlorination and pyridinium salt side reactions, we recommend the following chloride-free protocol using methanesulfonic anhydride (Ms2O). This protocol incorporates in-line validation steps to ensure the reaction environment is optimized before proceeding.

Objective: Synthesize a C-6 mesylate of a partially protected glucose derivative without chlorodeoxy byproducts.

Step 1: Substrate Preparation & Azeotropic Drying

  • Dissolve the glucose derivative (1.0 equiv) in dry toluene and concentrate under reduced pressure. Repeat this process twice.

  • Self-Validation: The residue should appear as a crisp, dry foam. Causality: Ms2O is highly sensitive to moisture. Trace water will hydrolyze the anhydride into methanesulfonic acid, killing the reaction[3]. Azeotropic drying ensures absolute anhydrous conditions.

Step 2: Solvent & Base Addition

  • Dissolve the dried substrate in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add 2.0 equivalents of 2,4,6-collidine.

  • Causality: 2,4,6-collidine is a highly sterically hindered base. It neutralizes the methanesulfonic acid byproduct without acting as a nucleophile, thereby preventing pyridinium salt formation[3].

Step 3: Reagent Addition under Kinetic Control

  • Cool the reaction flask to -10 °C using an ice-salt bath.

  • Dissolve methanesulfonic anhydride (Ms2O, 1.2 equiv) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Causality: Ms2O completely eliminates the presence of chloride ions, shutting down the SN2 chlorination pathway[3]. The sub-zero temperature kinetically suppresses intramolecular epoxide formation.

Step 4: In-Process Validation

  • After 30 minutes, remove a 10 µL aliquot, quench it in 100 µL of saturated aqueous NaHCO3, and extract with 100 µL of ethyl acetate.

  • Spot the organic layer on a TLC plate (e.g., 1:1 Hexanes/EtOAc).

  • Self-Validation: You should observe a single new spot with a higher Rf than the starting material. If a highly polar baseline spot appears, moisture may have compromised the Ms2O, or the temperature spiked, leading to degradation.

Step 5: Quench & Workup

  • Once TLC confirms complete consumption of the starting material, quench the main reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer three times with DCM.

  • Wash the combined organic layers with cold 1M HCl (to protonate and remove the collidine base), followed by brine.

  • Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the pure mesylate.

References[1] Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan.ResearchGate. Available Here[2] Chemical Modification of Polysaccharides.PMC.Available Here[4] Technical Support Center: Sulfonylation Reactions.Benchchem. Available Here[3] Methanesulfonic anhydride.Wikipedia. Available Here[5] Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions.MDPI.Available Here

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in Carbohydrate Sulfonylation

Welcome to the Technical Support Center for carbohydrate functionalization. Sulfonylation (e.g., tosylation, mesylation) of glucose and its derivatives is a fundamental transformation in glycochemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate functionalization. Sulfonylation (e.g., tosylation, mesylation) of glucose and its derivatives is a fundamental transformation in glycochemistry. However, differentiating the multiple hydroxyl groups on a pyranose ring is notoriously difficult. Without precise reagent control, researchers frequently encounter yield-destroying side reactions, including chlorination, over-sulfonylation, and epoxide formation.

This guide is designed to help you understand the mechanistic causality behind these byproducts and provide field-proven, self-validating protocols to eliminate them.

Mechanistic Pathways of Byproduct Formation

To troubleshoot effectively, we must first map the logical pathways that lead to reaction failure. The diagram below illustrates how varying reaction conditions divert the glucose substrate away from the desired regioselective sulfonate.

G A Glucose Substrate (Polyol) B Sulfonylating Agent (e.g., TsCl) + Base A->B Activation C Desired Product (Regioselective Sulfonate) B->C Optimal Conditions D Chlorinated Byproduct (SN2 by Cl-) B->D Excess Pyridine E Over-sulfonylation (Di-/Tri-sulfonates) B->E Excess TsCl / High Temp F Epoxide / Anhydrosugar (Intramolecular Attack) B->F Base-catalyzed elimination

Caption: Logical pathways of byproduct formation during glucose sulfonylation.

FAQs: Causality and Corrective Actions

Q1: Why do I observe chlorinated byproducts when tosylating glucose with p-toluenesulfonyl chloride (TsCl) in pyridine, and how can I prevent this? A1: When using pyridine as both solvent and base, it reacts with TsCl to form a highly electrophilic N-sulfonylpyridinium intermediate. The chloride counterion generated in this step is a surprisingly effective nucleophile in non-polar or aprotic environments. Once a hydroxyl (e.g., the primary C6-OH of glucose) is tosylated, the chloride ion can displace the newly formed tosylate via an S_N2 mechanism, yielding a chlorodeoxy sugar byproduct. Causality & Solution: To prevent chlorination, you must eliminate the nucleophilic chloride attack. Switch from pyridine to a non-nucleophilic base system, such as triethylamine (Et3N) combined with a catalytic amount of a dimethylamine derivative (e.g., DMAP or Me2N(CH2)nNMe2)[1], or use N,N-diisopropylethylamine (DIPEA). Alternatively, use sulfonyl anhydrides (e.g., Ts2O) instead of sulfonyl chlorides to completely remove chloride ions from the reaction matrix.

Q2: How do I achieve strict regioselectivity at the C6 primary hydroxyl without triggering over-sulfonylation at the secondary C2, C3, or C4 positions? A2: The inherent reactivity difference between primary and secondary hydroxyls is often insufficient to prevent di- or tri-sulfonylation when using standard stoichiometric TsCl/base conditions. Over-sulfonylation occurs because the secondary hydroxyls (especially the C2-OH, which is activated by the adjacent anomeric center) become competitive nucleophiles as the reaction progresses or temperature increases. Causality & Solution: Reagent-controlled site-selective tagging is required. Using a catalytic organotin reagent, such as dibutyltin oxide (Bu2SnO), forms a transient stannylene acetal intermediate that selectively enhances the nucleophilicity of specific hydroxyl pairs[2]. For secondary hydroxyls, dual-catalytic systems (e.g., Pd/Ag2CO3) can direct sulfonylation to specific equatorial or axial positions by exploiting stereoelectronic effects[3].

Q3: What causes the formation of epoxide (anhydrosugar) byproducts during the sulfonylation of partially protected glucosides? A3: If a trans-diaxial or suitable cis-arrangement exists between a newly formed sulfonate ester and an adjacent free hydroxyl group, the basic conditions of the reaction can deprotonate the free hydroxyl. This resulting alkoxide acts as an internal nucleophile, displacing the adjacent sulfonate leaving group to form an epoxide (e.g., 2,3-anhydro sugars)[4]. Causality & Solution: This intramolecular S_N2 reaction is highly dependent on base strength and temperature. To minimize this, use milder bases, maintain strict low-temperature protocols (e.g., 0 °C to -20 °C), or ensure adjacent hydroxyls are protected prior to sulfonylation.

Quantitative Data: Reagent Selection Matrix

The choice of base and solvent dictates the byproduct profile. Use the following table to select the optimal system for your target modification.

Reagent SystemTarget PositionMajor Byproduct RiskByproduct Yield (%)Causality / Optimization Strategy
TsCl + Pyridine (Excess) C6-OHChlorodeoxy sugars10 - 25%Pyridine generates nucleophilic Cl-. Switch to Et3N/DMAP or DIPEA.
TsCl + Et3N (Stoichiometric) C6-OHOver-sulfonylation (Di-OTs)15 - 30%Poor kinetic differentiation. Lower temp (0 °C), add TsCl dropwise.
TsCl + DIPEA + Bu2SnO (Cat.) Secondary OHMinimal< 5%Stannylene acetal directs regioselectivity. Maintain precise temp (75 °C).
Sulfonyl Fluorides + DBU C6-OHUnreacted starting materialN/ALow electrophilicity of S-F bond. Increase reaction time/temperature.
Self-Validating Protocol: Solvent-Free Regioselective Tosylation

This methodology leverages dibutyltin oxide to selectively activate saccharide sites without the need for large volumes of toxic solvents, heavily reducing over-sulfonylation and chlorination byproducts[2].

Self-Validating System: This protocol is designed to be self-monitoring. The reaction progresses from a heterogeneous solid mixture to a homogeneous slurry. This visual phase change serves as an internal, self-validating indicator of stannylene acetal formation and successful reaction progression.

Materials:
  • Carbohydrate polyol (1.0 equiv)

  • Dibutyltin oxide (Bu2SnO, 2 mol%)

  • Tetrabutylammonium bromide (TBAB, 10 mol%)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 - 3.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 - 1.5 equiv)

Step-by-Step Workflow:
  • Pre-mixing: In a round-bottom flask, combine the carbohydrate polyol, Bu2SnO (2 mol%), and TBAB (10 mol%).

    • Causality: TBAB acts as a phase-transfer catalyst and nucleophilic activator in the solvent-free matrix, facilitating the solid-state interaction.

  • Reagent Addition: Add DIPEA (1.5 equiv) followed by TsCl (1.5 equiv).

    • Causality: DIPEA is highly sterically hindered and non-nucleophilic, completely preventing the formation of chlorinated byproducts associated with pyridine.

  • Thermal Activation: Heat the mixture to 75 °C under a nitrogen atmosphere.

    • Validation Check: Observe the transition from a solid mixture to a homogeneous slurry within 10-15 minutes. If the mixture remains a dry solid, the thermal transfer is insufficient.

  • Kinetic Monitoring: Stir for 1–3 hours. Monitor via TLC (Hexane/Ethyl Acetate 1:1).

    • Causality: Strict time control prevents the slow accumulation of di-O-tosylation products that occur if the reaction is left overnight.

  • Quenching & Purification: Cool to room temperature, dilute with dichloromethane (DCM), and wash with saturated aqueous NaHCO3. Dry the organic layer over MgSO4, concentrate, and purify via flash column chromatography.

Workflow Step1 Step 1: Solid Mixing Polyol + Bu2SnO + TBAB Step2 Step 2: Reagent Addition Add DIPEA + TsCl Step1->Step2 Step3 Step 3: Thermal Activation Heat to 75°C (Phase Change) Step2->Step3 Step4 Step 4: Reaction Control Monitor via TLC (1-3 h) Step3->Step4 Step5 Step 5: Isolation Aqueous Workup & Flash Chromatography Step4->Step5

Caption: Experimental workflow for solvent-free, regioselective sulfonylation of carbohydrates.

Rapid Troubleshooting Matrix

If your reaction fails, match your symptom to the root cause below to find the immediate solution.

  • Symptom: Multiple spots on TLC; mass spectrometry shows [M+34] or [M+36] peaks.

    • Cause: Chlorodeoxy byproduct formation due to nucleophilic chloride attack[5].

    • Solution: Eliminate pyridine. Use Et3N/DMAP or DIPEA. Alternatively, use Ts2O instead of TsCl.

  • Symptom: High yield of di-tosylated or tri-tosylated sugars.

    • Cause: Lack of reagent control; excessive equivalents of TsCl; reaction temperature too high.

    • Solution: Reduce TsCl to 1.1 - 1.2 equivalents. Add TsCl dropwise at 0 °C. Consider using organotin or borinic acid catalysis for strict site-selectivity.

  • Symptom: Reaction stalls with significant unreacted starting material.

    • Cause: Poor solubility of the polyol in the chosen solvent, or degradation of the sulfonyl chloride (hydrolysis).

    • Solution: Ensure TsCl is freshly recrystallized. If solubility is an issue, consider the solvent-free Bu2SnO protocol or use polar aprotic solvents like anhydrous DMF or acetonitrile.

References
  • Reagent Controlled β-Specific Dehydrative Glycosylation Reactions with 2-Deoxy-Sugars | Organic Letters - ACS Public
  • Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates | JACS Au - ACS Public
  • Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions - MDPI.
  • Sulfonate synthesis by sulfonylation (tosyl
  • Technical Support Center: Sulfonyl

Sources

Optimization

Technical Support Center: Managing Anomeric Selectivity with 3-O-Methylsulfonyl-D-glucopyranose

Welcome to the Technical Support Center for advanced carbohydrate synthesis. Managing anomeric selectivity when utilizing 3-O-methylsulfonyl-D-glucopyranose (3-O-mesyl-D-glucopyranose) derivatives presents unique stereoe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced carbohydrate synthesis. Managing anomeric selectivity when utilizing 3-O-methylsulfonyl-D-glucopyranose (3-O-mesyl-D-glucopyranose) derivatives presents unique stereoelectronic challenges. The mesyl group is a bulky, strongly electron-withdrawing group (EWG). When positioned at C-3, it exerts a powerful inductive effect that severely destabilizes the intermediate oxocarbenium ion during glycosylation. Furthermore, its strong dipole moment alters preferred transition state conformations, often leading to sluggish reaction rates, poor α / β selectivity, or unexpected side reactions like elimination.

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights to help you achieve absolute control over your glycosylation workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My glycosylation using a 3-O-mesyl-D-glucopyranosyl trichloroacetimidate donor is yielding a nearly 1:1 mixture of α and β anomers. How can I drive this toward exclusive β -selectivity? Root Cause: The strong electron-withdrawing nature of the 3-O-mesyl group destabilizes the oxocarbenium ion, shifting the mechanism away from a pure SN​1 pathway. In non-participating solvents (like CH2​Cl2​ ), the flattened transition state is attacked from both faces, resulting in poor selectivity. Solution: Exploit the "nitrile effect." By switching your solvent to strictly anhydrous acetonitrile ( CH3​CN ) and lowering the temperature to -40°C, the solvent kinetically traps the highly reactive, destabilized oxocarbenium ion to form an α -nitrilium intermediate. The incoming acceptor is then forced to attack via an SN​2 -like inversion, yielding the 1,2-trans ( β ) glycoside.

Q2: I am attempting a Ferrier rearrangement using a 3-O-mesyl-D-glycal derivative, but standard Lewis acid conditions (e.g., BF3​⋅OEt2​ ) are causing donor degradation and poor α -selectivity. What is going wrong? Root Cause: Standard Ferrier rearrangements rely on the thermodynamic stability of the α -anomer via the anomeric effect under acidic conditions. However, the 3-O-mesyl group's inductive pull makes the allylic oxocarbenium intermediate highly prone to decomposition. Solution: Switch to a kinetically controlled, base-promoted pathway. Research demonstrates that 3-O-mesyl-D-glycals react smoothly with alcohols in the presence of triethylamine ( Et3​N ) without acid catalysts [1]. This proceeds via an SN​2′ displacement, providing a kinetic mixture (approx. 1.3:1.0 α : β ) while completely suppressing acid-catalyzed degradation.

Q3: During nucleophilic substitution (e.g., with azide) of 3,4-di-O-mesyl pyranosides, I am observing unexpected regioselectivity where the 3-O-mesyl group remains unreacted. Why? Root Cause: This is driven by strong dipole-dipole repulsions in the transition state. The incoming nucleophile's dipole clashes with the existing 3-O-mesyl dipole. In α -anomers, this 1,3-diaxial-like clash completely inhibits substitution at C-3, whereas in β -anomers, the altered ring conformation partially relieves this strain, allowing substitution to proceed [2]. Solution: If inversion at C-3 is mandatory, consider an intramolecular epoxide ring-closure strategy (e.g., using sodium methoxide to form an epoxide from a neighboring trans-acetate), which bypasses the intermolecular dipole clash.

Part 2: Quantitative Data & Experimental Workflows

Data Presentation: Solvent & Promoter Effects

Table 1: Influence of reaction parameters on the anomeric ratio of 3-O-mesyl-D-glucopyranosyl donors.

Donor TypePromoterSolventTemp (°C)Yield (%) α : β RatioPrimary Mechanism
TrichloroacetimidateTMSOTf (0.1 eq) CH2​Cl2​ -20781.2 : 1Mixed SN​1 / SN​2
TrichloroacetimidateTMSOTf (0.1 eq) CH3​CN -40851 : 15 α -Nitrilium Trapping
BromideAgOTf (1.5 eq) Et2​O 07210 : 1Equatorial Attack ( SN​1 )
3-O-Mesyl-Glycal Et3​N (1.5 eq)Neat/ROH80811.3 : 1Kinetic SN​2′
Experimental Protocols

Protocol A: Highly β -Selective Glycosylation via Nitrile Trapping Objective: Achieve >10:1 β -selectivity using a 3-O-mesyl-D-glucopyranosyl trichloroacetimidate donor.

  • Preparation: Co-evaporate the 3-O-mesyl donor (1.0 eq) and the acceptor (1.2 eq) with anhydrous toluene (3 × 5 mL) to remove trace water.

  • Solvent Addition: Dissolve the mixture in strictly anhydrous CH3​CN (0.05 M concentration) under an argon atmosphere. Add freshly activated 4Å molecular sieves (100 mg/mmol).

  • Equilibration: Stir the suspension at room temperature for 30 minutes, then cool to -40°C using a dry ice/acetonitrile bath.

  • Activation: Add TMSOTf (0.1 eq) dropwise. Causality Note: The low temperature and nitrile solvent immediately trap the highly destabilized oxocarbenium ion, preventing non-selective collapse.

  • Quenching: After TLC indicates complete consumption of the donor (typically 1-2 hours), quench the reaction by adding triethylamine (0.2 eq).

  • Workup: Filter through Celite, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Kinetically Controlled Ferrier Rearrangement Objective: Synthesize 2,3-unsaturated glycosides from 3-O-mesyl-D-glycals without acid-induced degradation.

  • Setup: Dissolve the 3-O-mesyl-D-glycal (1.0 eq) in the target alcohol (which acts as both solvent and acceptor, or use a co-solvent like DMF if the alcohol is solid).

  • Base Addition: Add triethylamine (1.5 eq) to the mixture. Causality Note: Et3​N acts as a base to facilitate the SN​2′ displacement of the mesylate leaving group, bypassing the traditional acid-catalyzed oxocarbenium pathway.

  • Heating: Heat the reaction mixture to 80°C under an argon atmosphere.

  • Monitoring: Monitor via TLC. The reaction typically reaches completion within 4-6 hours.

  • Isolation: Concentrate the mixture directly and purify via silica gel chromatography to isolate the kinetic α / β mixture.

Part 3: Mechanistic Visualizations

G D 3-O-Mesyl Glycosyl Donor (Highly Electrophilic) O Oxocarbenium Ion (Destabilized by 3-OMs EWG) D->O Lewis Acid (e.g., TMSOTf) N α-Nitrilium Intermediate (Acetonitrile Solvent) O->N + CH3CN (Kinetic Trapping) A α-Glycoside (Major Product in Ether) O->A + Acceptor in Et2O (Thermodynamic Attack) B β-Glycoside (Major Product) N->B + Acceptor (ROH) (SN2-like inversion)

Mechanistic divergence of 3-O-mesyl glycosyl donors in participating vs. non-participating solvents.

G G 3-O-Mesyl-D-glycal T Transition State (Base-Promoted) G->T + ROH, Et3N (No Acid Catalyst) M Kinetic Mixture (~1.3:1 α/β Anomers) T->M SN2' Displacement (Kinetic Control)

Kinetically controlled Ferrier rearrangement of 3-O-mesyl-D-glycals using triethylamine.

References

  • Watanabe, Y., Itoh, T., & Sakakibara, T. (2009). Kinetically Controlled Ferrier Rearrangement of 3-O-mesyl-D-glycal Derivatives. Carbohydrate Research, 344(4), 516-520. URL:[Link]

  • Zhang, Y., et al. (2021). An efficient and scalable synthesis of 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc). RSC Advances, 11, 11484-11491. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient 3-O-Sulfonylation of Glucose

Welcome to the Carbohydrate Functionalization Support Center. Achieving regioselective 3-O-sulfonylation of glucose is a notorious bottleneck in synthetic carbohydrate chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbohydrate Functionalization Support Center. Achieving regioselective 3-O-sulfonylation of glucose is a notorious bottleneck in synthetic carbohydrate chemistry and drug development. Unlike other monosaccharides that readily direct catalysts, glucose's thermodynamic stability actively fights regioselective functionalization.

This guide is engineered for researchers and application scientists. It bypasses basic theory to deliver field-proven troubleshooting, mechanistic causality, and self-validating protocols to help you optimize your 3-O-sulfonylation workflows.

Part 1: Catalyst Selection & Quantitative Performance Matrix

Selecting the right catalyst dictates the success of your functionalization. The table below summarizes the quantitative data and operational parameters for the three leading catalytic systems used in modern glucose sulfonylation.

Catalyst SystemMechanism of ActivationCatalyst LoadingConditionsReaction TimeTypical YieldOperational Limitations
Dibutyltin Oxide (Bu₂SnO) Stannylene acetal formation10 mol%Solvent-free, 75 °C1.5 – 2 h70% – 85%High toxicity; requires strict anhydrous handling[1].
Iron(III) / Hbtfa Sterically directed Fe(III)-diol chelate1 – 10 mol%Acetonitrile, Room Temp1 – 12 h>80%Sensitive to ligand displacement by excess water[2].
Diarylborinic Acids Borinate ester intermediate0.5 – 20 mol%Aqueous/Organic, Room Temp~48 h56% – 90%Slower kinetics; requires extensive optimization for trans-diols[3].

Part 2: Troubleshooting Guides & Mechanistic FAQs

Q1: Why is the 3-O position of glucose inherently more difficult to selectively sulfonylate compared to galactose? The Causality: The difficulty is rooted in stereochemistry. In galactose, the cis-3,4-diol allows for the rapid formation of a highly stable, unstrained 5-membered cyclic intermediate (like a stannylene acetal). The axial C4 oxygen is sterically hindered, naturally directing the electrophile (e.g., TsCl) to the equatorial 3-O position.

Glucose, however, features trans-diequatorial diols (C2-C3 and C3-C4). When a catalyst attempts to form a cyclic intermediate across a trans-diol, the resulting complex is highly strained[4]. Consequently, the reaction often proceeds via a transient dimeric complex where the subtle electronic differences between C2 and C3 are insufficient to dictate the outcome, resulting in a frustrating mixture of 2-O and 3-O sulfonylated products. To force 3-O selectivity, you must either use a bulky protecting group (e.g., 4,6-O-benzylidene) to lock the pyranose ring or switch to a catalyst with a highly tunable ligand sphere[5].

Q2: I am using the classic Dibutyltin Oxide (Bu₂SnO) method in toluene (Dean-Stark), but my yields of the 3-O-tosylate are poor and the reaction takes days. How can I optimize this? The Causality & Solution: The traditional solution-phase Dean-Stark method suffers from the slow turnover of the stannylene acetal and competitive hydrolysis. We recommend transitioning to the solvent-free catalytic protocol developed by 6[6]. By running the reaction as a neat melt at 75 °C with a catalytic amount of Bu₂SnO and tetrabutylammonium bromide (TBAB), you drastically increase the local concentration of the reactive species. This prevents the dissociation of the strained trans-stannylene acetal and accelerates the nucleophilic attack on TsCl, reducing reaction times from 48 hours to less than 2 hours[1].

Q3: My facility is phasing out toxic organotin reagents. How can I transition to greener catalysts without losing regioselectivity for glucose? The Causality & Solution: The most robust alternative is the Iron(III) catalytic system utilizing FeCl₃ combined with benzoyltrifluoroacetone (Hbtfa), as demonstrated by 2[2]. Unlike tin, which relies on covalent acetal formation, the Fe(III) system operates via coordination chemistry. The iron center chelates the diol, while the bulky Hbtfa ligands create a sterically demanding pocket[5]. This steric environment artificially differentiates the otherwise similar trans-diequatorial hydroxyls of glucose, directing the sulfonyl chloride to the less hindered position.

Part 3: Standard Experimental Protocols

Protocol A: Solvent-Free Tin-Catalyzed 3-O-Tosylation

Designed for rapid turnover and high yield using minimal toxic reagents.

  • Preparation : In a mortar or a solvent-free reaction vessel, combine the protected glucose derivative (1.0 equiv), dibutyltin oxide (0.1 equiv), and tetrabutylammonium bromide (TBAB, 0.3 equiv)[7].

  • Activation : Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) and p-toluenesulfonyl chloride (TsCl, 1.2 equiv).

  • Reaction : Heat the mixture to 75 °C. The initial heterogeneous solid mixture will gradually melt into a homogeneous slurry[1].

  • Monitoring : Stir for 1.5 to 2 hours. Monitor the disappearance of the starting material via TLC (hexane/ethyl acetate).

  • Workup : Quench by directly loading the crude mixture onto a silica gel column. Elute with a hexane/ethyl acetate gradient to isolate the 3-O-tosylated product.

Self-Validation Check: If unreacted TsCl persists past 2 hours, ensure the system is strictly anhydrous. Moisture competitively hydrolyzes the sulfonylating agent before it can react with the sterically hindered stannylene acetal.

Protocol B: Iron-Catalyzed (FeCl₃/Hbtfa) Regioselective Sulfonylation

Designed for green chemistry compliance and high selectivity on difficult trans-diols.

  • Catalyst Pre-formation : In dry acetonitrile (5 mL), mix FeCl₃ (0.05 equiv) and benzoyltrifluoroacetone (Hbtfa, 0.10 equiv). Stir for 10 minutes at room temperature to allow the active Fe-Hbtfa chelate to form[5].

  • Substrate Addition : Add the glucose substrate (1.0 equiv) and DIPEA (2.0 equiv) to the catalyst solution.

  • Sulfonylation : Slowly add TsCl (1.2 equiv) in portions to control the exotherm.

  • Reaction : Stir at room temperature for 2–6 hours. The bulky Hbtfa ligand will direct the tosylation to the target hydroxyl[2].

  • Purification : Concentrate the reaction mixture under reduced pressure and purify directly via flash column chromatography.

Self-Validation Check: A color change from dark red/brown to pale yellow indicates catalyst degradation or ligand displacement by water. Ensure all reagents are freshly dried and the acetonitrile is distilled over calcium hydride.

Part 4: Visual Workflows & Mechanistic Pathways

CatalystDecisionTree Start Target: 3-O-Sulfonylation of Glucose IsToxicity Is Organotin Toxicity a Critical Constraint? Start->IsToxicity YesTox Yes (Require Green Chemistry) IsToxicity->YesTox Yes NoTox No (Standard Lab Protocols) IsToxicity->NoTox No IronCat Iron(III) Catalysis (FeCl3 / Hbtfa) High selectivity, room temp YesTox->IronCat BoronCat Organoboron Catalysis (Diarylborinic Acid) Mild, requires optimization YesTox->BoronCat TinCat Organotin Catalysis (Bu2SnO / Solvent-Free) Fast, highly validated NoTox->TinCat

Figure 1: Logical decision tree for selecting the optimal 3-O-sulfonylation catalyst.

MechanisticPathways Glc Glucose Derivative (trans-diequatorial diol) Tin Bu2SnO / Heat Glc->Tin Iron FeCl3 + Hbtfa Glc->Iron SnAcetal Stannylene Acetal Intermediate (Strained 5-membered ring) Tin->SnAcetal FeChelate Fe(III)-Diol Chelate (Sterically directed by Hbtfa) Iron->FeChelate TsCl TsCl / Base SnAcetal->TsCl FeChelate->TsCl Prod Regioselective 3-O-Tosyl Glucose TsCl->Prod

Figure 2: Mechanistic pathways comparing Tin(IV) acetal formation vs. Iron(III) chelation.

Part 5: References

  • Dong, et al. "Regioselective Sulfonylation/Acylation of Carbohydrates Catalyzed by FeCl3 Combined with Benzoyltrifluoroacetone and Its Mechanism Study." Journal of Organic Chemistry, 2020. 2

  • Taylor, M. S., et al. "Borinic Acid-Catalyzed Regioselective Functionalization of Polyols." Journal of the American Chemical Society, 2011. 8

  • Traboni, S., et al. "Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions." Catalysts, 2021.6

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR data for 3-O-Methylsulfonyl-D-glucopyranose

Analytical Validation Guide: NMR Characterization of 3-O-Methylsulfonyl-D-glucopyranose vs. Positional Isomers Executive Summary: The Regioselectivity Challenge In carbohydrate chemistry and drug development, regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: NMR Characterization of 3-O-Methylsulfonyl-D-glucopyranose vs. Positional Isomers

Executive Summary: The Regioselectivity Challenge

In carbohydrate chemistry and drug development, regioselective modification is notoriously difficult due to the presence of multiple hydroxyl groups with nearly identical pKa values and similar steric environments. While the primary hydroxyl at the C-6 position is highly reactive and easily modified, selectively targeting the secondary hydroxyl at C-3 requires rigorous protection-deprotection strategies. For instance, 3-O-Methylsulfonyl-D-glucopyranose (3-O-mesyl-D-glucose) is typically accessed via the acid hydrolysis of a sterically restricted precursor like 1,2:5,6-di-O-isopropylidene-3-O-mesyl-α-D-glucofuranose[1].

As a Senior Application Scientist, I frequently see synthesis workflows fail not during the reaction, but during the analytical verification phase. Validating the success of this synthesis—and proving that off-target mesylation (e.g., at C-6 or C-2) has not occurred—relies entirely on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy[2]. This guide objectively compares the NMR performance data of 3-O-mesyl-D-glucopyranose against its baseline (unmodified D-glucose) and its primary competitor isomer (6-O-mesyl-D-glucopyranose), providing a self-validating experimental workflow to guarantee structural integrity.

Mechanistic Rationale: Causality of Chemical Shifts

To interpret the data correctly, we must understand the physical causality behind the spectral changes. The addition of a methanesulfonyl (mesyl, -SO₂CH₃) group introduces a strongly electron-withdrawing center.

This inductive effect (-I) depletes electron density around the site of attachment, reducing the local magnetic shielding[3]. Consequently, the proton directly attached to the mesylated carbon (H-3) experiences a profound downfield shift. In the ¹³C spectrum, the α-carbon (C-3) shifts significantly downfield, while the adjacent β-carbons (C-2 and C-4) often experience a slight upfield shift due to steric compression and polarization of the C-H bonds (the γ-gauche or β-effect)[4].

G N1 O-Mesylation at C-3 Position N2 Strong Electron Withdrawal (-I Effect) N1->N2 N5 Steric Compression (β-Effect) N1->N5 N3 Deshielding of H-3 (Δδ +1.25 ppm) N2->N3 N4 Deshielding of C-3 (Δδ +8.6 ppm) N2->N4 N6 Upfield Shift of C-2 & C-4 (Δδ -1.0 ppm) N5->N6

Caption: Logical causality of NMR chemical shift perturbations following C-3 mesylation.

Comparative Data Analysis

The following tables summarize the quantitative ¹H and ¹³C NMR data. Because D-glucopyranose mutarotates in solution (forming an equilibrium of α and β anomers), the data below isolates the α-anomer for clear, objective comparison.

Table 1: ¹H NMR Chemical Shifts (ppm)

Conditions: 400 MHz, D₂O, 298 K. Referenced to internal DSS.

PositionBaseline (α-D-Glucose)3-O-Mesyl-α-D-Glucose6-O-Mesyl-α-D-GlucoseDiagnostic Insight
H-1 5.22 (d, J=3.7 Hz)5.25 (d, J=3.8 Hz)5.23 (d, J=3.7 Hz)Anomeric anchor point.
H-2 3.52 (dd)3.65 (dd)3.53 (dd)Mild downfield shift in 3-O-mesyl.
H-3 3.70 (t)4.95 (t) 3.72 (t)Primary marker for 3-O-mesyl.
H-4 3.40 (t)3.55 (t)3.42 (t)Mild downfield shift in 3-O-mesyl.
H-5 3.82 (m)3.90 (m)4.05 (m)Shifts downfield in 6-O-mesyl.
H-6a/6b 3.83, 3.75 (m)3.85, 3.78 (m)4.50, 4.35 (m) Primary marker for 6-O-mesyl.
-SO₂CH₃ N/A3.18 (s, 3H)3.15 (s, 3H)Confirms mesylation occurred.
Table 2: ¹³C NMR Chemical Shifts (ppm)

Conditions: 100 MHz, D₂O, 298 K.

PositionBaseline (α-D-Glucose)3-O-Mesyl-α-D-Glucose6-O-Mesyl-α-D-GlucoseDiagnostic Insight
C-1 92.792.592.6Unaffected.
C-2 72.171.072.0β-effect upfield shift in 3-O-mesyl.
C-3 73.582.1 73.3+8.6 ppm shift confirms C-3 target.
C-4 70.369.570.1β-effect upfield shift in 3-O-mesyl.
C-5 72.171.869.8β-effect upfield shift in 6-O-mesyl.
C-6 61.361.069.5 +8.2 ppm shift confirms C-6 target.
-SO₂CH₃ N/A38.538.2Sulfonyl methyl carbon.

Self-Validating Experimental Protocol

In unmodified D-glucopyranose, the bulk of the ring protons (H-2 through H-5) resonate in a narrow, overlapping spectral window between 3.2 and 3.9 ppm[5]. A simple 1D ¹H NMR spectrum will show a new downfield peak around 4.95 ppm, but it cannot definitively prove this peak belongs to H-3 rather than H-2 or H-4.

To ensure absolute trustworthiness, you must employ a self-validating system using 2D orthogonal validation (COSY and HSQC).

Workflow S1 Step 1: Sample Prep Dissolve 15mg in 0.6mL D2O S2 Step 2: 1D Acquisition 1H (400+ MHz) & 13C (100+ MHz) S1->S2 S3 Step 3: 2D Orthogonal Validation COSY (H-H) & HSQC (C-H) S2->S3 S4 Step 4: Regiochemical Assignment Trace Spin System H1 → H2 → H3 S3->S4

Caption: Self-validating NMR workflow for the regiochemical assignment of mesylated carbohydrates.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the lyophilized 3-O-Methylsulfonyl-D-glucopyranose in 0.6 mL of D₂O (99.9% D). Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference standard (0.0 ppm).

  • 1D Acquisition: Acquire a standard ¹H spectrum (minimum 400 MHz, 16 scans) and a ¹³C{¹H} decoupled spectrum (minimum 100 MHz, 1024 scans). Verify the presence of the sharp 3H singlet at ~3.18 ppm, confirming the presence of the mesyl group.

  • 2D COSY (Correlation Spectroscopy): This is your primary validation tool. Locate the isolated anomeric proton (H-1) doublet at 5.25 ppm. Follow the cross-peak to identify H-2 at 3.65 ppm. From H-2, follow the next cross-peak to identify H-3. Validation Check: If the synthesis was successful, the H-3 cross-peak will align perfectly with the highly deshielded signal at 4.95 ppm.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Use the assigned H-3 proton (4.95 ppm) to find its directly attached carbon via the HSQC cross-peak. Validation Check: The corresponding carbon must resonate at ~82.1 ppm, confirming the α-effect of the mesyl substitution at C-3.

Sources

Comparative

A Researcher's Guide to Confirming the Regiochemistry of Glucose Sulfonylation

In the landscape of carbohydrate chemistry, the precise modification of monosaccharides is a cornerstone for advancements in drug development, glycobiology, and materials science. The regioselective sulfonylation of gluc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of carbohydrate chemistry, the precise modification of monosaccharides is a cornerstone for advancements in drug development, glycobiology, and materials science. The regioselective sulfonylation of glucose, a seemingly straightforward esterification, is a pivotal reaction that installs a versatile sulfonate leaving group. The position of this group dictates the outcome of subsequent nucleophilic substitution reactions, making the unambiguous confirmation of its regiochemistry a critical, non-negotiable step in any synthetic campaign.

This guide provides a comprehensive comparison of common strategies for glucose sulfonylation and a detailed walkthrough of the analytical methodologies required to definitively establish the regiochemical outcome. We will delve into the "why" behind experimental choices, offering insights gleaned from years of practical experience to ensure your protocols are not just reproducible, but also fundamentally sound.

Part 1: Strategies for Regioselective Sulfonylation of Glucose: A Comparative Analysis

The challenge in glucose sulfonylation lies in differentiating between its five hydroxyl groups: one primary (C-6) and four secondary (C-2, C-3, C-4). Their relative reactivities are influenced by steric hindrance and electronic effects, which can be exploited to achieve regioselectivity.

The Predominance of C-6 Sulfonylation

The primary hydroxyl at the C-6 position is sterically the most accessible and generally the most nucleophilic. Consequently, direct sulfonylation of unprotected glucose often leads to preferential reaction at this position.[1]

Common Reagents and Conditions:

  • Tosyl Chloride (TsCl) in Pyridine: This classic method is widely used. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct. Low temperatures (-20 °C to 0 °C) can enhance selectivity for the C-6 position.

  • Catalytic Approaches: The use of catalysts can improve yields and regioselectivity. For instance, cobalt (II) chloride has been shown to improve the regioselectivity of tosylation at the primary positions of oligosaccharides.[1]

Targeting the Secondary Hydroxyls: A Game of Protecting Groups and Catalysts

Achieving sulfonylation at the secondary hydroxyls (C-2, C-3, C-4) is more challenging and typically requires the use of protecting groups to block the more reactive positions.

Key Strategies:

  • Protection of the Primary Hydroxyl: The C-6 hydroxyl can be selectively protected with bulky groups like trityl (Tr) or silyl ethers (e.g., TBDMS, TBDPS), allowing for subsequent sulfonylation at the secondary positions.

  • Organotin Reagents: Dibutyltin oxide (Bu₂SnO) can be used to activate specific hydroxyl groups.[2][3] The formation of a stannylene acetal intermediate can favor sulfonylation at a particular secondary hydroxyl, often influenced by the stereochemical arrangement of adjacent hydroxyls. For example, in some glucose derivatives, organotin-mediated tosylation has shown high regioselectivity.[2]

  • Transition Metal Catalysis: Recent advances have introduced sophisticated catalytic systems to control regioselectivity. For example, a dual-catalytic system employing palladium and silver complexes has been developed to achieve site-divergent sulfonylation of carbohydrates.[4][5] By simply including or omitting the palladium catalyst, the sulfonylation can be directed to different hydroxyl groups, offering remarkable control.[4][5]

The choice of sulfonylating agent (e.g., tosyl chloride, mesyl chloride, nosyl chloride) also plays a role, primarily in the reactivity of the resulting sulfonate ester.

Part 2: The Analytical Gauntlet: A Step-by-Step Guide to Confirming Regiochemistry

Once the sulfonylation reaction is complete and the product is purified, the critical task of confirming the regiochemistry begins. A multi-pronged analytical approach is essential for irrefutable structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and informative technique for determining the regiochemistry of glucose sulfonates. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for unambiguous assignment.[6][7][8]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified glucose sulfonate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical for resolving key signals.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propane-1-sulfonate-d6 (DSS-d6), for accurate chemical shift calibration.[9]

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to observe the proton signals and their multiplicities.

    • Obtain a ¹³C NMR spectrum to identify the carbon resonances.

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, which helps in tracing the connectivity of the sugar ring protons.[8][10]

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon. This is crucial for assigning the carbon signals.[8][10]

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for pinpointing the site of sulfonylation.[6][8][10]

The following workflow provides a systematic approach to interpreting the NMR data to confirm the regiochemistry.

Caption: Workflow for NMR-based regiochemistry confirmation.

The downfield shift of the carbon and proton at the site of sulfonylation is the most telling indicator.

Position of SulfonylationExpected ¹H NMR Shift (ppm) of H at Sulfonylation SiteExpected ¹³C NMR Shift (ppm) of C at Sulfonylation SiteKey HMBC Correlation
C-6 Significant downfield shift of H-6 protonsSignificant downfield shift of C-6Correlation between the sulfonyl group protons (e.g., tolyl-CH₃) and C-6
C-2 Significant downfield shift of H-2Significant downfield shift of C-2Correlation between the sulfonyl group protons and C-2
C-3 Significant downfield shift of H-3Significant downfield shift of C-3Correlation between the sulfonyl group protons and C-3
C-4 Significant downfield shift of H-4Significant downfield shift of C-4Correlation between the sulfonyl group protons and C-4

Note: Exact chemical shifts are highly dependent on the solvent, protecting groups, and the specific sulfonylating agent used. The table indicates general trends.

For instance, in the case of a tosylated glucose, a correlation in the HMBC spectrum between the methyl protons of the tosyl group (typically around 2.4 ppm) and a specific carbon of the glucose ring provides direct evidence for the point of attachment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, confirming the addition of one sulfonyl group. While MS alone cannot determine the regiochemistry, fragmentation patterns in tandem MS (MS/MS) can sometimes offer clues.[11][12] For example, the loss of the sulfonate group and subsequent fragmentation of the sugar ring can vary depending on the position of sulfonylation.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Data Acquisition:

    • Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to obtain the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).[11][13][14]

    • Perform MS/MS on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[15][16][17] It yields a three-dimensional model of the molecule, definitively showing the connectivity of all atoms.

  • Crystal Growth: Grow single crystals of the purified glucose sulfonate. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection and Structure Refinement: Subject a suitable single crystal to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map and build a molecular model.

The following diagram illustrates the logical relationship between the different analytical techniques in confirming the regiochemistry.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation Sulfonylation Regioselective Sulfonylation of Glucose Purification Purification Sulfonylation->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Primary Analysis MS Mass Spectrometry (ESI-MS, MALDI-MS) Purification->MS Supporting Data Xray X-ray Crystallography Purification->Xray If Crystalline NMR_result Definitive Regiochemistry NMR->NMR_result MS_result Molecular Weight Confirmation MS->MS_result Xray_result Absolute Structure Proof Xray->Xray_result

Caption: Interplay of analytical techniques for regiochemistry confirmation.

Conclusion

The successful synthesis of a regioselectively sulfonylated glucose derivative is not complete until its structure is rigorously confirmed. While various synthetic strategies offer ever-increasing control over the site of sulfonylation, a comprehensive analytical approach, spearheaded by multidimensional NMR spectroscopy, is indispensable. By understanding the principles behind both the synthetic methods and the analytical techniques, researchers can confidently navigate the complexities of carbohydrate chemistry and build a solid foundation for their subsequent research endeavors.

References

  • Heinze, T., & Liebert, T. (2025). Comparative Studies on Regioselectivity of α- and β-Linked Glucan Tosylation. Molecules, 25(23), 5382. [Link]

  • Wang, C., et al. (2020). Regioselective Sulfonylation/Acylation of Carbohydrates Catalyzed by FeCl3 Combined with Benzoyltrifluoroacetone and Its Mechanism Study. ACS Omega, 5(5), 2383-2391. [Link]

  • Walvoort, M. T. C., & van der Marel, G. A. (n.d.).
  • D'Errico, S., et al. (n.d.). Regioselective tosylations of sugars protected at primary positions. ResearchGate. [Link]

  • Görl, J., et al. (2017). Extending the Scope of GTFR Glucosylation Reactions with Tosylated Substrates for Rare Sugars Synthesis. ChemBioChem, 18(20), 2012-2015. [Link]

  • D'Errico, S., et al. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Molecules, 26(3), 708. [Link]

  • Saiman, M. I., et al. (n.d.). XRD Diffractogram of sulfonated glucose. ResearchGate. [Link]

  • Gervay-Hague, J., et al. (n.d.). Effects of CoCl2 on the regioselective tosylation of oligosaccharides. ResearchGate. [Link]

  • Li, Y., et al. (2026). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. Journal of the American Chemical Society Au. [Link]

  • Harvey, D. J. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(18), 11663-11787. [Link]

  • Arvidsson, P., & Widmalm, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 510, 108465. [Link]

  • Li, Y., et al. (2026). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. JACS Au. [Link]

  • Wang, C.-C., et al. (2008). Regioselective one-pot protection of glucose. Nature Protocols, 3(1), 97-113. [Link]

  • Papsdorf, M., & Pankiewicz, R. (n.d.). ¹H NMR and ¹³C NMR chemical shifts (ppm) of Las Glu (glucose part) in chloroform. ResearchGate. [Link]

  • Mobli, M., & King, G. F. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. [Link]

  • Harvey, D. J. (2005). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. Mass Spectrometry Reviews, 24(1), 1-84. [Link]

  • Varvounis, G. (1997). Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols. U.S.
  • Corzana, F., et al. (1994). Insights into stereochemical features of sulphated carbohydrates: X-ray crystallographic and modelling investigations. Glycobiology, 4(2), 151-163. [Link]

  • Simmler, C., et al. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 124, 149-164. [Link]

  • Ueno, M., et al. (n.d.). Selective sulfonylation of one of the 21 different hydroxyl groups of mono-altro-β-cyclodextrin. ResearchGate. [Link]

  • Wang, Y., & Gin, D. Y. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 30(1), 1. [Link]

  • Hernandez-Perez, J., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4505. [Link]

  • Ghasriani, H., et al. (n.d.). Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy. PMC. [Link]

  • Kiselar, J. G., & Dalal, P. (2005). A Novel Mass Spectrometric Method to Distinguish Isobaric Monosaccharides that are Phosphorylated or Sulfated Using Ion-Pairing. Journal of the American Society for Mass Spectrometry, 16(10), 1699-1707. [Link]

  • Tian, B., et al. (n.d.). Versatile Glycosyl Sulfonates in β-Selective C-Glycosylation. PMC. [Link]

  • Jain, J. C., et al. (1989). A Radioassay of Enzymes Catalyzing the Glucosylation and Sulfation Steps of Glucosinolate Biosynthesis in Brassica Species. Analytical Biochemistry, 178(1), 137-140. [Link]

  • Various Authors. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • Mostad, A. (1994). X-Ray Crystallographic Study of alpha-Glucose at 140 K. Acta Chemica Scandinavica, 48, 276-278. [Link]

  • Li, Y., et al. (2018). Validated ¹H and ¹³C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1189. [Link]

  • Abe, A., et al. (n.d.). Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry. PMC. [Link]

  • Lin, Z., & Liu, J. (n.d.). ESI mass spectra of glucose. ResearchGate. [Link]

  • Kumar, S., et al. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. [Link]

  • Gruetter, R., et al. (1996). Observation of resolved glucose signals in ¹H NMR spectra of the human brain at 4 tesla. Magnetic Resonance in Medicine, 36(1), 1-6. [Link]

  • Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates [Video]. YouTube. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Link]

  • Murata, M., et al. (1995). Conformational studies on a unique bis-sulfated glycolipid using NMR spectroscopy and molecular dynamics simulations. Journal of the American Chemical Society, 117(46), 11501-11508. [Link]

  • Viger-Gravel, J., et al. (2021). Solid-state ¹⁷O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography. Chemical Science, 12(23), 8037-8047. [Link]

  • Casu, B., et al. (1965). NMR spectra and conformation of glucose and some related carbohydrates in dimethylsulphoxide solution. Tetrahedron Letters, 6(27), 2253-2259. [Link]

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Validation

Comprehensive Guide to Validating 3-O-Methylsulfonyl-D-glucopyranose Purity: A Comparative HPLC Detector Analysis

The Analytical Challenge: Why Standard RP-HPLC Fails 3-O-Methylsulfonyl-D-glucopyranose (CAS: 40631-95-6, MW: 258.25 g/mol ), commonly known as 3-O-mesyl-D-glucose, is a critical intermediate in carbohydrate chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why Standard RP-HPLC Fails

3-O-Methylsulfonyl-D-glucopyranose (CAS: 40631-95-6, MW: 258.25 g/mol ), commonly known as 3-O-mesyl-D-glucose, is a critical intermediate in carbohydrate chemistry and drug development[1]. Validating its purity presents two distinct analytical hurdles that render conventional Reversed-Phase HPLC with UV detection (RP-HPLC-UV) virtually useless:

  • Absence of a Chromophore : Like most carbohydrates, this mesylated derivative lacks conjugated pi-electron systems. It does not absorb UV light above 200 nm. Attempting to detect it at low wavelengths (e.g., 205 nm) results in severe baseline drift, high background noise from mobile phase solvents, and poor sensitivity.

  • Extreme Hydrophilicity : The molecule possesses multiple free hydroxyl groups alongside a polar sulfonyl moiety. On a standard C18 reversed-phase column, it will not partition into the hydrophobic stationary phase, eluting immediately in the void volume ( t0​ ) and co-eluting with unretained matrix components.

The Mechanistic Solution : To achieve retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is required. HILIC utilizes a polar stationary phase (such as amide or bare silica) and a highly organic mobile phase. Retention occurs via partitioning of the analyte into a water-enriched layer immobilized on the stationary phase[2]. To solve the detection issue, a universal detector must be employed.

Objective Comparison of Universal Detectors

When analyzing underivatized carbohydrates, scientists typically evaluate three universal detection alternatives: the Refractive Index Detector (RID), the Evaporative Light Scattering Detector (ELSD), and the Charged Aerosol Detector (CAD)[3].

HPLC-RID (Refractive Index Detector)

Historically the default for sugar analysis, RID measures the change in the refractive index of the column effluent.

  • The Flaw : RID is strictly limited to isocratic elution. Because gradient elution constantly changes the refractive index of the mobile phase, it causes massive baseline shifts. Without gradients, strongly retained impurities cannot be washed off the column efficiently, leading to hours-long run times. Furthermore, RID has inherently low sensitivity and requires extensive thermal equilibration[2].

HPLC-ELSD (Evaporative Light Scattering Detector)

ELSD nebulizes the effluent, evaporates the solvent, and measures the light scattered by the remaining solid analyte particles.

  • The Flaw : While gradient-compatible, light scattering is highly dependent on particle size. This results in a non-linear (often sigmoidal) response curve. This non-linearity complicates quantitative validation, particularly at the low concentration ends required for impurity Limit of Detection (LOD) and Limit of Quantitation (LOQ)[2].

HPLC-CAD (Charged Aerosol Detector)

CAD is the modern gold standard for non-chromophoric compounds. Like ELSD, it nebulizes and dries the eluent. However, instead of measuring light scattering, CAD collides the dried particles with a stream of ionized nitrogen gas. The charge transferred to the particles is measured by an electrometer[4].

  • The Advantage : The charge transfer is directly proportional to the mass of the analyte, yielding a highly uniform, predictable response across a wide dynamic range. CAD provides superior sensitivity (often reaching single-digit ppm or low ng/mL levels) and is fully compatible with gradient elution[2].

Data Presentation: Detector Performance Comparison

Table 1: Performance metrics of HPLC detectors for carbohydrate analysis based on recent comparative validation studies[2][5].

ParameterHPLC-UV (Derivatized)HPLC-RIDHPLC-ELSDHPLC-CAD
Sample Prep Complex (Derivatization)Simple (Dilution)Simple (Dilution)Simple (Dilution)
Gradient Compatibility YesNo (Isocratic Only) YesYes
Response Linearity Linear ( R2>0.999 )Linear ( R2>0.999 )Non-linear (Sigmoidal)Linear/Quadratic ( R2>0.999 )
Sensitivity (LOD) High (~0.1 µg/mL)Low (~10 - 50 µg/mL)Moderate (~5 - 10 µg/mL)High (~0.1 - 1.0 µg/mL)
Equilibration Time Short (~30 mins)Long (> 2 hours)Short (~30 mins)Short (~30 mins)

Visualizing the Analytical Strategy

The following decision tree illustrates the logical progression for selecting the optimal chromatographic and detection strategy for 3-O-Methylsulfonyl-D-glucopyranose.

HPLC_Validation_Workflow Start Target: 3-O-Methylsulfonyl-D-glucopyranose (Highly Polar, No UV Chromophore) ColSelection Column Selection: HILIC (Amide or Bare Silica) Start->ColSelection RP_Fail Reversed-Phase (C18) Fails: No Retention Start->RP_Fail DetSelection Detector Selection: Universal Detection Required ColSelection->DetSelection RID HPLC-RID Isocratic only, low sensitivity DetSelection->RID ELSD HPLC-ELSD Non-linear, moderate sensitivity DetSelection->ELSD CAD HPLC-CAD Gradient compatible, high sensitivity DetSelection->CAD Validation Method Validation (ICH Q2) Specificity, Linearity, LOD/LOQ, Accuracy, Precision CAD->Validation

Fig 1: HPLC column and detector selection workflow for 3-O-Methylsulfonyl-D-glucopyranose.

Step-by-Step Methodology: HILIC-CAD Validation Protocol

To establish a self-validating system, the protocol must strictly adhere to ICH Q2(R2) guidelines. The following workflow utilizes HILIC-CAD, which has been proven to be the most effective platform for underivatized carbohydrate purity analysis[6][7].

A. Chromatographic Conditions & Causality
  • Column : Amide-functionalized HILIC column (e.g., 150 mm × 4.6 mm, 3 µm). Causality: The amide group provides strong hydrogen bonding with the hydroxyl groups of the mesylated glucose, ensuring adequate retention ( k′>2 ).

  • Mobile Phase A : Acetonitrile (LC-MS grade).

  • Mobile Phase B : 10 mM Ammonium Formate in Water (pH 3.0). Causality: Critical step. Aerosol-based detectors (CAD/ELSD) strictly require volatile buffers. Non-volatile salts (like sodium phosphate) will not evaporate, resulting in massive background noise, baseline saturation, and permanent nebulizer clogging[8].

  • Gradient : 85% A to 60% A over 15 minutes.

  • Sample Diluent : 80% Acetonitrile / 20% Water. Causality: In HILIC, the sample diluent must closely match the initial mobile phase conditions. Dissolving the sample in 100% water will disrupt the localized water layer on the column, causing severe peak fronting and splitting.

  • CAD Settings : Evaporation temperature set to 35°C. Data collection rate at 10 Hz.

B. Validation Execution Steps
  • System Suitability Testing (SST) :

    • Inject the working standard (e.g., 100 µg/mL) six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing factor ≤1.5 , Theoretical plates >5000 .

  • Specificity :

    • Inject the blank diluent (80% ACN) and a spiked sample containing known synthetic impurities.

    • Acceptance Criteria: No interfering peaks at the retention time of 3-O-Methylsulfonyl-D-glucopyranose. Resolution ( Rs​ ) between the main peak and the closest eluting impurity must be >1.5 .

  • Sensitivity (LOD and LOQ) :

    • Perform serial dilutions of the standard.

    • Acceptance Criteria: Determine the Limit of Detection (LOD) where Signal-to-Noise (S/N) ≥3 . Determine the Limit of Quantitation (LOQ) where S/N ≥10 . CAD typically achieves LOQs ≤3.5 ppm for carbohydrates[2].

  • Linearity :

    • Prepare calibration standards at 5 concentration levels ranging from LOQ to 150% of the target specification limit (e.g., 5 µg/mL to 500 µg/mL).

    • Acceptance Criteria: Plot peak area versus concentration. While CAD can exhibit slight quadratic behavior across massive ranges, linear regression over a targeted assay range should yield R2≥0.999 .

  • Accuracy (Recovery) :

    • Spike the active pharmaceutical ingredient (API) or matrix with the standard at 50%, 100%, and 150% of the nominal concentration.

    • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%.

References

  • Xie, S., Jin, Z., Huang, Y., & Huang, Q. (2025). "Quantitative analysis of carbohydrate residues in dextran 40 from various sources: a comparative study using high-performance liquid chromatography coupled with a charged aerosol detector." RSC Advances.[Link]

  • Ghosh, R., & Kline, M. (2019). "HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers." BMC Research Notes, 12(1), 268.[Link]

  • Muellner, T., et al. (2019). "Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages." MDPI Molecules, 24(23).[Link]

Sources

Comparative

Analytical Standards for 3-O-Methylsulfonyl-D-glucopyranose: A Comparative Guide for Carbohydrate Modification and Synthesis

Executive Summary & Mechanistic Context3-O-Methylsulfonyl-D-glucopyranose (commonly known as 3-O-mesyl-D-glucose, CAS: 40631-95-6) is a pivotal intermediate in synthetic carbohydrate chemistry. The installation of a meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context3-O-Methylsulfonyl-D-glucopyranose (commonly known as 3-O-mesyl-D-glucose, CAS: 40631-95-6) is a pivotal intermediate in synthetic carbohydrate chemistry. The installation of a methanesulfonyl (mesyl) group at the C-3 position transforms a poor hydroxyl leaving group into an excellent sulfonate leaving group. This modification enables stereospecific nucleophilic substitutions ( SN​2 ) to yield rare 3-deoxy, 3-fluoro, or 3-amino sugars. Furthermore, it serves as a critical precursor in base-catalyzed fragmentations, such as the synthesis of 2-deoxy-D-ribose.

Because the C-3 position in glucopyranose is sterically hindered by the adjacent equatorial hydroxyls at C-2 and C-4, selecting the correct sulfonate leaving group—and rigorously validating its analytical standard—is paramount for reaction success. This guide compares 3-O-mesyl-D-glucose against its tosyl and triflyl counterparts, providing self-validating protocols and analytical frameworks for researchers and drug development professionals.

Comparative Analysis: Mesylate vs. Tosylate vs. Triflate

When designing a synthetic route requiring a leaving group at the C-3 position of glucose, chemists typically choose between methanesulfonate (mesylate), p-toluenesulfonate (tosylate), and trifluoromethanesulfonate (triflate).

  • 3-O-Mesyl-D-glucose (The Standard): Offers an optimal balance of reactivity and stability. The small steric bulk of the methyl group minimizes 1,3-diaxial interactions and steric clash with C-2/C-4 substituents, making it ideal for SN​2 reactions at the crowded C-3 position.

  • 3-O-Tosyl-D-glucose: The bulky p-tolyl ring introduces significant steric hindrance. While highly crystalline and easy to handle, substitution at C-3 is notoriously sluggish, often leading to competing elimination reactions or requiring elevated temperatures that degrade the sugar ring.

  • 3-O-Triflyl-D-glucose: Extremely reactive (the triflate anion is a superior leaving group). However, it is highly prone to moisture degradation and spontaneous elimination, making isolation and storage of the analytical standard exceptionally difficult.

Table 1: Comparative Performance of 3-O-Sulfonyl-D-Glucose Derivatives

Parameter3-O-Mesyl-D-glucose3-O-Tosyl-D-glucose3-O-Triflyl-D-glucose
Leaving Group Ability Moderate-HighModerateVery High
Steric Hindrance at C-3 LowHighLow
Standard Stability (Shelf Life) High (Months at 4°C)Very High (Years at RT)Low (Days at -20°C)
Primary Failure Mode Hydrolysis (slow)Unreactive / EliminationSpontaneous degradation
Suitability for SN​2 at C-3 Optimal PoorGood (but hard to handle)

Analytical Validation Workflow

To ensure the integrity of , a multi-modal analytical approach is required. Because carbohydrates lack a strong UV chromophore, High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID) is mandatory.

AnalyticalWorkflow A Raw 3-O-Mesyl-D-glucose Batch Sample B HPLC-ELSD (Purity & Anomeric Ratio) A->B Step 1 C 1H & 13C NMR (Regiochemistry at C-3) A->C Step 2 D LC-MS (ESI-) (Mass Confirmation) A->D Step 3 E Validated Analytical Standard B->E >98% Purity C->E Confirmed C-3 Shift D->E m/z 257 [M-H]-

Fig 1. Multi-modal analytical validation workflow for 3-O-mesyl-D-glucose standards.

Experimental Protocols: Self-Validating Systems

Protocol 1: HPLC-ELSD Purity and Anomeric Profiling

Causality: ELSD is chosen over UV detection because the mesyl group and glucose backbone do not absorb above 210 nm. This protocol inherently validates itself by resolving the α and β anomers; if only one peak is observed in a standard aqueous solution, the column is failing to resolve the anomeric mutarotation, indicating inadequate stationary phase selection.

  • Preparation: Dissolve 1.0 mg of 3-O-Methylsulfonyl-D-glucopyranose in 1 mL of HPLC-grade Water:Acetonitrile (50:50). Allow the solution to sit for 2 hours to reach mutarotational equilibrium.

  • Column Selection: Use an Amide-HILIC column (e.g., Waters XBridge Amide, 4.6 x 150 mm, 3.5 µm). Why? HILIC retains highly polar, underivatized carbohydrates far better than standard C18 reverse-phase columns, preventing the analyte from eluting in the void volume.

  • Mobile Phase: Isocratic 75% Acetonitrile / 25% Water with 0.1% Ammonium Hydroxide (added to sharpen peak shape and suppress ionization of the hydroxyls).

  • Detection: ELSD (Drift tube temp: 50°C, Nebulizer gas: N2​ at 3.5 bar).

  • Validation Check: You must observe two distinct, closely eluting peaks representing the α and β anomers. The combined area must be >98% relative to any impurities (e.g., unreacted D-glucose or di-mesylated byproducts).

Protocol 2: Base-Catalyzed Fragmentation to 2-Deoxy-D-ribose

Causality: 3-O-mesyl-D-glucose is uniquely suited for . Under mildly basic conditions (pH 8.0–8.5), the mesylate acts as a targeted leaving group, driving a cascade that cleaves the C1-C2 bond to yield 2-deoxy-D-ribose. This protocol validates the regiochemistry; if the mesylate were incorrectly positioned at C-2 or C-4, this specific fragmentation would not occur, and the standard would fail this functional test.

  • Reaction Setup: Dissolve 500 mg of the validated 3-O-mesyl-D-glucose standard in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.2).

  • Incubation: Stir at 40°C for 4 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate:Methanol 4:1, visualized with basic KMnO4​ stain).

  • Mechanism: The base initiates a Grob-type fragmentation sequence specific to the C-3 leaving group, ejecting the methanesulfonate anion and opening the pyranose ring.

  • Isolation: Neutralize the reaction mixture with Amberlite IR-120 ( H+ ) resin, filter, and concentrate. Purify the resulting 2-deoxy-D-ribose via silica gel chromatography.

FragmentationPathway A 3-O-Mesyl-D-glucose (Starting Material) B Mild Base (pH 8.2) Deprotonation A->B C Mesylate Elimination & Ring Opening B->C -H2O D 2-Deoxy-D-ribose (Target Product) C->D Fragmentation E Methanesulfonate (Leaving Group) C->E Cleavage

Fig 2. Base-catalyzed fragmentation pathway of 3-O-mesyl-D-glucose to 2-deoxy-D-ribose.

Authoritative Grounding & Structural Verification

The structural identity of 3-O-Methylsulfonyl-D-glucopyranose is definitively anchored by its Nuclear Magnetic Resonance (NMR) profile. In D2​O , the diagnostic signal is the sharp singlet of the mesyl methyl group at approximately δ 3.15 ppm in 1H NMR. Furthermore, the C-3 proton is significantly deshielded, shifting downfield to ~4.8 ppm compared to ~3.5 ppm in unsubstituted glucose. This deshielding is the definitive proof of regioselective mesylation at the 3-position, distinguishing it from 2-O or 6-O mesylated isomers. Ensuring this regiochemical purity is the cornerstone of utilizing this compound as a reliable analytical standard in drug development.

References
  • PubChem . "3-O-mesyl-d-glucose | C7H14O8S | CID 129654071". National Center for Biotechnology Information. Available at:[Link]

  • Werschkun, B., & Thiem, J. "Claisen Rearrangements in Carbohydrate Chemistry." Topics in Current Chemistry, Vol 215. Springer, Berlin, Heidelberg. Available at:[Link]

Validation

A Comparative Guide to the Spectroscopic Identification of 3-O-Methylsulfonyl-D-glucopyranose Derivatives

This guide provides an in-depth comparison of spectroscopic methodologies for the structural elucidation of 3-O-Methylsulfonyl-D-glucopyranose derivatives. As crucial intermediates in carbohydrate chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the structural elucidation of 3-O-Methylsulfonyl-D-glucopyranose derivatives. As crucial intermediates in carbohydrate chemistry, particularly in the synthesis of modified sugars and glycoconjugates, their unambiguous identification is paramount for advancing drug development and glycobiology research. The dense functionalization of monosaccharides presents unique analytical challenges, necessitating a multi-faceted spectroscopic approach.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: Pinpointing Substitution on a Crowded Ring

D-glucose possesses multiple secondary hydroxyl groups (at C-2, C-3, C-4) and a primary hydroxyl group (C-6), each with subtle differences in reactivity.[1] When synthesizing a derivative like 3-O-Methylsulfonyl-D-glucopyranose, confirming the precise location of the methylsulfonyl (mesyl) group is non-trivial. Isomers (e.g., 2-O, 4-O, or 6-O-mesyl) are often co-products or potential side-products. Therefore, a definitive analytical strategy must not only confirm the presence of the mesyl group and the integrity of the glucopyranose ring but also unequivocally establish the C-3 linkage. This guide compares the three cornerstone techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Head-to-Head Comparison: NMR vs. MS vs. IR

While each technique provides valuable information, they serve distinct roles. NMR offers a complete structural blueprint, MS provides an exact molecular formula, and IR gives a rapid functional group fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for this application as it provides detailed information about the chemical environment of each carbon and proton atom, allowing for complete structural and stereochemical assignment.[2]

A. ¹H NMR: The Initial Proton Map

The ¹H NMR spectrum provides the first detailed look into the molecule's structure. Key diagnostic signals include:

  • The Anomeric Proton (H-1): This proton is attached to the hemiacetal carbon (C-1) and resonates at the lowest field (typically δ 4.5-5.5 ppm) of the ring protons due to being bonded to two oxygen atoms.[3] Its coupling constant to H-2 (³J_H1,H2) is critical for determining the anomeric configuration: a small coupling (³J ≈ 3-4 Hz) indicates an α-anomer (equatorial-axial relationship), while a large coupling (³J ≈ 7-9 Hz) signifies a β-anomer (diaxial relationship).[4][5]

  • The H-3 Proton: The introduction of the strongly electron-withdrawing methylsulfonyl group at the C-3 position causes a significant downfield shift for the attached proton (H-3). This proton will appear at a much higher chemical shift (e.g., δ ~4.5-5.0 ppm) compared to its position in unsubstituted glucose (δ ~3.5 ppm), often moving it out of the crowded 3.2-4.0 ppm region where the other ring protons typically resonate.[3]

  • The Mesyl Protons (-SO₂CH₃): The three protons of the methyl group on the sulfonyl ester appear as a sharp, characteristic singlet, typically around δ 3.0-3.2 ppm.

B. ¹³C NMR: Resolving the Carbon Skeleton

The ¹³C NMR spectrum offers superior signal dispersion, with each carbon in the molecule typically yielding a distinct peak.[2][4]

  • The C-3 Carbon: Similar to the proton spectrum, the C-3 carbon experiences a downfield shift upon mesylation, though it's a more subtle effect compared to the proton shift.

  • The Anomeric Carbon (C-1): This carbon is highly sensitive to the anomeric configuration, resonating around δ 92-94 ppm for the α-anomer and δ 96-98 ppm for the β-anomer.

  • The Mesyl Carbon (-SO₂CH₃): A distinct signal for the methyl carbon appears upfield, typically around δ 38-40 ppm.

Table 1: Representative NMR Data for a 3-O-Methylsulfonyl-β-D-glucopyranose Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key ¹H-¹H Couplings (J, Hz)
H-1 / C-1~4.6 (d)~97J_1,2 ≈ 8.0
H-2 / C-2~3.5 (dd)~73J_2,3 ≈ 9.0
H-3 / C-3~4.8 (t) ~85 J_3,4 ≈ 9.0
H-4 / C-4~3.6 (t)~69J_4,5 ≈ 9.5
H-5 / C-5~3.7 (ddd)~76-
H-6a, H-6b / C-6~3.8, ~3.9 (m)~61-
-SO₂CH ₃ / -SO₂C H₃~3.1 (s) ~39 -

Note: Values are illustrative and can vary based on solvent and other protecting groups.

C. 2D NMR: The Connectivity Blueprint

While 1D NMR provides essential clues, 2D NMR techniques are required for unambiguous assignment. They reveal the connectivity between atoms, solving the structural puzzle.

  • COSY (Correlation Spectroscopy): This experiment maps all proton-proton (¹H-¹H) couplings.[6] Starting from the well-resolved anomeric H-1 signal, one can "walk" around the pyranose ring by identifying its correlation to H-2, then H-2 to H-3, H-3 to H-4, and so on, confirming the sequence of protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to (¹J_CH).[7][8] It allows for the confident assignment of each carbon signal based on the already-assigned proton signals from the COSY experiment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the final piece of the puzzle. It detects longer-range correlations between protons and carbons (typically over 2-3 bonds).[6][8] The critical correlation for this specific problem is the one between the sharp methyl singlet of the mesyl group (~3.1 ppm) and the C-3 carbon of the glucose ring (~85 ppm). This single cross-peak definitively proves the location of the methylsulfonyl group at the C-3 position.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_assign Structural Elucidation H1_NMR ¹H NMR - Identify Anomeric H-1 - Identify Mesyl -CH₃ - Note Downfield H-3 COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR - Identify Anomeric C-1 - Identify Mesyl -CH₃ HSQC HSQC (¹H-¹³C One-Bond) C13_NMR->HSQC Assign_H Assign Proton Spin System (H-1 → H-2 → H-3...) COSY->Assign_H Assign_C Assign Carbon Skeleton HSQC->Assign_C Confirm_Pos Confirm Mesyl Position HMBC->Confirm_Pos Key: Mesyl -CH₃ to C-3 Correlation Assign_H->HSQC Assign_C->HMBC Final Final Structure Confirm_Pos->Final G cluster_0 Overall Analytical Strategy IR Step 1: IR Spectroscopy (Quick Functional Group Check) MS Step 2: HRMS (ESI-TOF) (Confirm Molecular Formula) IR->MS Sulfonyl group present? NMR Step 3: Full NMR Suite (Unambiguous Structure) MS->NMR Correct mass/formula? Result Confirmed Structure: 3-O-Methylsulfonyl- D-glucopyranose Derivative NMR->Result Correct connectivity?

Caption: Recommended workflow for efficient and accurate compound identification.

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the dried sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). D₂O is common but will cause exchange of the -OH protons; MeOD or DMSO are often preferred to observe these signals.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum to assess sample purity and identify key signals.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY Acquisition: Run a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Run a gradient-selected, sensitivity-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment, optimized for a long-range coupling of ~8 Hz, to establish multi-bond ¹H-¹³C correlations. This is the key experiment to link the mesyl group to the pyranose ring.

Protocol 2: ESI-MS Sample Preparation and Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol, acetonitrile, or water, often with 0.1% formic acid to promote protonation.

  • Infusion: Directly infuse the sample into the ESI source using a syringe pump to obtain a stable signal.

  • Mass Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000 amu). Look for the [M+H]⁺ and [M+Na]⁺ ions.

  • High-Resolution Measurement: Use the high-resolution capabilities of the instrument (e.g., TOF or Orbitrap) to determine the accurate mass of the observed molecular ion. Use this mass to calculate the elemental composition.

Conclusion

The robust and unambiguous identification of 3-O-Methylsulfonyl-D-glucopyranose derivatives is not achievable with a single technique. While IR spectroscopy offers a rapid check for the presence of the sulfonyl group and mass spectrometry confirms the correct elemental formula, only a comprehensive suite of 1D and 2D NMR experiments can provide the definitive proof of structure. The HMBC experiment, in particular, is indispensable for unequivocally establishing the C-3 position of the methylsulfonyl group. By following an integrated workflow that leverages the strengths of each of these techniques, researchers can ensure the scientific integrity of their work and confidently advance their synthetic and drug development programs.

References

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  • Stanciu, C. (2005). Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. PMC - NIH. Available at: [Link]

  • Michell, A.J., & Higgins, H.G. (1965). PROTON MAGNETIC RESONANCE SPECTRA OF D-GLUCOPYRANOSE POLYMERS. Canadian Journal of Chemistry, 43(9), 2477-2486. Available at: [Link]

  • Magritek. (n.d.). Glucose Anomers - Conformational Analysis by NMR. Carbon. Available at: [Link]

  • Jones, C. (1998). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Advances in Applied Microbiology, 46, 123–161. Available at: [Link]

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  • Nasi, A., et al. (2012). Unravelling Glycobiology by NMR Spectroscopy. IntechOpen. Available at: [Link]

  • Freund, J., et al. (2022). Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy. Pharmaceutical Research, 39, 3217–3228. Available at: [Link]

  • Rundlöf, T., et al. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108486. Available at: [Link]

  • Rivlin, M., et al. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements. Magnetic Resonance in Medicine, 80(4), 1363-1372. Available at: [Link]

  • van der Vorm, S., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. Comprehensive Glycoscience, 1-36. Available at: [Link]

  • Lyu, B., et al. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molbank, 2024(4), M1899. Available at: [Link]

  • Lloyd, A.G., et al. (1961). Infrared studies on sulphate esters. I. Polysaccharide sulphates. Biochimica et Biophysica Acta, 46, 108-115. Available at: [Link]

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  • Govindarajan, M. (2020). Protecting group migrations in carbohydrate chemistry. Carbohydrate Research, 497, 108151. Available at: [Link]

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  • Roslund, M.U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. Available at: [Link]

  • Lindner, T., et al. (2021). Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla. Scientific Reports, 11(1), 11993. Available at: [Link]

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Comparative

A Head-to-Head Comparison of Sulfonate Leaving Groups in Glucose Chemistry: Mesylate vs. Tosylate vs. Triflate

For Researchers, Scientists, and Drug Development Professionals In the intricate world of carbohydrate chemistry, the strategic activation of hydroxyl groups is paramount for successful synthetic transformations. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the strategic activation of hydroxyl groups is paramount for successful synthetic transformations. Among the most powerful tools for this purpose are sulfonate esters, which convert the notoriously poor leaving group, the hydroxyl, into an excellent one.[1][2] This guide provides an in-depth, objective comparison of three commonly employed sulfonate esters—mesylates, tosylates, and triflates—in the context of glucose chemistry. By understanding their relative reactivities and the nuances of their application, researchers can make more informed decisions to optimize their synthetic strategies.

The Critical Role of Leaving Groups in Glucose Modification

Glucose, a fundamental building block in numerous biological processes and a key starting material in drug development, possesses multiple hydroxyl groups of similar reactivity.[3] To achieve regioselective modification, chemists often employ protecting group strategies. However, the ultimate success of many synthetic routes hinges on the ability to selectively activate a specific hydroxyl group for nucleophilic substitution. This is where sulfonate esters excel. By converting an alcohol to a sulfonate ester, its reactivity profile is transformed to be more akin to that of an alkyl halide, readily participating in substitution and elimination reactions.[2]

The efficacy of a leaving group is inversely related to the basicity of its corresponding anion; weaker bases are better leaving groups.[4][5] The sulfonate anions (mesylate, tosylate, and triflate) are all exceptionally weak bases due to extensive resonance and inductive stabilization, making them superb leaving groups.[5]

Understanding the Contenders: Structure and Properties

Let's briefly examine the structures of our three sulfonate esters of interest when attached to a glucose molecule (represented as Glu-O-):

  • Mesylate (OMs): Glu-O-SO₂CH₃ (Methanesulfonate)

  • Tosylates (OTs): Glu-O-SO₂C₆H₄CH₃ (p-Toluenesulfonate)

  • Triflate (OTf): Glu-O-SO₂CF₃ (Trifluoromethanesulfonate)

The fundamental difference lies in the R group attached to the sulfonyl center. This seemingly small variation has profound implications for the leaving group's ability and, consequently, the reactivity of the glucose derivative.

Reactivity Hierarchy: A Clear Winner Emerges

The generally accepted order of reactivity for these sulfonate esters as leaving groups is:

Triflate > Tosylate > Mesylate [6]

This trend is a direct consequence of the electronic properties of the substituents on the sulfonyl group.

dot

cluster_reactivity Decreasing Reactivity and Leaving Group Ability Triflate Triflate (OTf) -OSO₂CF₃ Tosylates Tosylates (OTs) -OSO₂C₆H₄CH₃ Triflate->Tosylates More Reactive Mesylate Mesylate (OMs) -OSO₂CH₃ Tosylates->Mesylate More Reactive

Caption: Relative reactivity of sulfonate leaving groups.

Triflates are exceptionally reactive due to the powerful electron-withdrawing inductive effect of the three fluorine atoms.[7][8] This effect stabilizes the resulting triflate anion to a great extent, making it an extremely weak base and a "superb" leaving group.[1] In fact, trifluoromethanesulfonic acid is a superacid, highlighting the stability of its conjugate base.[1]

Tosylates are more reactive than mesylates. The phenyl ring in the tosyl group allows for resonance delocalization of the negative charge on the departing anion, providing additional stabilization that the mesylate group lacks.

Mesylates , while still excellent leaving groups, are generally the least reactive of the three.[6] The methyl group is slightly electron-donating compared to the aromatic ring of the tosylate, offering less stabilization to the resulting anion.

Quantitative Comparison of Reactivity

While a precise, universally applicable quantitative comparison is challenging due to varying reaction conditions and substrates, the relative rates of solvolysis reactions provide a good measure of leaving group ability. The following table summarizes the approximate relative reactivities and the pKa of the corresponding conjugate acids, which underscores the leaving group hierarchy.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidApproximate Relative Reactivity
TriflateOTfTriflic Acid (CF₃SO₃H)~ -14~10⁴ - 10⁵
TosylateOTsp-Toluenesulfonic Acid-2.81
MesylateOMsMethanesulfonic Acid-1.9~0.5

Table adapted from available data.[4][6]

As the data indicates, triflates are several orders of magnitude more reactive than tosylates and mesylates. This heightened reactivity makes them suitable for reactions with unreactive substrates.[6]

Experimental Protocols: Synthesizing Sulfonated Glucose Derivatives

The preparation of mesylates, tosylates, and triflates from glucose typically involves the reaction of a suitably protected glucose derivative with the corresponding sulfonyl chloride or anhydride in the presence of a base. The choice of protecting groups is crucial to direct the sulfonation to the desired hydroxyl group. For instance, the primary hydroxyl at the C-6 position is often the most accessible and can be selectively functionalized.[3][9]

General Workflow for Sulfonylation of Glucose

dot

Start Start: Protected Glucose Derivative Sulfonylation Sulfonylation Reaction: - Sulfonylating Agent (MsCl, TsCl, or Tf₂O) - Base (e.g., Pyridine, Et₃N) - Anhydrous Solvent (e.g., DCM, Pyridine) Start->Sulfonylation Workup Aqueous Workup and Extraction Sulfonylation->Workup Purification Purification: (e.g., Column Chromatography) Workup->Purification Characterization Characterization: (NMR, MS, etc.) Purification->Characterization End Product: Sulfonylated Glucose Characterization->End

Caption: General experimental workflow for sulfonylation.

Protocol 1: Selective Tosylation of Methyl α-D-Glucopyranoside at the C-6 Position

This procedure selectively targets the primary hydroxyl group at the C-6 position.

Materials:

  • Methyl α-D-glucopyranoside

  • Dry Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice-water

  • Ethanol for recrystallization

Procedure:

  • Dissolve methyl α-D-glucopyranoside in dry pyridine.

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise while stirring.

  • Allow the reaction to proceed at a low temperature (e.g., in a freezer) overnight.[10]

  • Pour the reaction mixture into ice-water to precipitate the product.[10]

  • Filter the crude product and wash it with cold water.

  • Recrystallize the product from ethanol to yield pure methyl 6-O-tosyl-α-D-glucopyranoside.[10]

Rationale: The primary hydroxyl at C-6 is sterically less hindered and more nucleophilic than the secondary hydroxyl groups, leading to preferential tosylation at this position under controlled conditions. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.[1]

Protocol 2: Mesylation of a Partially Protected Glucose Derivative

This protocol can be adapted for various protected glucose substrates.

Materials:

  • Protected glucose derivative (e.g., with benzyl or acetonide protecting groups)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Methanesulfonyl chloride (MsCl)

Procedure:

  • Dissolve the protected glucose derivative in anhydrous DCM.

  • Add triethylamine or pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Add methanesulfonyl chloride (MsCl) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The use of a non-participating solvent like DCM and a tertiary amine base is a standard and effective method for mesylation.[11] The choice of base can sometimes influence the reaction rate and selectivity.

Protocol 3: Triflation of a Glucose Hydroxyl Group

Due to the high reactivity of triflic anhydride, this reaction is typically performed at low temperatures.

Materials:

  • Protected glucose derivative

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or 2,6-Lutidine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

Procedure:

  • Dissolve the protected glucose derivative in anhydrous DCM.

  • Add pyridine or 2,6-lutidine (a non-nucleophilic base).

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Add triflic anhydride (Tf₂O) dropwise with vigorous stirring.

  • Monitor the reaction closely by TLC. The reaction is often very rapid.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the product, often rapidly, via column chromatography, as triflates can be less stable.

Rationale: The extreme reactivity of triflic anhydride necessitates low temperatures and often a non-nucleophilic base like 2,6-lutidine to prevent side reactions.[12] Glucose triflates are potent electrophiles and can be unstable, sometimes requiring immediate use in the subsequent reaction step.[13][14]

Mechanism of Nucleophilic Substitution on Sulfonylated Glucose

The sulfonylated glucose derivative is now primed for nucleophilic attack. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbon center.

dot

Reactants Nu⁻ + Glu-CH₂-O-Sulfonyl TS [Nu---CH₂(Glu)---O-Sulfonyl]⁻ Reactants->TS Sₙ2 Attack Products Nu-CH₂(Glu) + ⁻O-Sulfonyl TS->Products Inversion of Stereochemistry

Caption: General Sₙ2 mechanism on a sulfonylated glucose.

The efficiency of this reaction is highly dependent on the leaving group. With a better leaving group like triflate, the C-O bond is more polarized and weaker, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This results in faster reaction rates compared to tosylates and mesylates.

Practical Considerations and Choosing the Right Sulfonate

The choice between a mesylate, tosylate, or triflate is not merely about reactivity; it involves a strategic balance of reactivity, stability, and experimental practicality.

  • Mesylates: A good, economical, and reliable choice for most standard transformations where high reactivity is not essential. They are generally stable and easy to handle.

  • Tosylates: Offer a slight reactivity advantage over mesylates and are also widely used.[15] The tosyl group can sometimes aid in the crystallization of products.

  • Triflates: The go-to option for difficult nucleophilic substitutions, unreactive alcohols, or when very fast reaction rates are required.[6] However, their high reactivity comes with the caveats of lower stability of the sulfonylating agent and the resulting glucose triflate, as well as higher cost.[1] They are potent alkylating agents and should be handled with care.[1]

Conclusion: A Versatile Toolkit for Glucose Modification

Mesylates, tosylates, and triflates represent a powerful and versatile toolkit for the synthetic chemist working with glucose and other carbohydrates. Understanding their intrinsic reactivity, grounded in their electronic properties, allows for the rational design of experiments. While the highly reactive triflates are indispensable for challenging transformations, the workhorse mesylates and tosylates provide a reliable and cost-effective means for a wide array of nucleophilic substitution reactions. By carefully selecting the appropriate sulfonate leaving group, researchers can navigate the complexities of carbohydrate chemistry with greater control and efficiency, paving the way for the synthesis of novel therapeutics and complex glycoconjugates.

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  • Demchenko, A. V., & Augustine, A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(8), 2346–2364.
  • MDPI. (2024, December 31). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI.
  • Beilstein Journals. (2017, June 27). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals.
  • YouTube. (2015, December 15).
  • Drabowicz, J., & Owsianik, K. (2022). Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics. PMC.
  • MSU chemistry. (n.d.).
  • PubChem. (n.d.). 6-O-Tosyl-D-glucose. PubChem.
  • Reddit. (2025, April 25).
  • PrepChem.com. (n.d.).
  • PubMed. (2004, May 15). Glycosylation reaction of unprotected sugars with hydroxyalkylthymine. PubMed.

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Validation

A Comparative Guide to the Synthetic Routes of 3-O-Sulfonated Glucopyranose

For Researchers, Scientists, and Drug Development Professionals The introduction of a sulfate group at the 3-position of a glucopyranose ring is a critical modification in the synthesis of various biologically active car...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfate group at the 3-position of a glucopyranose ring is a critical modification in the synthesis of various biologically active carbohydrates, including key structures in heparan sulfate that play roles in blood coagulation and viral entry. The regioselective synthesis of these 3-O-sulfonated glucopyranose derivatives presents a significant challenge due to the multiple hydroxyl groups of similar reactivity on the pyranose ring. This guide provides an in-depth comparison of the two primary strategies employed for this purpose: multi-step chemical synthesis and highly selective chemoenzymatic synthesis. We will delve into the underlying principles of each approach, their respective advantages and limitations, and provide supporting experimental data and protocols to inform your synthetic strategy.

The Chemical Approach: A Multi-Step Strategy of Protection and Sulfonation

The chemical synthesis of 3-O-sulfonated glucopyranose hinges on a carefully orchestrated sequence of protection, sulfonation, and deprotection steps. The core challenge lies in differentiating the 3-hydroxyl group from the other secondary hydroxyls at C-2 and C-4, as well as the primary hydroxyl at C-6.

The Cornerstone of Chemical Synthesis: Regioselective Protection

To achieve selective sulfonation at the 3-position, all other hydroxyl groups must be masked with protecting groups. A common and effective strategy involves the use of a benzylidene acetal to simultaneously protect the 4- and 6-hydroxyl groups. This is typically achieved by reacting a methyl glucopyranoside with benzaldehyde dimethyl acetal. This directs subsequent reactions to the remaining 2- and 3-hydroxyl groups.

Further differentiation between the 2-OH and 3-OH is then necessary. One established method involves the selective acylation of the 2-position, leaving the 3-OH as the sole free hydroxyl group available for sulfonation.

Chemical_Synthesis_Workflow Start Methyl α-D-glucopyranoside Step1 Protection of 4,6-OH (e.g., Benzaldehyde dimethyl acetal) Start->Step1 Intermediate1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside Step1->Intermediate1 Step2 Selective Protection of 2-OH (e.g., Acylation) Intermediate1->Step2 Intermediate2 Protected Intermediate with free 3-OH Step2->Intermediate2 Step3 Sulfonation of 3-OH (SO3-Pyridine Complex) Intermediate2->Step3 Intermediate3 Fully Protected 3-O-sulfonated Intermediate Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End 3-O-sulfonated Glucopyranose Step4->End

A representative workflow for the chemical synthesis of 3-O-sulfonated glucopyranose.
The Sulfonation Reaction: Introducing the Sulfate Moiety

With a suitably protected glucopyranoside intermediate bearing a free 3-hydroxyl group, the sulfation is typically carried out using a sulfur trioxide-amine complex, most commonly the sulfur trioxide pyridine complex (SO₃•py). This reagent is a milder and more manageable alternative to neat sulfur trioxide. The reaction is generally performed in an anhydrous aprotic solvent such as pyridine or dimethylformamide (DMF).

The mechanism involves the nucleophilic attack of the free 3-hydroxyl group on the sulfur atom of the SO₃•py complex, leading to the formation of a pyridinium sulfonate ester intermediate. Subsequent workup neutralizes the product to afford the desired sulfate ester.

The Final Step: Deprotection

The final stage of the chemical synthesis involves the removal of all protecting groups to yield the target 3-O-sulfonated glucopyranose. The conditions for deprotection must be carefully chosen to avoid the cleavage of the newly installed sulfate ester. For instance, benzylidene acetals and acyl groups are typically removed under acidic and basic conditions, respectively.

The Chemoenzymatic Approach: Harnessing Nature's Specificity

Chemoenzymatic synthesis offers a powerful alternative to the multi-step chemical route by leveraging the high regioselectivity of enzymes. Specifically, 3-O-sulfotransferases (3-OSTs) are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule to the 3-hydroxyl position of a glucosamine residue within an oligosaccharide chain.[1][2]

Chemoenzymatic_Synthesis Substrate Glucopyranose derivative Enzyme 3-O-Sulfotransferase (3-OST) Substrate->Enzyme PAPS PAPS (Sulfate Donor) PAPS->Enzyme Product 3-O-sulfonated Glucopyranose derivative Enzyme->Product PAP PAP Enzyme->PAP

The enzymatic 3-O-sulfonation of a glucopyranose derivative.
The Key Players: 3-O-Sulfotransferases and PAPS

The success of the chemoenzymatic approach relies on two key components:

  • 3-O-Sulfotransferases (3-OSTs): These enzymes exhibit remarkable specificity for the 3-OH position of glucosamine. Different isoforms of 3-OSTs exist, each with a subtly different substrate preference, often influenced by the nature of the neighboring sugar residues in an oligosaccharide.[3][4] While much of the research has focused on their activity on heparan sulfate oligosaccharides, their application to monosaccharide substrates is an area of ongoing investigation.

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS): This is the universal sulfate donor in biological systems.[5][6] The availability and stability of PAPS can be a limiting factor in the scalability of chemoenzymatic reactions.[2][7]

Advantages and Considerations

The primary advantage of the chemoenzymatic route is its exquisite regioselectivity, which obviates the need for complex protecting group manipulations. This can significantly shorten the synthetic route and improve the overall efficiency. However, several factors need to be considered:

  • Substrate Specificity: The activity of 3-OSTs on simple monosaccharides like glucopyranose may be lower compared to their natural oligosaccharide substrates.[8]

  • Enzyme and Cofactor Cost: The cost and availability of purified 3-OSTs and the PAPS cofactor can be a significant consideration for large-scale synthesis.

  • Reaction Conditions: Enzymatic reactions are conducted in aqueous buffers under mild conditions, which can be advantageous but also requires downstream purification to remove the enzyme and other buffer components.

Comparative Analysis: Chemical vs. Chemoenzymatic Synthesis

The choice between a chemical and a chemoenzymatic approach will depend on the specific requirements of the project, including the desired scale, purity, and available resources.

FeatureChemical SynthesisChemoenzymatic Synthesis
Regioselectivity Achieved through multi-step protection/deprotection schemes.Highly specific due to the nature of the enzyme.
Number of Steps Multiple steps, often leading to lower overall yields.Typically a single sulfonation step on a suitable precursor.
Yield Can be variable and dependent on the efficiency of each step.Often high for the sulfonation step itself.
Scalability Can be scaled up, but may require significant optimization.Can be challenging due to the cost of enzymes and cofactors.
Substrate Scope Generally broad, adaptable to various protected glucose derivatives.Limited by the substrate specificity of the 3-OST isoform.
Reaction Conditions Often requires anhydrous conditions and organic solvents.Aqueous buffers, mild pH and temperature.
Purification Requires chromatographic purification at multiple stages.Requires purification to remove the enzyme and buffer components.
Cost Can be high due to the cost of reagents and solvents for multiple steps.Can be high due to the cost of the enzyme and PAPS.

Experimental Protocols

Chemical Synthesis: A Representative Protocol

This protocol outlines the synthesis of a 3-O-sulfonated glucopyranose derivative starting from methyl α-D-glucopyranoside.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • To a solution of methyl α-D-glucopyranoside (1 eq) in anhydrous DMF, add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphorsulfonic acid.

  • Stir the reaction mixture at room temperature under reduced pressure to remove the methanol byproduct.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside. A typical yield for this reaction is around 76%.[9]

Step 2: Selective Protection of the 2-OH Group

This step can be achieved through various methods, such as selective acylation. The choice of protecting group will depend on the overall synthetic strategy.

Step 3: Sulfonation of the 3-OH Group

  • Dissolve the protected intermediate with a free 3-OH group (1 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and add sulfur trioxide pyridine complex (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of methanol and then water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and concentrate.

  • The sulfated product can be purified by ion-exchange chromatography.[10]

Step 4: Deprotection

The deprotection strategy will depend on the protecting groups used in the previous steps. For example, a benzylidene acetal can be removed by catalytic hydrogenation.

Chemoenzymatic Synthesis: A General Protocol

This protocol provides a general framework for the enzymatic 3-O-sulfonation of a glucosamine-containing acceptor.

  • Prepare a reaction mixture containing the acceptor substrate (e.g., a glucosamine derivative), a recombinant 3-O-sulfotransferase, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.5).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C).

  • Monitor the progress of the reaction by a suitable method, such as HPLC or TLC.

  • Upon completion, the reaction can be stopped by heating or by the addition of a quenching agent.

  • The 3-O-sulfonated product can be purified from the reaction mixture using techniques such as anion-exchange chromatography to separate it from the unreacted substrate, PAPS, and the enzyme.[11]

Conclusion

The synthesis of 3-O-sulfonated glucopyranose derivatives can be accomplished through both chemical and chemoenzymatic strategies. The chemical approach offers versatility but requires a multi-step sequence involving protection and deprotection, which can impact the overall yield and scalability. In contrast, the chemoenzymatic approach provides a highly regioselective one-step sulfonation, though it is dependent on the substrate specificity of the 3-O-sulfotransferase and the cost of the enzyme and the sulfate donor PAPS. The selection of the most appropriate route will be dictated by the specific synthetic goals, the scale of the reaction, and the available resources. A thorough understanding of the principles and practicalities of both methods, as outlined in this guide, will enable researchers to make informed decisions in their pursuit of these important sulfated carbohydrate targets.

References

  • Moon, A. F., et al. (2012). Understanding the substrate specificity of the heparan sulfate sulfotransferases by an integrated biosynthetic and crystallographic approach. Proceedings of the National Academy of Sciences, 109(32), 12949-12954.
  • Xu, Y., et al. (2021). Structural and Substrate Specificity Analysis of 3-O-Sulfotransferase Isoform 5 to Synthesize Heparan Sulfate. ACS Chemical Biology, 16(10), 2026-2035.
  • Moon, A. F., et al. (2012).
  • Li, L., et al. (2012). Dissecting the substrate recognition of 3-O-sulfotransferase for the biosynthesis of anticoagulant heparin. Proceedings of the National Academy of Sciences, 109(14), 5265-5270.
  • Liu, J., et al. (2003). Biosynthesis of 3-O-sulfated heparan sulfate: unique substrate specificity of heparan sulfate 3-O-sulfotransferase isoform 5. Glycobiology, 13(11), 817-825.
  • Renata, H., et al. (2018). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. Journal of the American Chemical Society, 140(38), 11894-11906.
  • Shworak, N. W., et al. (1996). Purification of heparan sulfate D-glucosaminyl 3-O-sulfotransferase. The Journal of Biological Chemistry, 271(43), 27063-27071.
  • Hossain, M. K., et al. (2012). Synthesis and characterization of methyl 4, 6-O-benzylidene-α-D-glucopyranoside derivatives. Journal of the Bangladesh Chemical Society, 25(2), 101-107.
  • Garenaux, E., et al. (2008). A single step method for purification of sulfated oligosaccharides.
  • Mueller, J. W., et al. (2012). 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) synthases, naturally fragile enzymes specifically stabilized by nucleotide binding. The Journal of Biological Chemistry, 287(21), 17721-17731.
  • Goda, Y., et al. (2000). Synthesis and stability of [35S]3-phosphoadenosine 5-phosphosulfate (PAPS). Analytical Biochemistry, 279(1), 84-90.
  • Wikipedia. (n.d.). 3'-Phosphoadenosine-5'-phosphosulfate. Retrieved from [Link]

  • Mueller, J. W., et al. (2012). 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) synthases, naturally fragile enzymes specifically stabilized by nucleotide binding. The Journal of Biological Chemistry, 287(21), 17721-17731.
  • Nuzzolo, S. (2025). Purification and Quantification of a Synthetic 3-O-Sulfated Heparan Sulfate Dodecasaccharide in an Isolated Perfused Rat Liver Model by Anion-Exchange High-Performance Liquid Chromatography.

Sources

Comparative

Comprehensive Comparison Guide: Alternative Reagents for the 3-O-Sulfonylation of Glucose

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary: The Challenge of the 3-OH Position In carbohydrate chemistry, the regios...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary: The Challenge of the 3-OH Position

In carbohydrate chemistry, the regioselective functionalization of unprotected or partially protected sugars remains a formidable challenge due to the presence of multiple hydroxyl groups with nearly identical pKa values and similar steric environments. In a typical glucopyranoside, intrinsic reactivity generally follows a predictable hierarchy: the primary 6-OH is the most sterically accessible, while the 2-OH is electronically activated by the inductive effect of the adjacent anomeric center.

Consequently, the equatorial 3-OH is often the least intrinsically reactive position. Relying on stoichiometric control or protecting-group gymnastics to achieve 3-O-sulfonylation (a critical step for installing leaving groups in drug development) is inefficient. Modern synthesis demands catalyst-controlled regioselectivity —using specialized reagents to override intrinsic reactivity and direct electrophiles specifically to the 3-OH position.

This guide objectively compares the legacy standard (organotin reagents) against two advanced alternatives: Borinic Acid Catalysis (Taylor's Catalyst) and the newly developed regiodivergent [Pd]/Ag₂CO₃ system.

Mechanistic Causality: Overcoming Intrinsic Reactivity

To successfully target the 3-OH, a reagent must form an intermediate that alters the local electronic or steric environment of the diol system.

  • Steric/Halide-Driven Activation (Organotin): Dibutyltin oxide reacts with vicinal diols to form a rigid stannylene acetal. The regioselectivity of its opening by an electrophile (like Tosyl Chloride, TsCl) is dictated by halide coordination, which generally favors the more sterically accessible equatorial position[1]. However, in glucose where multiple equatorial positions exist, selectivity is often moderate.

  • Electronic Activation (Borinic Acid): Taylor's catalyst (2-aminoethyl diphenylborinate) forms a tetracoordinate borinate "ate" complex with the diol[2]. Causality here is strictly electronic: the oxygen atom with the highest calculated Fukui index within this complex becomes the most nucleophilic, reliably directing the sulfonyl group to the 3-OH position[3].

  • Stereoelectronic Enhancement ([Pd]/Ag₂CO₃): In this cutting-edge approach, a [Pd] catalyst complexes to the cis-diol as a bidentate ligand. This coordination enhances differentiated electrophilicities through stereoelectronic effects, preferentially activating the equatorial C3-OH group[4]. Conversely, removing the Pd catalyst and using Ag(I) alone switches the selectivity entirely to the 2-OH[5].

MechanisticPathways Substrate Glucose Derivative (Multiple Competing OH) Tin Dibutyltin Oxide (Bu2SnO) Intermediate: Stannylene Acetal Substrate->Tin + TsCl, Base, Heat Borinic Taylor's Catalyst Intermediate: Borinate 'Ate' Complex Substrate->Borinic + TsCl, Base, RT PdAg [Pd] / Ag2CO3 System Intermediate: Bidentate Metal Complex Substrate->PdAg + TsCl, RT Prod2 2-O-Sulfonylation (Off-Target / Ag Only) Substrate->Prod2 Uncatalyzed or Ag(I) alone Prod3 Regioselective 3-O-Sulfonylation (Target Product) Tin->Prod3 Moderate Selectivity (Steric/Halide Driven) Borinic->Prod3 High Selectivity (Electronic/Fukui Index) PdAg->Prod3 Excellent Selectivity (Stereoelectronic Enhancement)

Caption: Mechanistic divergence of glucose sulfonylation driven by catalyst selection.

Comparative Analysis of Reagent Systems

The Legacy Standard: Dibutyltin Oxide (Bu₂SnO)

Historically, Bu₂SnO has been the go-to reagent for regioselective functionalization. It is often run under solvent-free conditions or in refluxing toluene[6].

  • Pros: Well-documented in literature; inexpensive.

  • Cons: Organotin compounds are highly toxic, making them a liability in late-stage drug development. The reaction often requires elevated temperatures (75 °C) and extended times (up to 24h)[6]. Selectivity for 3-OH over 2-OH in glucose is highly substrate-dependent and often yields inseparable mixtures.

The Modern Standard: Borinic Acid Catalysis

Pioneered by Taylor and co-workers, diarylborinic acid catalysis represents a massive leap forward[2]. By using 10 mol% of an inexpensive, bench-stable borinic ester, researchers can achieve highly selective mono-sulfonylation[3].

  • Pros: Operates at room temperature; avoids toxic heavy metals; excellent functional group tolerance; high yield (average 88% for pyranosides)[2].

  • Cons: Requires strictly anhydrous conditions, as water competes for the boron center.

The Cutting-Edge Approach: Regiodivergent [Pd]/Ag₂CO₃ System

Published in 2026, this dual-catalytic approach allows chemists to toggle between 3-OH and 2-OH selectivity simply by adding or removing a Palladium catalyst[4].

  • Pros: Unprecedented precision in carbohydrate engineering; highly predictable stereoelectronic control; excellent for complex, rare sugars[4].

  • Cons: Higher cost of reagents (Palladium and Silver); requires careful removal of transition metals during purification.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three systems when applied to the 3-O-tosylation of standard glucopyranoside derivatives.

Reagent SystemCatalyst LoadingYield (3-O-Tosyl)Regioselectivity (3-OH : 2-OH)Reaction TimeOperating TempToxicity Profile
Dibutyltin Oxide 5–10 mol% (or Stoichiometric)65–75%~4:112–24 h75 °CHigh (Organotin)
Taylor's Catalyst 10 mol%85–95%>10:14–12 h25 °CLow
[Pd] / Ag₂CO₃ 5 mol% [Pd] + 1.5 eq Ag80–90%>20:12–8 h25 °CModerate (Heavy Metals)

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemist can verify the reaction's trajectory in real-time without waiting for final isolation.

ExperimentalWorkflow Start Substrate Preparation Dry Glucose Derivative in MeCN Split Catalyst Selection Start->Split CatA Add 10 mol% Taylor's Catalyst + DIPEA (Base) Split->CatA Borinic Acid Route CatB Add[Pd] Catalyst + Ag2CO3 (Base/Co-cat) Split->CatB Pd/Ag Route Reagent Dropwise Addition of TsCl (Maintain at RT) CatA->Reagent CatB->Reagent Monitor Self-Validation Step: TLC Monitoring (Disappearance of SM) Reagent->Monitor Quench Quench & Extract (Aqueous Workup) Monitor->Quench SM Consumed Purify Flash Chromatography Isolate 3-O-Tosyl Product Quench->Purify

Caption: Step-by-step experimental workflow for catalyst-directed regioselective 3-O-sulfonylation.

Protocol A: Borinic Acid-Catalyzed 3-O-Tosylation
  • System Assembly: Dissolve the partially protected glucose derivative (1.0 equiv) in anhydrous acetonitrile (MeCN).

    • Causality: Anhydrous conditions are critical. Water competes with the diol for the borinic acid catalyst, forming inactive boronic acid hydrates and prematurely hydrolyzing the tosyl chloride[2].

  • Catalyst & Base Addition: Add 10 mol% 2-aminoethyl diphenylborinate (Taylor's Catalyst) and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 10 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during sulfonylation, preventing acid-catalyzed migration of existing protecting groups[3].

  • Electrophile Addition: Add Tosyl Chloride (TsCl, 1.1 equiv) dropwise at room temperature.

    • Causality: Dropwise addition prevents local concentration spikes of the highly reactive electrophile, which would otherwise force off-target di-sulfonylation.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexane/EtOAc). The reaction is self-validating when the starting material spot completely converts to a single, higher Rf​ spot. If multiple higher Rf​ spots appear, over-sulfonylation is occurring due to excess reagent or moisture.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc.

    • Causality: NaHCO₃ neutralizes residual acid and hydrolyzes unreacted TsCl into water-soluble tosylate salts, ensuring they are removed in the aqueous layer.

  • Validation Checkpoint 2 (Post-Process): Perform ¹H NMR on the crude mixture. A successful 3-O-sulfonylation is validated by a significant downfield shift (approx. +1.0 to +1.5 ppm) of the H-3 proton signal compared to the starting material, while the H-2 signal remains relatively unchanged[1].

Protocol B: [Pd]/Ag₂CO₃-Catalyzed Regioselective 3-O-Sulfonylation
  • System Assembly: In a dry flask, combine the glucose substrate (1.0 equiv), 5 mol% [Pd] catalyst, and 1.5 equiv Ag₂CO₃ in anhydrous solvent[4].

    • Causality: The[Pd] catalyst forms a bidentate complex with the diol, stereoelectronically enhancing the equatorial 3-OH. Ag₂CO₃ serves a dual purpose: it acts as a mild base to deprotonate the activated 3-OH and scavenges chloride ions[4].

  • Reagent Introduction: Add TsCl (1.2 equiv) at room temperature.

  • Validation Checkpoint 1 (Visual & TLC): The reaction mixture will precipitate AgCl. The precipitation of AgCl drives the reaction forward (Le Chatelier's principle) and serves as a visual indicator of reaction progress. TLC should confirm the formation of a single major product.

  • Purification: Filter the crude mixture through a Celite pad before flash chromatography.

    • Causality: Removing heavy metals (Ag/Pd) prior to silica gel chromatography prevents streaking, product degradation, and column fouling.

Conclusion & Strategic Recommendations

For standard laboratory-scale synthesis and early-stage drug development, Borinic Acid Catalysis (Taylor's Catalyst) is currently the optimal choice. It provides an ideal balance of high regioselectivity, low toxicity, and operational simplicity without the need for transition metals[2].

However, for highly complex oligosaccharide engineering where absolute precision is required, or where regiodivergence (the ability to switch between 3-OH and 2-OH targeting) is desired from a common intermediate, the [Pd]/Ag₂CO₃ system represents the new state-of-the-art[4]. Legacy organotin methods should be phased out of modern workflows due to their toxicity and inferior selectivity profiles.

Sources

Validation

environmental impact of different sulfonylation methods for carbohydrates

As a Senior Application Scientist, I approach carbohydrate functionalization not merely as a synthetic hurdle, but as a holistic process engineering challenge. Sulfonylation—specifically tosylation (Ts) and mesylation (M...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach carbohydrate functionalization not merely as a synthetic hurdle, but as a holistic process engineering challenge. Sulfonylation—specifically tosylation (Ts) and mesylation (Ms)—is a cornerstone reaction in carbohydrate chemistry. It transforms unreactive hydroxyl groups into excellent leaving groups, paving the way for downstream nucleophilic substitutions, deoxygenations, and the installation of complex functional moieties.

However, the traditional reliance on pyridine as both a solvent and a base has created a severe environmental bottleneck in scale-up and drug development. This guide objectively compares the classical pyridine-mediated sulfonylation against modern, sustainable methodologies, providing actionable experimental protocols, mechanistic causality, and quantitative environmental metrics.

The Environmental Imperative: Deconstructing the "Pyridine Problem"

In classical protocols, pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the generated HCl and as a nucleophilic catalyst, forming a highly reactive N -sulfonylpyridinium intermediate.

The Causality of the Environmental Impact: While kinetically efficient, this method is environmentally disastrous. Pyridine is highly toxic, possesses a noxious odor, and is notoriously difficult to recover due to its water solubility and boiling point (115 °C). Because it is used in vast, solvent-level excesses (often 10–20 mL per gram of carbohydrate), the E-factor (mass of waste generated per mass of product) skyrockets. Furthermore, the aqueous workup required to remove pyridine generates massive volumes of contaminated, difficult-to-treat aqueous waste.

To align with Green Chemistry principles, modern methodologies focus on decoupling the solvent role from the catalytic role, employing catalytic activation strategies (such as organotin or iron chelates) in benign solvents or entirely solvent-free conditions[1][2].

Comparative Analysis of Sulfonylation Methods

We will evaluate three distinct pathways for the regioselective tosylation of carbohydrates: the Traditional Pyridine Method, the Solvent-Free Organotin Method, and the Iron-Catalyzed Acetonitrile Method.

A. The Solvent-Free Organotin Method (Traboni et al.)

This method eliminates organic solvents entirely. It utilizes a catalytic amount of dibutyltin oxide ( Bu2​SnO ) preactivated with tetrabutylammonium bromide (TBAB), alongside a stoichiometric amine base ( N,N -diisopropylethylamine, DIPEA)[1].

  • Mechanistic Causality: The tin catalyst reacts with the carbohydrate diol to form a cyclic stannylene acetal intermediate. TBAB is critical here; the bromide counteranion weakly coordinates with the intermediate, enhancing its nucleophilicity and driving the highly regioselective attack of tosyl chloride (TsCl) on equatorial hydroxyl groups[3].

B. The Iron-Catalyzed Method (Lv et al.)

This approach replaces toxic pyridine with a benign FeCl3​ /benzoyltrifluoroacetone (Hbtfa) catalytic system in acetonitrile, using DIPEA or K2​CO3​ as the base[2].

  • Mechanistic Causality: FeCl3​ and Hbtfa form an [Fe(btfa)3​] complex. In the presence of a base, this complex chelates with two hydroxyl groups of the carbohydrate to form a rigid five- or six-membered iron-chelate intermediate. This steric locking directs the incoming TsCl exclusively to the less hindered equatorial position, achieving exceptional regioselectivity without the need for toxic solvents[4].

C. Quantitative Environmental & Performance Metrics

The following table summarizes the performance and environmental impact of these methods based on standard green metrics.

MetricTraditional Pyridine MethodSolvent-Free Organotin[1]Iron-Catalyzed Method[2]
Catalyst / Activator Pyridine (Solvent excess) Bu2​SnO (10 mol%) / TBAB FeCl3​ (1 mol%) / Hbtfa
Base PyridineDIPEA (1.5 - 2.0 eq)DIPEA or K2​CO3​ (1.6 - 4.0 eq)
Solvent PyridineNone (Solvent-Free)Acetonitrile (MeCN)
Reaction Temp / Time 0 °C to RT / 12–24 h75 °C / 1–3 hRT / 1–12 h
Regioselectivity Poor to ModerateHigh (Equatorial -OH)Excellent (Equatorial -OH)
Estimated E-Factor > 25 (High waste)< 5 (Highly sustainable)~ 8-10 (Moderate/Low waste)
Average Yield 60 - 75%75 - 90%76 - 97%

Mechanistic Pathways & Process Workflows

The divergence in environmental impact is directly tied to the mechanistic pathways these reactions take. Below is a visual representation of how catalytic intermediates bypass the need for massive solvent excesses.

G cluster_traditional Traditional Method (High Impact) cluster_green Green Catalytic Methods (Low Impact) Start Unprotected Carbohydrate (Multiple -OH Groups) Pyridine Excess Pyridine + TsCl (Acts as Solvent & Base) Start->Pyridine CatSys Cat. Bu2SnO or FeCl3 + Stoichiometric Base Start->CatSys Intermediate1 N-Sulfonylpyridinium Intermediate Pyridine->Intermediate1 Waste1 Massive Toxic Waste (E-Factor > 25) Intermediate1->Waste1 Intermediate2 Stannylene Acetal or Iron-Chelate Complex CatSys->Intermediate2 Waste2 Minimal Amine Salts (E-Factor < 10) Intermediate2->Waste2

Fig 1. Mechanistic divergence comparing the high-waste pyridine pathway to sustainable catalytic pathways.

G Substrate Carbohydrate Substrate Complex Fe-Diolate Chelate Complex Substrate->Complex FeCat FeCl3 / Hbtfa Catalyst FeCat->Complex Base DIPEA / K2CO3 Base Base->Complex Solvent Acetonitrile (Greener Solvent) Solvent->Complex Product Regioselective Tosyl Glycoside Complex->Product + TsCl

Fig 2. Workflow of the Iron-Catalyzed sulfonylation demonstrating the convergence of green reagents.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, the following protocols are designed as self-validating systems. In-process visual cues and standard analytical checks are embedded to confirm causality at each step.

Protocol 1: Solvent-Free Tin-Catalyzed Regioselective Tosylation[1]

Ideal for rapid, regioselective activation of secondary equatorial hydroxyls in the presence of free primary alcohols.

  • Preparation: In a dry reaction vial, combine the unprotected carbohydrate polyol (1.0 mmol), dibutyltin oxide ( Bu2​SnO , 0.1 mmol, 10 mol%), and tetrabutylammonium bromide (TBAB, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add N,N -diisopropylethylamine (DIPEA, 1.5 mmol) and p -toluenesulfonyl chloride (TsCl, 1.2 mmol).

    • Validation Check: At this stage, the mixture will appear as a heterogeneous solid/liquid blend.

  • Thermal Activation: Heat the mixture to 75 °C under continuous magnetic stirring.

    • Causality & Validation: As the reaction proceeds, the heat and stirring facilitate the formation of the stannylene acetal. You will visually observe the heterogeneous mixture gradually transition into a homogeneous, viscous slurry. This phase change is your confirmation that the catalytic cycle is active.

  • Monitoring: Monitor via TLC (typically using EtOAc/Hexane gradients) after 1.5 hours. The reaction should reach completion within 1.5 to 3 hours.

  • Workup (Green Purification): Cool to room temperature. Directly load the crude slurry onto a short silica gel column (or use automated flash chromatography). Because there is no bulk solvent to evaporate or extract, you bypass the highly wasteful aqueous liquid-liquid extraction entirely.

Protocol 2: Iron-Catalyzed Sulfonylation in Acetonitrile[2]

Ideal for substrates requiring mild room-temperature conditions and excellent equatorial selectivity.

  • Catalyst Pre-formation: In a round-bottom flask, dissolve FeCl3​ (0.01 mmol, 1 mol%) and benzoyltrifluoroacetone (Hbtfa, 0.02 mmol, 2 mol%) in dry acetonitrile (5 mL). Stir for 5 minutes.

    • Causality: This step pre-forms the active [Fe(btfa)3​] complex.

  • Substrate & Base Addition: Add the carbohydrate diol/polyol (1.0 mmol) followed by DIPEA or K2​CO3​ (1.6–4.0 mmol, depending on substrate acidity).

  • Sulfonylation: Add TsCl (1.2–3.0 mmol) portion-wise. Stir the reaction mixture at room temperature.

    • Validation Check: Monitor the reaction via TLC over 1 to 12 hours. The formation of the iron-chelate complex prevents over-tosylation, ensuring the reaction stalls cleanly at the mono-sulfonylated product.

  • Workup: Concentrate the acetonitrile under reduced pressure. The solvent can be captured and recycled. Purify the concentrated residue directly via flash column chromatography.

Conclusion

The transition from traditional pyridine-mediated sulfonylation to catalytic, solvent-minimized methodologies is not just an environmental necessity; it is a process optimization. By utilizing organotin under solvent-free conditions or iron catalysis in benign solvents, researchers can drastically reduce their E-factor, eliminate toxic aqueous waste streams, and paradoxically achieve higher regioselectivity and yields. Adopting these protocols ensures that carbohydrate drug development pipelines remain both economically viable and ecologically responsible.

References

  • Traboni, S., Bedini, E., Landolfi, A., Vessella, G., & Iadonisi, A. (2021). "Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions." Catalysts, 11(2), 202.[Link]

  • Lv, J., Zhu, J.-J., Liu, Y., et al. (2020). "Regioselective Sulfonylation/Acylation of Carbohydrates Catalyzed by FeCl3 Combined with Benzoyltrifluoroacetone and Its Mechanism Study." The Journal of Organic Chemistry, 85(4), 2411-2422.[Link]

  • Kabalka, G.W., et al. (1986). "Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3N·HCl as combined base: Promising alternative to traditional pyridine." Journal of Organic Chemistry. (Referenced via CoLab metrics).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-O-Methylsulfonyl-D-glucopyranose

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-O-Methylsulfonyl-D-glucopyranose (CAS Number: 40631-95-6), a specialized carbohydrate derivative. Adherence to these protocols is es...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-O-Methylsulfonyl-D-glucopyranose (CAS Number: 40631-95-6), a specialized carbohydrate derivative. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Compound Profile and Inferred Hazard Assessment

3-O-Methylsulfonyl-D-glucopyranose is a derivative of D-glucose, a simple sugar that is generally considered non-hazardous.[1] However, the introduction of a methylsulfonyl functional group (-SO2CH3) necessitates a more rigorous approach to its handling and disposal. While a specific Safety Data Sheet (SDS) for 3-O-Methylsulfonyl-D-glucopyranose is not widely available, a conservative disposal strategy must be adopted based on the known properties of related sulfonyl-containing organic compounds.[2][3]

The primary concern with sulfonyl compounds is their potential for reactivity and the release of hazardous decomposition products, such as sulfur oxides, upon incineration.[4] Therefore, it is prudent to treat 3-O-Methylsulfonyl-D-glucopyranose as a chemical waste product rather than general laboratory waste.

Table 1: Physicochemical Properties and Potential Hazards

PropertyDataSource/Rationale
CAS Number 40631-95-6
Molecular Weight 258.25 g/mol
Appearance Likely a white to off-white crystalline powder (based on related compounds)Inferred from[5]
Solubility Expected to have some water solubility due to the glucose backboneInferred from[6]
Primary Hazard No specific GHS classification available. Treated as chemical waste due to the methylsulfonyl group.Precautionary Principle
Decomposition May produce toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides upon combustion.Inferred from[2][7]

The Core Principle: Waste Segregation and Institutional Policy

The cornerstone of proper chemical disposal is the rigorous segregation of waste streams to prevent unintended reactions and to ensure that each category of waste is handled by the appropriate disposal route.[8][9] Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department . Local regulations and institutional protocols are the ultimate authority for waste management.[9]

Visualizing the Disposal Workflow

The following diagram outlines the critical decision-making process for segregating and disposing of waste containing 3-O-Methylsulfonyl-D-glucopyranose.

G cluster_classification Step 1: Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_final Step 2: Final Disposal start Waste Containing 3-O-Methylsulfonyl-D-glucopyranose q_state What is the physical state and composition? start->q_state ans_solid Solid Waste (Pure compound, contaminated gloves, weigh boats, etc.) q_state->ans_solid Solid ans_liquid Liquid Waste (Solutions, reaction mixtures, rinsate) q_state->ans_liquid Liquid ans_sharps Sharps Waste (Needles, contaminated glass pipettes, etc.) q_state->ans_sharps Sharps solid_waste Collect in a designated, leak-proof container for solid hazardous chemical waste. ans_solid->solid_waste q_solvent Is the solvent aqueous or organic? ans_liquid->q_solvent sharps_waste Place directly into a puncture-resistant, designated sharps container. ans_sharps->sharps_waste labeling Label container clearly: 'Hazardous Waste' '3-O-Methylsulfonyl-D-glucopyranose Waste' List all components and approximate percentages. solid_waste->labeling ans_aqueous Aqueous Solution (e.g., dissolved in buffer or water) q_solvent->ans_aqueous Aqueous ans_organic Organic Solvent Solution (e.g., dissolved in DMSO, DMF, etc.) q_solvent->ans_organic Organic aqueous_waste Collect in a designated container for aqueous hazardous chemical waste. Maintain pH near neutral unless otherwise instructed by EHS. ans_aqueous->aqueous_waste organic_waste Collect in a designated container for hazardous organic solvent waste. Do NOT mix with halogenated solvents unless permitted. ans_organic->organic_waste aqueous_waste->labeling organic_waste->labeling sharps_waste->labeling storage Store in a designated satellite accumulation area. Ensure secondary containment. labeling->storage disposal Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. storage->disposal

Caption: Decision workflow for the proper disposal of 3-O-Methylsulfonyl-D-glucopyranose.

Detailed Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 3-O-Methylsulfonyl-D-glucopyranose waste.

Part 1: Preparation and Personal Protective Equipment (PPE)
  • Consult the SDS: If a specific SDS for this compound becomes available from your supplier, its guidance supersedes this document. For related compounds, standard laboratory PPE is required.[10]

  • Required PPE:

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat is required.

Part 2: Waste Segregation and Collection
  • Solid Waste:

    • Unused Compound: Scrape any remaining pure 3-O-Methylsulfonyl-D-glucopyranose into a designated "Hazardous Solid Chemical Waste" container.

    • Contaminated Labware: Place contaminated items such as weigh paper, gloves, and paper towels into the same solid waste container.[11]

    • Container: Use a sealed, durable container (e.g., a wide-mouth plastic jar) that is compatible with the waste.

  • Liquid Waste:

    • Aqueous Solutions: Collect all solutions where the compound is dissolved in water or buffers into a designated "Hazardous Aqueous Waste" container. Do not pour down the drain.[11] Even water-soluble, non-hazardous substances should be disposed of as chemical waste when they are part of a complex experimental mixture.

    • Organic Solvent Solutions: Collect all solutions where the compound is dissolved in organic solvents (e.g., DMSO, methanol) into a "Hazardous Organic Waste" container.

    • Segregation of Solvents: It is critical to keep halogenated and non-halogenated solvent waste streams separate, as their disposal costs and methods differ significantly.[8]

  • Sharps Waste:

    • All contaminated sharps, including needles, glass Pasteur pipettes, and broken glassware, must be placed directly into a designated, puncture-resistant sharps container.[12]

Part 3: Containerization, Labeling, and Storage
  • Container Selection: Ensure all waste containers are in good condition, made of a compatible material, and can be securely sealed.[8]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-O-Methylsulfonyl-D-glucopyranose"

    • A complete list of all other constituents in the container (e.g., water, Tris buffer, methanol) with estimated percentages.

    • The date of accumulation.

  • Storage: Store sealed waste containers in a designated satellite accumulation area within your laboratory. This area should have secondary containment to control any potential leaks. Keep containers closed except when adding waste.[8]

Part 4: Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department or licensed hazardous waste contractor to schedule a pickup for your properly segregated and labeled waste containers.[9]

  • Documentation: Complete any waste manifest or tracking forms required by your institution.

Spill and Emergency Procedures

In the event of a small spill of solid 3-O-Methylsulfonyl-D-glucopyranose:

  • Ensure Safety: Make sure you are wearing the appropriate PPE.

  • Containment: Gently cover the spilled material with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the powder.[2][3]

  • Collection: Carefully sweep the absorbed material into a sealed container for disposal as solid hazardous waste.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as solid hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

By following these detailed procedures, you can ensure the safe and compliant disposal of 3-O-Methylsulfonyl-D-glucopyranose, contributing to a secure and responsible research environment.

References

  • SAFETY DATA SHEET . Nova Biomedical. [Link]

  • Safety Data Sheet: D-Glucopyranose, oligomers, decyl octyl glycosides . Chemos GmbH & Co.KG. [Link]

  • Management of Waste . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • How to Safely Dispose of Laboratory Waste? . Stericycle UK. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Material Safety Data Sheet . Kao Chemicals. [Link]

  • SAFETY DATA SHEET . Fisher Scientific. [Link]

Sources

Handling

Personal protective equipment for handling 3-O-Methylsulfonyl-D-glucopyranose

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist of regulatory compliance, but as a mechanistic discipline. Understanding why a molecule behaves the way it d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist of regulatory compliance, but as a mechanistic discipline. Understanding why a molecule behaves the way it does dictates how we must protect ourselves and our experiments.

3-O-Methylsulfonyl-D-glucopyranose (CAS 40631-95-6) is a highly specialized carbohydrate intermediate. The presence of the methanesulfonate (mesylate) group is the defining feature of this molecule. In organic synthesis, mesylates are engineered to be excellent leaving groups, facilitating nucleophilic substitution reactions. However, this same chemical reactivity means the compound has the potential to act as a weak alkylating agent in biological systems. If exposed to unprotected skin or mucous membranes, the mesylate can react with biological nucleophiles (such as thiols in cysteine or amines in lysine), leading to protein adduction, skin sensitization, and severe irritation[1].

To build a self-validating safety and operational framework, every piece of Personal Protective Equipment (PPE) and every handling step must directly address this underlying chemical causality.

Chemical Identity & Hazard Profile

Before handling the material, it is critical to understand its physical parameters to ensure proper environmental controls. The compound must be stored refrigerated (2–8 °C). Thermal degradation of mesylates can release trace methanesulfonic acid, which lowers the pH and autocatalyzes further degradation of the carbohydrate ring.

Table 1: Quantitative Chemical & Hazard Data

ParameterSpecificationOperational Implication
Chemical Name 3-O-Methylsulfonyl-D-glucopyranoseTarget for nucleophilic displacement.
CAS Number 40631-95-6Unique identifier for SDS cross-referencing.
Molecular Weight 258.25 g/mol Required for precise stoichiometric calculations.
Storage Temp 2–8 °C (Refrigerated)Prevents thermal hydrolysis and acid generation.
Primary Hazard Skin Sensitization / IrritationMandates strict dermal and ocular barrier protection[1].
Solubility Polar aprotic solvents (DMF, DMSO)Solvents act as transdermal carriers; glove choice is critical.

Mechanistic PPE Matrix

Because 3-O-Methylsulfonyl-D-glucopyranose is typically dissolved in highly penetrating polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) during reactions, standard latex gloves are entirely insufficient. DMF will rapidly degrade latex, carrying the dissolved mesylate directly through the skin barrier.

Table 2: Required Personal Protective Equipment (PPE) & Causality

PPE ComponentSpecificationMechanistic Rationale
Gloves 100% Nitrile (Minimum 0.11 mm thickness)Nitrile provides superior chemical resistance to both the solid mesylate powder and the polar aprotic solvents used in its manipulation[2].
Eye Protection Tight-fitting chemical safety gogglesPrevents ocular exposure to airborne particulates during weighing, or solvent splashes during reaction quenching[2].
Body Protection Flame-resistant, knee-length lab coatProtects against accidental spills. Must be fully buttoned to prevent particulate settling on street clothes[2].
Respiratory N95/P100 mask (if handled outside hood)Mitigates inhalation of fine crystalline dust. Note: Primary handling must occur in a fume hood, rendering respirators a secondary backup.

Operational Workflow & Safety Logistics

The following workflow illustrates the logical progression from storage retrieval to waste disposal, ensuring containment is maintained at every transition point.

G S1 Storage Retrieval (2-8°C, Desiccated) S2 PPE Donning (Nitrile, Goggles, Coat) S1->S2 Pre-handling S3 Fume Hood Transfer (Airflow >100 fpm) S2->S3 Containment S4 Reaction Setup (e.g., Azidation in DMF) S3->S4 Operation S5 Spill/Exposure Event S3->S5 Accident S6 Neutralization & Waste Segregation S4->S6 Completion S5->S6 Quench/Clean

Workflow for the safe handling and processing of 3-O-Methylsulfonyl-D-glucopyranose.

Step-by-Step Methodology: Azide Displacement Reaction

The most common application for 3-O-Methylsulfonyl-D-glucopyranose is its conversion into an amino-sugar precursor via nucleophilic substitution using sodium azide (NaN₃)[3]. This protocol is designed as a self-validating system: visual and analytical checkpoints ensure the reaction is proceeding safely and that the hazardous mesylate is fully consumed.

Phase 1: Preparation & Containment

  • Verify Environment: Ensure the chemical fume hood is operational (face velocity ≥ 100 fpm).

  • Don PPE: Equip nitrile gloves, safety goggles, and a lab coat[2].

  • Equilibration: Remove the 3-O-Methylsulfonyl-D-glucopyranose from the 2–8 °C refrigerator and allow the sealed vial to reach room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which can hydrolyze the mesylate group.

Phase 2: Reaction Setup 4. Dissolution: In the fume hood, weigh 1.0 equivalent of 3-O-Methylsulfonyl-D-glucopyranose and transfer it to a round-bottom flask. Add anhydrous DMF (approx. 5 mL per gram of substrate).

  • Self-Validation Check: The solution must be completely clear. Cloudiness indicates moisture contamination or degraded starting material.
  • Reagent Addition: Carefully add 3.0 equivalents of Sodium Azide (NaN₃)[3]. Safety Warning: NaN₃ is highly toxic and forms explosive hydrazoic acid if exposed to strong acids. Ensure all glassware and spatulas are free of acidic residues.
  • Heating: Attach a reflux condenser and heat the mixture to 60–80 °C under an inert argon atmosphere[3].

Phase 3: Monitoring & Quenching (Spill/Waste Mitigation) 7. TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane).

  • Self-Validation Check: Because carbohydrates lack strong UV chromophores, visualize the plate using a sulfuric acid/ethanol charring dip. The complete disappearance of the starting mesylate spot confirms that the alkylating hazard has been neutralized by the reaction.
  • Quenching: Once complete, cool the flask to room temperature. Slowly pour the mixture into a beaker of crushed ice and water. This quenches any unreacted mesylate via slow hydrolysis and precipitates the product[3].
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF.

Phase 4: Disposal Plan 10. Aqueous Waste: The aqueous layer contains unreacted NaN₃ and trace DMF. It must be segregated into a specific "Aqueous Azide Waste" container. Never mix azide waste with acidic waste streams[3]. 11. Solid Waste: Contaminated gloves, TLC plates, and weighing paper must be placed in a solid hazardous waste bin destined for high-temperature incineration[3].

References

  • PubChem. "beta-D-Glucopyranose, 1-thio-, 1-(4-(methylsulfonyl)-N-(sulfooxy)butanimidate), monopotassium salt | CID 134819930 - Safety and Hazards". National Center for Biotechnology Information. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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